Pyrene-4,5-dione
説明
Structure
3D Structure
特性
IUPAC Name |
pyrene-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCATVQPENLMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211223 | |
| Record name | Pyrene-4,5-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6217-22-7 | |
| Record name | 4,5-Pyrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene-4,5-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-4,5-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Pyrene-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Pyrene-4,5-dione, a pivotal building block in the development of novel materials and bioactive compounds. This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes the synthetic workflow for enhanced clarity.
Introduction
This compound, a K-region oxidized derivative of pyrene, is a valuable intermediate for the synthesis of a wide array of complex organic molecules.[1] Its unique electronic and structural properties make it a compound of significant interest in materials science and medicinal chemistry.[2][3] The introduction of ketone functionalities at the 4 and 5 positions of the pyrene core significantly alters its chemical reactivity, providing a gateway to further functionalization.[4] This guide focuses on a practical and scalable synthetic method and the essential spectroscopic techniques for its characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the oxidation of pyrene. A well-established and scalable method involves the use of a ruthenium catalyst with an oxidant in a biphasic solvent system.
Synthetic Workflow
The overall workflow for the synthesis of this compound from pyrene is illustrated below.
References
- 1. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Expanding pyrene chemistry: novel functional frameworks from this compound for materials and bioactive applications - American Chemical Society [acs.digitellinc.com]
- 4. This compound | 6217-22-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to Pyrene-4,5-dione: Properties, Synthesis, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione, a K-region quinone derived from the polycyclic aromatic hydrocarbon pyrene, is a versatile molecule with significant research and industrial interest. Its unique electronic and structural characteristics make it a valuable building block in the synthesis of advanced materials, including organic electronics, dyes, and complex heterocyclic systems.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known biological interactions.
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid.[3] A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 6217-22-7 | [3] |
| Molecular Formula | C₁₆H₈O₂ | [4] |
| Molecular Weight | 232.23 g/mol | [4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [3] |
| Melting Point | 310 °C | [3] |
| Boiling Point | 467.6 °C at 760 mmHg | [4] |
| Density | 1.433 g/cm³ | [4] |
Solubility
Spectral Data
The spectral properties of this compound are crucial for its identification and characterization.
| Spectral Data | Details | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.46 (dd, J = 7.5, 1.3 Hz, 2H), 8.15 (dd, J = 8.0, 1.3 Hz, 2H), 7.82 (s, 2H), 7.74 (dd, J = 8.0, 7.5 Hz, 2H). | [7] |
| (400 MHz, DMSO-d₆) δ 8.36–8.30 (m, 4H), 8.02 (s, 2H), 7.84 (dd, J = 7.9, 7.4 Hz, 2H). | [7] | |
| ¹³C NMR | (101 MHz, CDCl₃) δ 180.4, 135.8, 132.0, 130.2, 130.1, 128.4, 128.0, 127.3. | [7] |
| (101 MHz, DMSO-d₆) δ 179.2, 134.9, 131.6, 130.6, 128.6, 127.9, 127.8, 127.1. | [7] | |
| Infrared (IR) | Characteristic ketone C=O stretch at 1666 cm⁻¹. | [5] |
| UV-Vis | Maximum absorption wavelength (λmax) of approximately 420 nm in acetonitrile. | [3][4] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with ruthenium-catalyzed oxidation of pyrene being a common and efficient approach. An improved and scalable protocol avoids the need for chromatographic purification.[8][9]
Optimized Protocol using Potassium Persulfate and Ruthenium(IV) Oxide: [8]
-
Materials:
-
Pyrene (10.0 g, 49.6 mmol)
-
Potassium persulfate (K₂S₂O₈) (95.0 g, 0.35 mol)
-
Potassium carbonate (K₂CO₃) (95.0 g, 0.48 mol)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) (1.00 g, 7.51 mmol)
-
Dichloromethane (CH₂Cl₂) (300 mL)
-
Water (H₂O) (300 mL)
-
-
Procedure:
-
A 1 L round-bottom flask is equipped with a highly efficient stirring magnet and a reflux condenser.
-
Solid pyrene, K₂S₂O₈, K₂CO₃, and RuO₂·nH₂O are charged into the flask.
-
Water and CH₂Cl₂ are added to the flask.
-
The resulting dark brown slurry is stirred at a mild reflux (oil bath at 48 °C) for 14–24 hours. The reaction progress can be monitored by TLC (10:1 CH₂Cl₂:hexanes, Rf = 0.63) and ¹H NMR analysis for the disappearance of pyrene.
-
After completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 100 mL).
-
The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a solid. This protocol typically results in a high-purity product without the need for column chromatography.[8]
-
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Biological Insights and Potential Applications
While extensive research has been conducted on the parent compound pyrene and its various metabolites, specific biological data on this compound is limited. However, existing studies on related compounds can provide valuable insights into its potential interactions and effects.
Interaction with Biomolecules
Polycyclic aromatic hydrocarbons and their derivatives are known to interact with biomolecules such as DNA and proteins. Studies on pyrene and its derivatives have shown that they can bind to DNA, primarily through groove binding and intercalation.[10][11][12] The binding affinity can be influenced by the specific substituents on the pyrene core.[11] For instance, some pyrene derivatives have been shown to induce the formation of G-quadruplex DNA structures.[11] The interaction of pyrene derivatives with proteins, such as bovine serum albumin, has also been investigated, revealing that hydrophobic forces play a significant role in the binding process.[13]
Cytotoxicity and Biological Activity
The biological activity of pyrene derivatives is an area of active investigation. Some derivatives have been explored for their potential as fluorescent probes in biological systems due to their favorable photophysical properties and low cytotoxicity.[14] However, the cytotoxicity of other pyrene metabolites, such as benzo[a]pyrene-7,8-dione, has been demonstrated, with effects on cellular processes like calcium transport. It is important to note that the biological effects can be highly dependent on the specific structure of the pyrene derivative.
Given the quinone structure of this compound, it may participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS), a mechanism of toxicity observed for other quinones. However, specific studies on the cytotoxicity and mechanism of action of this compound are needed to confirm this hypothesis.
Potential Signaling Pathways
Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking in the scientific literature. However, based on the known biological activities of other PAHs and their metabolites, several potential areas of interaction can be hypothesized. For example, some PAH metabolites are known to interact with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. The potential for this compound to interact with such pathways remains an open area for future research.
The following diagram illustrates a hypothetical pathway for the cellular uptake and potential interactions of this compound, based on the general understanding of PAH metabolism and toxicity.
Conclusion
This compound is a chemically significant molecule with well-documented synthetic routes and spectral properties. Its utility as a precursor in materials science is firmly established. While direct biological data is sparse, the known interactions of related pyrene compounds suggest potential for bioactivity, including interactions with DNA and proteins, and the possibility of inducing cellular stress. Further research is warranted to fully elucidate the biological profile of this compound, which could open new avenues for its application in drug development and as a biological probe. This guide serves as a foundational resource for researchers embarking on the study and application of this intriguing molecule.
References
- 1. ossila.com [ossila.com]
- 2. Self-Condensation of this compound: An Approach To Generate Functional Organic Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 4. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene | 129-00-0 [chemicalbook.com]
- 6. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of pyrene to DNA, base sequence specificity and its implication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Interaction Mechanism of Pyrene Derivatives with Human Tumor-Related DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of pyrene to DNA, base sequence specificity and its implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
Pyrene-4,5-dione CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrene-4,5-dione, a key intermediate in the synthesis of advanced materials and a molecule of interest for various chemical applications. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block.
Core Properties of this compound
This compound, also known as 4,5-Pyrenedione or Pyrene-4,5-quinone, is a quinone derivative of pyrene.[1][2] It is formed by the oxidation of pyrene at the 4 and 5 positions, resulting in the introduction of two ketone functional groups.[1] This structural modification significantly alters the electronic and chemical properties of the parent pyrene core.[1] It is a polycyclic aromatic hydrocarbon (PAH) derivative.[3]
Molecular Structure:
-
Molecular Weight: 232.23 g/mol [1]
The molecular structure consists of a pyrene core with two ketone groups at the 4 and 5 positions.
Physicochemical Data:
| Property | Value | Source |
| Appearance | Light yellow to orange crystalline powder | [2] |
| Density | 1.433 g/cm³ | [4] |
| Boiling Point | 467.6 °C at 760 mmHg | [4] |
| Flash Point | 202.2 °C | [4] |
| Purity (typical) | >98.0% (GC) | [2] |
| InChI Key | JKCATVQPENLMQJ-UHFFFAOYSA-N | [1] |
Experimental Protocols: Synthesis of this compound
Several methods for the gram-scale synthesis of this compound have been developed, focusing on improved yields, scalability, and purity, often eliminating the need for chromatographic purification.[5][6][7][8][9][10]
Method 1: Ruthenium-Catalyzed Oxidation with Potassium Persulfate [5][7][9][10]
This protocol provides a reliable and scalable method for producing high-purity this compound.
-
Materials:
-
Pyrene (10.0 g, 49.6 mmol)
-
Potassium persulfate (K₂S₂O₈) (95.0 g, 0.35 mol)
-
Potassium carbonate (K₂CO₃) (95.0 g, 0.48 mol)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) (1.00 g, 7.51 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
-
Procedure:
-
A 1 L round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Charge the flask with solid pyrene, K₂S₂O₈, K₂CO₃, and RuO₂·nH₂O.[10]
-
Add a biphasic solvent mixture of CH₂Cl₂ and H₂O.
-
Heat the mixture to reflux and stir vigorously for 14-24 hours.[5][10]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is isolated through simple extraction to separate the dione from inorganic byproducts.[5][6][10] This method's high purity output often negates the need for chromatographic purification.[5][10]
-
Method 2: Scalable Synthesis with N-Methylimidazole Additive [8]
This modified procedure improves the ease of workup for large-scale synthesis.
-
Materials:
-
Pyrene (5.00 g, 24.72 mmol)
-
N-methylimidazole (NMI) (0.10 g, 1.22 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·3H₂O) (0.65 g, 2.49 mmol)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM) (100 mL)
-
Tetrahydrofuran (THF) (100 mL)
-
Water (H₂O) (125 mL)
-
-
Procedure:
Advanced Applications and Further Reactions
This compound is a valuable precursor for a variety of advanced materials and chemical transformations.
Synthesis of Pyrene-4,5,9,10-tetraone:
This compound can be further oxidized to Pyrene-4,5,9,10-tetraone, another important building block.[5]
-
Protocol using Ruthenium(IV) oxide/Sodium periodate:
-
Combine this compound (7.15 g, 0.50 mol), RuO₂·nH₂O (0.72 g, 0.75 mol), and NaIO₄ (35.80 g, 0.17 mol) in a mixture of CH₃CN (200 mL) and H₂O (100 mL).[5]
-
Stir the resulting slurry vigorously at room temperature for 2 hours.[5]
-
Dilute the mixture with 200 mL of H₂O and collect the precipitate by suction filtration.[5]
-
Wash the filter cake with H₂O and dry to afford the tetraone product.[5]
-
Applications in Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): It is a starting material for highly efficient blue light-emitting materials.[3] For instance, 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), synthesized from this compound, has been used in non-doped blue OLEDs exhibiting high brightness and efficiency.[3]
-
Covalent Organic Frameworks (COFs): this compound serves as a fundamental building block for constructing COFs used in organic electronics.[3]
-
Organic Fluorophores: Through a facile one-pot self-condensation, this compound can be used to synthesize a new class of π-conjugated organic fluorophores.[11]
-
Photocatalysis: It has been demonstrated as a metal-free, visible-light organic photocatalyst capable of mediating various photochemical reactions, including photooxidation, energy transfer, photoredox, and hydrogen atom transfer (HAT) reactions.[12]
Visualized Synthesis Workflow
The following diagram illustrates the synthetic pathway from pyrene to its dione and tetraone derivatives.
Caption: Synthetic routes from Pyrene to this compound and Pyrene-4,5,9,10-tetraone.
References
- 1. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 2. This compound | 6217-22-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ossila.com [ossila.com]
- 4. This compound | CAS#:6217-22-7 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Self-Condensation of this compound: An Approach To Generate Functional Organic Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
spectroscopic analysis of Pyrene-4,5-dione (UV-Vis, fluorescence)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione, a quinone derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in materials science and medicinal chemistry. Its unique electronic structure and reactivity make it a valuable building block for the synthesis of novel organic electronic materials, including blue light-emitting diodes and covalent organic frameworks.[1] Furthermore, its role as a photosensitizer and its potential interactions with biological macromolecules underscore its importance in the field of drug development. A thorough understanding of its photophysical properties through spectroscopic analysis is crucial for harnessing its full potential in these applications. This technical guide provides an in-depth overview of the UV-Vis absorption and fluorescence spectroscopy of this compound, including experimental protocols and available data.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₈O₂ |
| Molar Mass | 232.24 g/mol |
| CAS Number | 6217-22-7 |
| Appearance | Orange solid |
| Synonyms | 4,5-Pyrenedione, Pyrene-4,5-quinone |
UV-Vis Absorption and Fluorescence Spectroscopy
The extended π-conjugated system of this compound gives rise to distinct absorption and emission properties. UV-Vis spectroscopy is employed to probe the electronic transitions within the molecule, while fluorescence spectroscopy provides insights into its excited-state deactivation pathways.
Quantitative Spectroscopic Data
Obtaining a complete and consistent set of quantitative photophysical data for this compound from a single source in the scientific literature is challenging. The available data is summarized below. It is important to note that the solvent environment can significantly influence the spectroscopic properties of pyrene derivatives.
| Parameter | Value | Solvent |
| UV-Vis Absorption Maximum (λmax) | ~420 nm | Not specified |
| Molar Absorptivity (ε) | Data not available | - |
| Fluorescence Emission Maximum (λem) | Data not available | - |
| Fluorescence Quantum Yield (ΦF) | Data not available | - |
Experimental Protocols
The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopic analysis of this compound, based on common practices for pyrene derivatives.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 1 x 10⁻⁵ M.[2]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 250-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the working solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum. Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem) and the fluorescence quantum yield (ΦF) of this compound.
Materials:
-
This compound solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)[3]
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the intended excitation wavelength to minimize reabsorption effects.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp and detector to stabilize. Set the excitation wavelength (typically at or near the λmax determined from the UV-Vis spectrum). Set the emission wavelength range to be scanned (e.g., 400-700 nm).
-
Solvent Blank Measurement: Record the emission spectrum of the pure solvent to identify any Raman scattering peaks or background fluorescence.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Quantum Yield Standard Measurement: Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).
-
Data Analysis:
-
Determine the wavelength(s) of maximum fluorescence emission (λem).
-
Calculate the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in the spectroscopic analysis of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
References
In-Depth Technical Guide to Computational and Theoretical Studies of Pyrene-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, is a polycyclic aromatic hydrocarbon that has garnered significant interest in materials science and is emerging as a molecule of interest in medicinal chemistry. Its unique electronic structure, arising from the fused aromatic rings and the dione functionality, imparts distinct photophysical and chemical properties. This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound, offering insights into its molecular structure, electronic properties, and reactivity. The guide is intended to serve as a valuable resource for researchers exploring its potential in organic electronics and as a scaffold for drug design.
Molecular Structure and Geometry
The foundational aspect of understanding the properties of this compound lies in its molecular structure. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating its geometry.
Computational Protocol for Geometry Optimization
A typical computational workflow for determining the optimized geometry of this compound involves the following steps:
The geometry of this compound is optimized to find the lowest energy conformation. A popular and reliable method for this is the B3LYP functional combined with the 6-311G** basis set.[1] The planarity of the pyrene backbone is a key feature, with the oxygen atoms of the dione group situated in the plane of the aromatic system.
Calculated Geometrical Parameters
The following table summarizes the key calculated bond lengths and angles for this compound, providing a quantitative description of its molecular structure. These values are typically obtained from the output of a DFT geometry optimization calculation.
| Parameter | Value (Angstrom/Degrees) |
| Bond Lengths | |
| C=O | Data not available in search results |
| C4-C5 | Data not available in search results |
| Aromatic C-C | Data not available in search results |
| Bond Angles | |
| O=C-C | Data not available in search results |
| C-C-C (in rings) | Data not available in search results |
(Note: Specific calculated bond lengths and angles for this compound were not found in the provided search results. The table structure is provided as a template.)
Electronic Properties and Reactivity
The electronic properties of this compound are crucial for its applications in organic electronics and for understanding its potential biological activity. DFT and Time-Dependent DFT (TD-DFT) are the primary computational tools used to investigate these properties.
Computational Protocol for Electronic Properties
The analysis of electronic properties generally follows the geometry optimization:
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the pyrene backbone, while the LUMO is influenced by the electron-withdrawing dione group.
| Property | Calculated Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
(Note: Specific calculated FMO energies for this compound were not found in the provided search results. The table structure is provided as a template.)
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the aromatic rings are regions of positive electrostatic potential (electrophilic sites).
Electronic Transitions and UV-Vis Spectrum
TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Vis). These calculations provide information on the excitation energies (wavelengths), oscillator strengths (intensities), and the nature of the electronic transitions (e.g., π → π* or n → π*). Functionals like CAM-B3LYP are often used for their accuracy in predicting excitation energies.[2]
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data not available in search results | Data not available in search results |
| S0 → S2 | Data not available in search results | Data not available in search results |
| S0 → Sn | Data not available in search results | Data not available in search results |
(Note: A comprehensive list of calculated electronic transitions for this compound was not found in the provided search results. The table structure is provided as a template.)
Experimentally, this compound exhibits characteristic absorption in the visible region.[3]
Vibrational Analysis
Vibrational spectroscopy, in conjunction with computational analysis, provides a fingerprint of the molecule and confirms its structural integrity.
Computational Protocol for Vibrational Analysis
Frequency calculations are a standard output of DFT calculations and are essential for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).
Calculated Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.[4][5]
| Vibrational Mode | Calculated Frequency (cm-1) |
| C=O stretch | Data not available in search results |
| Aromatic C-H stretch | Data not available in search results |
| Aromatic C-C stretch | Data not available in search results |
(Note: A comprehensive list of calculated vibrational frequencies for this compound was not found in the provided search results. The table structure is provided as a template.)
Experimentally, a characteristic ketone C=O stretching absorption is observed in the FT-IR spectrum of this compound.[6]
Applications in Drug Development
While the primary focus of research on this compound has been in materials science, the broader class of pyrene derivatives has shown promise in medicinal chemistry, including anticancer applications.[7] Computational methods play a crucial role in modern drug discovery, from initial hit identification to lead optimization.
Potential Signaling Pathways and Drug Targets
The planar, aromatic structure of this compound makes it a potential candidate for intercalation with DNA or for binding to the active sites of enzymes that have planar binding pockets. However, specific signaling pathways or protein targets for this compound have not been extensively studied.
Computational Drug Design Workflow
A general workflow for the computational investigation of a small molecule like this compound in a drug discovery context is outlined below.
To date, there is a lack of specific molecular docking, QSAR, or other computational drug design studies focused on this compound in the public domain. This represents a significant opportunity for future research.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and efficient method involves the oxidation of pyrene.[8][9]
Example Protocol: Ruthenium-catalyzed Oxidation [8][9]
-
A mixture of pyrene, potassium persulfate (K2S2O8), potassium carbonate (K2CO3), and a catalytic amount of ruthenium(IV) oxide hydrate (RuO2·nH2O) is prepared in a biphasic solvent system of dichloromethane (CH2Cl2) and water.[8][9]
-
The mixture is heated under reflux for 14-24 hours.[8]
-
After cooling, the organic layer is separated, washed, and dried.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups, notably the C=O stretch of the dione.
-
UV-Visible (UV-Vis) Spectroscopy: To characterize the electronic absorption properties of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion
Computational and theoretical studies provide invaluable insights into the fundamental properties of this compound. DFT and TD-DFT calculations have proven to be powerful tools for understanding its geometry, electronic structure, and spectroscopic characteristics. While its application in materials science is well-documented, its potential in drug development remains a largely unexplored frontier. The computational workflows and foundational data presented in this guide offer a starting point for researchers to further investigate this intriguing molecule and unlock its full potential in both materials and life sciences. Future work should focus on generating more comprehensive computational data for this compound and exploring its interactions with biological targets through dedicated computational drug design studies.
References
- 1. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]
- 2. Performance of Density Functional Approximations in Calculations of Electronic Two-Photon Transition Strengths of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Pyrene-4,5-dione: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione, a K-region quinone of the polycyclic aromatic hydrocarbon (PAH) pyrene, has emerged as a significant molecule in synthetic chemistry and materials science. First reported in 1937, its unique electronic and structural properties have made it a valuable building block for the synthesis of extended polyaromatic systems, specialty polymers, and ligands. More recently, its potential applications in organic electronics and photocatalysis have garnered considerable attention. This technical guide provides a comprehensive review of the discovery and synthesis of this compound, detailing key experimental protocols and quantitative data. Furthermore, it explores the current understanding of its biological activities and potential, though still largely uninvestigated, relevance in drug development.
Synthetic Methodologies for this compound
The primary route to this compound involves the selective oxidation of pyrene at its K-region (the 4,5-positions). Over the years, several methods have been developed and refined to improve the efficiency, scalability, and safety of this transformation. The two most prominent and successful methods are Ruthenium-catalyzed oxidation and Potassium persulfate-mediated oxidation.
Ruthenium-Catalyzed Oxidation of Pyrene
A significant breakthrough in the synthesis of this compound was the development of ruthenium-catalyzed oxidation protocols. These methods offer high selectivity for the K-region, avoiding the over-oxidation or reaction at other positions of the pyrene core.
This method, developed by Harris and coworkers in 2005, provided a practical and efficient one-step synthesis of this compound from pyrene.
-
Reaction Scheme:
-
Detailed Protocol:
-
To a solution of pyrene (10 mmol) in a mixture of CH₂Cl₂ (40.0 mL) and CH₃CN (40.0 mL), add NaIO₄ (10.0 g, 46.8 mmol), H₂O (50.0 mL), and RuCl₃·nH₂O (0.20 g, 0.96 mmol).
-
Stir the resulting dark brown suspension at room temperature overnight.
-
Pour the reaction mixture into 500 mL of H₂O and separate the organic phase.
-
Extract the aqueous phase with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic extracts and wash with H₂O (3 x 200 mL) to obtain a dark orange solution.
-
Remove the solvent under reduced pressure to yield a dark orange solid.
-
The crude product can be further purified by chromatography.
-
In 2016, Bodwell and coworkers reported a refined procedure that improved the yield and ease of workup by the addition of N-methylimidazole (NMI).[1]
-
Reaction Scheme:
-
Detailed Protocol:
-
Dissolve pyrene (5.00 g, 24.72 mmol), NMI (0.10 g, 1.22 mmol), and RuCl₃·3H₂O (0.65 g, 2.49 mmol) in a solvent mixture of DCM (100 mL), THF (100 mL), and H₂O (125 mL).
-
Add NaIO₄ in portions to the stirred solution.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup to isolate the product. The addition of NMI facilitates a cleaner reaction and simplifies the purification process.
-
Potassium Persulfate-Mediated Oxidation
A more recent and scalable method utilizes potassium persulfate as the oxidant in the presence of a ruthenium catalyst. This approach is lauded for its use of less expensive reagents and a simpler extraction-based purification.
This procedure provides a scalable, gram-scale synthesis of this compound without the need for chromatographic purification.[2]
-
Reaction Scheme:
-
Detailed Protocol:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge solid pyrene (10.0 g, 49.6 mmol), K₂S₂O₈ (95.0 g, 0.35 mol), K₂CO₃ (95.0 g, 0.48 mol), and RuO₂·nH₂O (1.00 g, 7.51 mmol).
-
Add water (300 mL) and CH₂Cl₂ (300 mL) to the flask.
-
Stir the resulting dark brown slurry at a mild reflux (oil bath at 48 °C) for 14–24 hours.
-
Monitor the reaction for the disappearance of pyrene by TLC (10:1 CH₂Cl₂:hexanes, Rf = 0.63) and ¹H NMR analysis.[2]
-
After completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound, which is often of high purity.
-
Quantitative Data on the Synthesis of this compound
| Method | Key Reagents | Solvent System | Temperature | Time | Yield (%) | Reference |
| Ruthenium-Catalyzed Oxidation (Harris) | RuCl₃·nH₂O, NaIO₄ | CH₂Cl₂/CH₃CN/H₂O | Room Temp. | Overnight | ~45% | [3] |
| Ruthenium-Catalyzed Oxidation (Bodwell) | RuCl₃·3H₂O, NaIO₄, NMI | DCM/THF/H₂O | Not specified | Not specified | Improved yield | [1] |
| Potassium Persulfate Oxidation (Balogun/Prokofjevs) | K₂S₂O₈, RuO₂·nH₂O, K₂CO₃ | CH₂Cl₂/H₂O | 48 °C (reflux) | 14-24 h | up to 65% | [4] |
Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.46 (dd, J = 7.5, 1.3 Hz, 2H), 8.15 (dd, J = 8.0, 1.3 Hz, 2H), 7.82 (s, 2H), 7.74 (dd, J = 8.0, 7.5 Hz, 2H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 180.4, 135.8, 132.0, 130.2, 130.1, 128.4, 128.0, 127.3 | [2] |
| IR (FTIR) | Characteristic ketone C=O stretch at ~1666 cm⁻¹ | [5] |
| Mass Spectrometry (HRMS ESI/Q-TOF) | calcd for C₁₆H₉O₂⁺ (M+H)⁺, 233.0597; found, 233.0596 | [2] |
Experimental and Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 4. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Pyrene-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-4,5-dione, a K-region quinone of the polycyclic aromatic hydrocarbon pyrene, is a valuable building block in the synthesis of advanced materials and complex organic molecules. However, its utility is often hampered by its limited solubility and potential for degradation under certain conditions. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in various solvents. Due to the scarcity of direct quantitative data in publicly available literature, this document emphasizes detailed experimental protocols for determining these critical parameters. It also outlines potential degradation pathways and offers standardized methods for stability testing, empowering researchers to effectively utilize this compound in their work.
Solubility of this compound
Qualitative Solubility Profile
This compound is generally characterized as a compound with poor solubility in many common solvents. Its planar, aromatic structure contributes to strong intermolecular π-π stacking interactions in the solid state, which require significant energy to overcome for dissolution.
The synthesis of this compound often employs a biphasic solvent system of dichloromethane (CH₂Cl₂) and water, indicating its preferential solubility in chlorinated organic solvents.[1][2] Observations from various synthetic procedures suggest its solubility in other organic solvents as well. A summary of the qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Context/Reference |
| Dichloromethane (CH₂Cl₂) | Soluble | Used as the organic phase in biphasic synthesis reactions.[1][2] |
| Tetrahydrofuran (THF) | Mentioned as a tested solvent | Investigated as a potential solvent in synthetic protocols.[1] |
| Ethyl Acetate (EtOAc) | Mentioned as a tested solvent | Investigated as a potential solvent in synthetic protocols.[1] |
| Acetonitrile (MeCN) | Used in subsequent reactions | This compound is a reactant in MeCN/H₂O mixtures for further oxidation.[1][2] |
| Glacial Acetic Acid | Used in subsequent reactions | Employed as a solvent for the oxidation of this compound at reflux temperatures. |
| Dimethylformamide (DMF) | Soluble (for derivatives) | Derivatives of this compound have shown solubility in DMF.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (for derivatives) | Derivatives of this compound have shown solubility in DMSO.[3] A computational study also used DMSO as a solvent for modeling Pyrene-4,5,9,10-tetrachalcogenone derivatives.[4] |
| Water | Poorly Soluble | The aqueous phase in biphasic synthesis systems contains the inorganic reagents, with the product remaining in the organic phase.[1][2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is adapted for a poorly soluble aromatic compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Diagram of the Experimental Workflow for Solubility Determination:
Caption: A flowchart of the shake-flask method for determining solubility.
Stability of this compound
The stability of this compound is a critical parameter for its storage, handling, and application. As a quinone, it is susceptible to degradation through various pathways, particularly under exposure to light and in the presence of nucleophiles or strong acids/bases.
Inferred Stability and Potential Degradation Pathways
Direct and systematic stability studies on this compound are scarce in the literature. However, its stability under certain conditions can be inferred from its synthetic and reaction protocols.
-
Thermal Stability: The synthesis of this compound can involve refluxing in a biphasic CH₂Cl₂/H₂O mixture for 14-24 hours, suggesting a degree of thermal stability in this system.[5] Furthermore, its subsequent oxidation to pyrene-4,5,9,10-tetraone can be carried out in refluxing glacial acetic acid, indicating stability under these acidic and high-temperature conditions.
-
Stability in Basic and Acidic Media: The synthesis is often performed in the presence of a base like potassium carbonate (K₂CO₃).[5] Conversely, it is also handled in acidic media (glacial acetic acid). This suggests some level of stability in both mild basic and acidic environments, although prolonged exposure or stronger conditions could lead to degradation. In acidic conditions, pyrene was found to degrade in the presence of persulfates to undesired diones.[5]
-
Photostability: Polycyclic aromatic hydrocarbons and their derivatives are often susceptible to photodegradation. The presence of the quinone moiety can further sensitize the molecule to light-induced reactions. In the presence of oxygen and light, photooxidation is a likely degradation pathway, potentially leading to the formation of endoperoxides and subsequent ring-opened products.
Potential Degradation Pathways for Quinones: A hypothetical degradation pathway for a quinone like this compound in the presence of light and a nucleophile (e.g., water) is depicted below. This is a generalized scheme, and the actual degradation products for this compound would need to be experimentally determined.
Caption: A simplified diagram of a potential photodegradation pathway.
Experimental Protocol for Stability Assessment
A systematic study is required to quantitatively assess the stability of this compound under various conditions. The following protocol outlines a general approach for evaluating its photostability and thermal stability in solution. This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6]
Objective: To evaluate the stability of this compound in different solvents under thermal and photolytic stress.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Quartz or borosilicate glass vials (for photostability)
-
Amber glass vials (for thermal stability and dark controls)
-
Photostability chamber with controlled light and temperature
-
Oven or heating block with temperature control
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound in the selected solvents at a known concentration.
-
Aliquot the solutions into the appropriate vials (quartz/borosilicate for light exposure, amber for dark controls and thermal stress).
-
-
Photostability Testing:
-
Place one set of quartz/borosilicate vials in a photostability chamber.
-
Expose the samples to a standardized light source (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps) for a specified duration or until a certain light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, place a set of "dark control" samples, wrapped in aluminum foil, in the same chamber to monitor for any degradation not caused by light.
-
Withdraw samples at predetermined time intervals.
-
-
Thermal Stability Testing:
-
Place a set of amber vials in an oven or heating block at an elevated temperature (e.g., 40 °C, 60 °C).
-
Maintain a control set of vials at a lower temperature (e.g., 4 °C or room temperature).
-
Withdraw samples at predetermined time intervals.
-
-
Sample Analysis:
-
At each time point, analyze the samples (from both photostability and thermal stability studies) using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Quantify the remaining percentage of this compound and the formation of any major degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant and the half-life of the compound under each stress condition.
-
Diagram of the Experimental Workflow for Stability Assessment:
Caption: A flowchart for assessing the photostability and thermal stability.
Conclusion
This compound is a compound of significant interest with considerable potential in various fields of research and development. While its utility can be challenged by its solubility and stability characteristics, a systematic approach to understanding and quantifying these properties can overcome these hurdles. This guide has summarized the available qualitative information and provided detailed, adaptable experimental protocols for the quantitative determination of the solubility and stability of this compound. By employing these standardized methods, researchers can generate the reliable data needed to optimize reaction conditions, develop suitable formulations, and ensure the integrity of their experimental outcomes. Further research to generate and publish comprehensive quantitative solubility and stability data for this compound would be a valuable contribution to the scientific community.
References
- 1. q1scientific.com [q1scientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of an ambient stable pyreno[4,5-b]pyrrole monoanion and pyreno[4,5-b:9,10-b′]dipyrrole dianion: from serendipity to design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
A Technical Guide to the Electronic and Photophysical Properties of Pyrene-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, is a molecule of significant interest in materials science and medicinal chemistry. Its unique electronic structure, arising from the conjugated pyrene core and the electron-withdrawing dione functionality, imparts distinct photophysical and electrochemical properties. This technical guide provides a comprehensive overview of the electronic and photophysical characteristics of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows. This document is intended to serve as a foundational resource for researchers exploring the applications of this compound in areas such as organic electronics, photocatalysis, and as a potential pharmacophore.
Introduction
Pyrene, a polycyclic aromatic hydrocarbon (PAH), is well-known for its characteristic photophysical properties, including a high fluorescence quantum yield and the formation of excimers.[1] The oxidation of pyrene at its electron-rich "K-region" (the 4,5- and 9,10-positions) leads to the formation of pyrenequinones, such as this compound. This structural modification dramatically alters the electronic landscape of the parent molecule, introducing functionalities that can be exploited for a variety of applications. This compound has emerged as a versatile building block in the synthesis of advanced materials, including components for organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs).[2] Furthermore, its role as an intermediate in the metabolic degradation of pyrene by microorganisms hints at its biological relevance and potential for applications in drug development and toxicology.[3]
Electronic and Photophysical Properties
The introduction of two ketone groups at the 4 and 5 positions of the pyrene core significantly influences its electronic transitions and de-excitation pathways.
Electronic Absorption and Emission
This compound exhibits a characteristic absorption in the visible region of the electromagnetic spectrum. The primary absorption maximum (λmax) has been reported to be approximately 420 nm.[4] This absorption is attributed to n→π* and π→π* electronic transitions within the conjugated system.
While this compound itself is not strongly fluorescent, its derivatives have been utilized in the development of highly efficient blue light-emitting materials.[2] For comparative purposes, the parent compound, pyrene, exhibits a strong fluorescence with a quantum yield of 0.32 in cyclohexane.[5]
Excited State Dynamics
The triplet excited state of this compound has been investigated using nanosecond laser transient absorption spectroscopy. These studies reveal that the quinone triplet excited states can be quenched by various agents and can act as type II photosensitizers, generating singlet oxygen with a quantum yield of up to 0.90.[6] This high singlet oxygen quantum yield suggests potential applications in photodynamic therapy and photocatalysis.
Electrochemical Properties
Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, pyrene, for comparative purposes.
Table 1: Photophysical Properties
| Compound | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| This compound | ~420[4] | Data not available | Data not available | Data not available | Data not available | up to 0.90[6] | Data not available |
| Pyrene | 335.2[5] | 54,000 at 335.2 nm[5] | 384[8] | 0.32[5] | ~45 ps (S2→S1 IC), 40-76 ns (vibronic bands) | Data not available | Cyclohexane[5] |
Table 2: Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pyrene | -5.8 (calculated)[8] | -2.0 (calculated)[8] | 3.8 (calculated)[8] | -2.4 to -2.6 (Py/Py•⁻)[7] | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the electronic and photophysical properties of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile). Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the different concentrations of the this compound solutions over a wavelength range of at least 250-600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
-
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φf) of a fluorescent derivative of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄ or a derivative of 9,10-diphenylanthracene).
-
Sample Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of all solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.
-
The fluorescence quantum yield of the test sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Cyclic Voltammetry
Objective: To determine the reduction and oxidation potentials of this compound and estimate its HOMO and LUMO energy levels.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable degassed aprotic solvent (e.g., acetonitrile or dichloromethane). Dissolve a known concentration of this compound (e.g., 1 mM) in the electrolyte solution.
-
Instrumentation: Use a potentiostat.
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Perform cyclic voltammetry by scanning the potential over a range where the redox events are expected to occur.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible processes or peak potentials (Ep) for irreversible processes.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships and referencing against a known standard like ferrocene/ferrocenium (Fc/Fc⁺).
-
Visualizations
Bacterial Degradation Pathway of Pyrene
This compound is a key intermediate in the biodegradation of pyrene by certain bacteria, such as Mycobacterium sp. The following diagram illustrates the initial steps of this metabolic pathway.
References
- 1. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrene-4,5-dione Derivatives: Synthesis, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione, a K-region quinone of pyrene, and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) with significant potential in materials science and medicinal chemistry. The introduction of ketone functionalities at the 4 and 5 positions of the pyrene core dramatically alters its electronic and chemical properties, opening avenues for diverse applications.[1] These derivatives serve as valuable building blocks for extended polyaromatic systems, specialty polymers, and ligands.[2] In the realm of drug development, their photophysical characteristics, electrochemical behavior, and interactions with biological systems are of particular interest. This guide provides a comprehensive overview of the synthesis, fundamental properties, and biological implications of this compound derivatives, supported by detailed experimental protocols and data analysis.
Synthesis of this compound and its Derivatives
The primary route to this compound involves the selective oxidation of pyrene. Ruthenium-catalyzed oxidations have emerged as the most effective method for this transformation.[2]
General Synthetic Workflow
General Synthetic Workflow for this compound
Basic Properties of this compound Derivatives
The physicochemical properties of this compound derivatives are dictated by the nature and position of their substituents. These properties are crucial for their application in various fields.
Photophysical Properties
Pyrene derivatives are known for their fluorescent properties. The absorption and emission characteristics of this compound and its derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[3][4]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Pyrene | Cyclohexane | 335 | 374, 385, 394 | 0.32 | [5] |
| This compound | - | ~420 | - | - | [6] |
| 4-(pyren-1-yl)pyrazole | - | - | ~385 | 0.26 | [5] |
| Pyrene-based cyclopentanone derivative | THF | 276, 350-500 | - | - | [7] |
| Pyrene-based cyclohexanone derivative | THF | 276, 350-500 | 390, 460, 550 | 0.004 (solution), 0.048 (solid) | [7] |
| 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole | - | - | - | 0.852 (in OLED) | [3] |
Electrochemical Properties
The redox behavior of this compound derivatives is important for their application in organic electronics and as photocatalysts. Cyclic voltammetry is a key technique to probe these properties.
| Compound | Solvent/Electrolyte | E_ox (V vs. ref) | E_red (V vs. ref) | Reference |
| Pyrene | MeCN | +1.2 to +1.4 | ~-2.0 | |
| 4,9-bis(diphenylamino)-2,7-di(tert-butyl)pyrene | Dichloromethane | - | - | |
| 4,9-bis(BMes2)pyrene | THF | - | - | [8] |
Biological Activities and Signaling Pathways
This compound and its derivatives have shown a range of biological activities, including cytotoxicity towards cancer cells.[9][10][11] Their mechanisms of action often involve interaction with DNA and modulation of key cellular signaling pathways.
Interaction with DNA
Some pyrene derivatives can interact with DNA, primarily through groove binding and intercalation, which can lead to DNA damage and trigger cellular responses.[12][13]
EGFR Kinase Inhibition
Certain pyrimidine-pyrene hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[9][14]
EGFR Inhibition by Pyrimidine-Pyrene Hybrids
Induction of Apoptosis
Pyrene derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[15][16][17]
Apoptosis Induction by Pyrene Derivatives
Experimental Protocols
Synthesis of this compound
This protocol is adapted from an improved, scalable method for the synthesis of this compound.[2][18]
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Potassium carbonate (K₂CO₃)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrene (e.g., 10.0 g), K₂S₂O₈ (e.g., 95.0 g), K₂CO₃ (e.g., 95.0 g), and RuO₂·nH₂O (e.g., 1.00 g).[18]
-
Add CH₂Cl₂ (e.g., 300 mL) and H₂O (e.g., 300 mL) to the flask.
-
Heat the mixture to a mild reflux (e.g., oil bath at 48 °C) and stir vigorously for 14-24 hours.[18]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography if necessary, although this protocol often yields a high-purity product directly.[2]
UV-Vis Absorption Spectroscopy
Purpose: To determine the absorption maxima (λ_abs) of this compound derivatives.
Instrumentation: A standard UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of the pyrene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum of the solvent as a baseline.
-
Record the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Fluorescence Spectroscopy and Quantum Yield Determination
Purpose: To measure the emission spectra and determine the fluorescence quantum yield (Φ_F) of this compound derivatives.
Instrumentation: A spectrofluorometer.
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the sample in a spectroscopic grade solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at a wavelength where it absorbs strongly (determined from the UV-Vis spectrum).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
Procedure for Relative Quantum Yield Determination: [2][19][20][21]
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate or a well-characterized pyrene derivative).
-
Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions under identical instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Cyclic Voltammetry
Purpose: To determine the oxidation and reduction potentials of this compound derivatives.
Instrumentation: A potentiostat with a three-electrode cell setup.
-
The three-electrode system consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Prepare a solution of the pyrene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.
-
Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
From the voltammogram, determine the peak potentials for oxidation and reduction.
MTT Assay for Cytotoxicity
Purpose: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[18][22][24]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18][22]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This compound and its derivatives are a versatile class of compounds with tunable photophysical, electrochemical, and biological properties. The synthetic accessibility and the potential for diverse functionalization make them promising candidates for applications in materials science, particularly in organic electronics, and in drug discovery as potential anticancer agents. Further exploration of their structure-activity relationships and detailed elucidation of their biological mechanisms of action will be crucial for realizing their full therapeutic and technological potential. This guide provides a foundational resource for researchers embarking on the study of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. [PDF] Benzo[a]pyrene represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 7. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzo[a]pyrene represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of cell signalling involved in induction of apoptosis by benzo[a]pyrene and cyclopenta[c,d]pyrene in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzo(a)pyrene induced cell cycle arrest and apoptosis in human choriocarcinoma cancer cells through reactive oxygen species-induced endoplasmic reticulum-stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. jasco-global.com [jasco-global.com]
- 20. Making sure you're not a bot! [opus4.kobv.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cyclic Voltammetry (CV) | Pine Research Instrumentation [pineresearch.com]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological and Safety Data of Pyrene-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene-4,5-dione, a K-region quinone derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, is a compound of increasing interest in materials science and as a potential building block in organic synthesis. As with many PAHs and their metabolites, understanding its toxicological and safety profile is paramount for risk assessment and safe handling. This technical guide provides a comprehensive overview of the currently available toxicological and safety data on this compound, with a focus on quantitative data, experimental methodologies, and mechanistic insights. While significant data gaps exist, particularly concerning genotoxicity and carcinogenicity, this guide synthesizes the existing knowledge to inform researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid. Its chemical structure and basic properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₆H₈O₂ |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 6217-22-7 |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Water Solubility | 1.66 (±0.34) mg/L[1] |
| Melting Point | 310 °C[2] |
| Boiling Point | 467.6 °C at 760 mmHg[2] |
Toxicological Data
The available quantitative toxicological data for this compound is primarily from in vitro and aquatic toxicity studies. A notable gap exists in the public domain regarding its genotoxicity and carcinogenicity.
Acute Toxicity
The most prominent acute toxicity data comes from the Microtox® assay, which measures the effect of a substance on the light output of the bioluminescent bacterium Vibrio fischeri.
Table 1: Acute Toxicity of this compound in Vibrio fischeri
| Assay | Endpoint | Value | Exposure Time | Reference |
| Microtox® | EC50 | 0.63 mg/L | 5 minutes | [1] |
| Microtox® | EC50 | 0.46 mg/L | 15 minutes | [1] |
Developmental Toxicity
Developmental toxicity has been assessed using the zebrafish (Danio rerio) model, a common vertebrate model for toxicological screening.
Table 2: Developmental Toxicity of this compound in Zebrafish (Danio rerio)
| Concentration (µM) | Observed Effects | Reference |
| 0.8 | Statistically significant incidences of delayed developmental progress (24 hpf), and somite, axis, eye, snout, jaw, and pectoral fin malformations (120 hpf). | [3][4] |
| 1.6 | 30% mortality and a majority of the aforementioned malformations. | [3][4] |
hpf: hours post-fertilization
Genotoxicity and Carcinogenicity
A comprehensive search of the available scientific literature and safety data sheets did not yield any specific quantitative data from standard genotoxicity assays (e.g., Ames test, in vitro/in vivo micronucleus assay, comet assay) or carcinogenicity bioassays for this compound.
However, it is widely recognized that some PAH quinones can exert genotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[5] this compound is considered a metabolite of pyrene, and other pyrene derivatives have been shown to cause cytotoxic, mutagenic, and carcinogenic damage to DNA.[5][6]
Mechanistic Insights
The toxicological effects of this compound are likely mediated through several interconnected signaling pathways, primarily involving the Aryl Hydrocarbon Receptor (AhR) and the induction of oxidative stress.
Aryl Hydrocarbon Receptor (AhR) Signaling
The AhR is a ligand-activated transcription factor that plays a crucial role in the metabolism and toxicity of many PAHs. Upon binding to a ligand, the AhR translocates to the nucleus and induces the expression of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.
While the parent compound, pyrene, can act as an antagonist of the canonical AhR/Arnt/CYP1 pathway, it may also activate non-genomic AhR-dependent calcium signaling.[7] In contrast, some pyrene derivatives have been shown to activate the AhR and upregulate the expression of downstream CYP enzymes.[8] One study noted that this compound was not associated with CYP1A expression.[7]
Figure 1: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Oxidative Stress
PAH quinones are known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can occur through redox cycling, where the quinone is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This radical can then react with molecular oxygen to regenerate the quinone and produce a superoxide anion, initiating a cascade of ROS formation.
Increased ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, which may contribute to the cytotoxic and potentially genotoxic effects of this compound.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and detoxification genes. While direct evidence for this compound activating the Nrf2 pathway is lacking, it is a plausible mechanism of cellular response to the oxidative stress it may induce.
Figure 2: General mechanism of oxidative stress induction by PAH quinones.
Experimental Protocols
Detailed experimental protocols for the key toxicological assays are provided below. These are representative protocols and may have been adapted in the specific studies cited.
Zebrafish Developmental Toxicity Assay (Based on OECD Guideline 236)
Figure 3: Workflow for the zebrafish developmental toxicity assay.
-
Test Organism: Zebrafish (Danio rerio) embryos, less than 3 hours post-fertilization (hpf).
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in embryo medium to achieve the desired test concentrations. The final solvent concentration should be kept low (typically ≤ 0.1%) and consistent across all treatment groups, including a solvent control.
-
Exposure: Embryos are placed individually into the wells of a 96-well plate containing the test solutions. A negative control (embryo medium only) and a solvent control are included.
-
Incubation: Plates are incubated at a controlled temperature of 26 ± 1 °C with a 14-hour light/10-hour dark photoperiod.
-
Observations: Embryos are observed under a stereomicroscope at 24, 48, 72, 96, and 120 hpf. Lethal endpoints (e.g., coagulation of the embryo, no heartbeat) and sublethal endpoints (e.g., malformations of the head, tail, fins; edema; developmental delay) are recorded.
-
Data Analysis: The number of embryos exhibiting each endpoint at each concentration is recorded. This data is used to calculate the lethal concentration 50 (LC50), effective concentration 50 (EC50) for various malformations, and the no-observed-effect concentration (NOEC).
Microtox® Acute Toxicity Test (Based on ISO 11348-3)
Figure 4: Workflow for the Microtox® acute toxicity assay.
-
Test Organism: Freeze-dried luminescent bacteria Vibrio fischeri. The bacteria are reconstituted prior to the assay.
-
Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a non-toxic diluent. A blank control containing only the diluent is also prepared.
-
Assay Procedure:
-
The reconstituted bacterial suspension is pre-cooled to the test temperature (typically 15 °C).
-
The initial luminescence of the bacterial suspension is measured using a luminometer.
-
The bacterial suspension is added to the test dilutions and the control.
-
After a specified incubation time (e.g., 5 and 15 minutes), the luminescence of each sample is measured again.
-
-
Data Analysis: The percentage inhibition of luminescence for each concentration is calculated relative to the control. The EC50 value, which is the concentration that causes a 50% reduction in light output, is then determined using statistical methods.
Safety and Handling
According to a safety data sheet, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[9] However, given the known toxicity of other PAH quinones and the data presented in this guide, it is prudent to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
The available data indicates that this compound exhibits acute toxicity to aquatic bacteria and developmental toxicity in a vertebrate model. Mechanistically, its toxicity is likely linked to the generation of oxidative stress, a common feature of PAH quinones. However, there is a significant lack of data regarding its genotoxic and carcinogenic potential. Further studies, including standard genotoxicity assays and long-term carcinogenicity bioassays, are necessary to provide a comprehensive toxicological profile of this compound. Researchers and drug development professionals should exercise caution when handling this compound, implementing appropriate safety measures until more definitive data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical analysis of carcinogenicity study outcomes. Relationship with pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling analysis of lipophilic DNA adducts resulting from interaction with (+/-)-3-hydroxy-trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo [a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 32P-postlabeling and HPLC-FD analysis of DNA adducts in rats acutely exposed to benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpreting in vitro micronucleus positive results: simple biomarker matrix discriminates clastogens, aneugens, and misleading positive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in mutagenicity and cytotoxicity of (+)- and (-)-benzo[a]pyrene 4,5-oxide: a synergistic interaction of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Pyrene-4,5-dione as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene and its derivatives are a well-established class of fluorescent probes renowned for their high quantum yield, long fluorescence lifetime, and sensitivity to the local environment. These characteristics make them exemplary candidates for the development of chemosensors for a variety of analytes, including metal ions. Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, possesses a unique electronic structure due to the presence of the 1,2-dione functional group, which can serve as a potential binding site for metal ions.[1] The interaction with metal ions is anticipated to modulate the photophysical properties of the pyrene fluorophore, leading to a detectable change in its fluorescence emission. This document provides detailed application notes and protocols for the utilization of this compound as a "turn-off" fluorescent probe for the detection of heavy metal ions. The protocols and data presented are based on established methodologies for similar pyrene-based chemosensors and serve as a comprehensive guide for researchers to design and execute their experiments.
Principle of Detection
The proposed signaling mechanism for this compound as a metal ion sensor is based on fluorescence quenching. In its free form, this compound is expected to exhibit the characteristic fluorescence of the pyrene moiety. The dione functional group can act as a chelating site for metal ions. Upon coordination with a metal ion, a complex is formed. This complexation can lead to the quenching of the pyrene fluorescence through mechanisms such as photoinduced electron transfer (PET) or energy transfer from the excited pyrene fluorophore to the complexed metal ion. This "turn-off" response, a decrease in fluorescence intensity, is directly proportional to the concentration of the metal ion, allowing for quantitative detection.
Signaling Pathway
Caption: Proposed fluorescence quenching mechanism of this compound upon metal ion binding.
Quantitative Data Summary for Pyrene-Based Probes
While specific quantitative data for this compound as a metal ion probe is not extensively available, the following table summarizes the performance of various other pyrene-based fluorescent probes for metal ion detection, providing a valuable reference for expected performance.
| Pyrene Derivative | Target Ion | Detection Limit (μM) | Binding Constant (Kₐ) (M⁻¹) | Solvent System | Reference |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one | Cu²⁺ | 0.42 | - | DMSO/HEPES | [2] |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one | Fe²⁺ | 0.51 | - | DMSO/HEPES | [2] |
| Pyrene-based Schiff base | Cu²⁺ | 0.01699 | - | DMSO/PBS | [3] |
| 2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole | Fe³⁺ | 1.81 | 8.485 × 10³ | DMSO/water | [[“]] |
| Pyrene-based liquid crystalline dimer | Sn²⁺ | 16.1 | 4.51 × 10⁶ | DMF | [5] |
| Pyrene-based liquid crystalline dimer | Cu²⁺ | 47.3 | 4.03 × 10⁷ | DMF | [5] |
| 2-substituted pyrene probe | Cu²⁺ | 0.77 | 1.26 × 10⁵ | Acetonitrile | [6] |
| 2-substituted pyrene probe | Pb²⁺ | 0.6 | 2.25 × 10⁴ | Acetonitrile | [6] |
| 2-substituted pyrene probe | Hg²⁺ | 2.1 | 2.02 × 10⁵ | Acetonitrile | [6] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Organic solvent (e.g., DMSO, Acetonitrile) for stock solution preparation
-
Metal salts (e.g., chlorides or nitrates) of various cations (e.g., Cu²⁺, Fe²⁺, Fe³⁺, Pb²⁺, Hg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mn²⁺, Mg²⁺, Ca²⁺, K⁺, Na⁺)
-
Deionized water
-
Fluorescence cuvettes
-
Fluorometer
Preparation of Solutions
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of a range of metal salts in deionized water.
-
Working Solutions: Prepare working solutions of the probe and metal ions by diluting the stock solutions in the chosen aqueous buffer. The final concentration of the organic solvent from the probe stock should be kept low (e.g., <1%) to avoid affecting the measurements.
General Experimental Workflow
Caption: General experimental workflow for metal ion detection using a fluorescent probe.
Protocol 1: Fluorescence Titration Experiment
-
Place a specific volume of the probe working solution (e.g., 2 mL of 10 µM this compound in buffer) into a fluorescence cuvette.
-
Record the fluorescence emission spectrum of the probe solution alone. The excitation wavelength should be determined from the absorption maximum of the pyrene moiety (typically around 340-350 nm).
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a set amount of time (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Repeat the process until no significant change in fluorescence intensity is observed (saturation).
-
Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Protocol 2: Selectivity Study
-
Prepare a series of solutions, each containing the probe at a fixed concentration (e.g., 10 µM) and a different metal ion at a higher concentration (e.g., 50 µM).
-
Include a solution of the probe alone as a control.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence quenching effect of the target metal ion with that of other potentially interfering ions.
Protocol 3: Determination of Detection Limit
The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (probe solution without the metal ion).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to investigate the potential of this compound as a selective "turn-off" fluorescent sensor for heavy metal ions. While specific performance data for this compound is yet to be extensively reported, the general principles and methodologies outlined here, based on extensive research on other pyrene derivatives, provide a solid foundation for such studies. Successful implementation of these protocols will enable the characterization of the probe's sensitivity, selectivity, and binding affinity for various metal ions, paving the way for its potential application in environmental monitoring, biological imaging, and drug development.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer [mdpi.com]
- 6. Pyrene‐Based “Turn‐Off” Probe with Broad Detection Range for Cu2+, Pb2+ and Hg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Biological Thiols using Pyrene-4,5-dione
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thiols, such as cysteine (Cys) and glutathione (GSH), are crucial antioxidants and signaling molecules in biological systems. Their quantification is essential for understanding cellular redox states and for the development of therapeutics targeting oxidative stress-related diseases. Pyrene-4,5-dione is a fluorescent probe that can be utilized for the sensitive detection of biological thiols. The reaction of this compound with thiols proceeds via a Michael addition mechanism, leading to a modulation of its fluorescent properties, which can be quantitatively measured. This application note provides a detailed protocol for the detection of thiols in biological samples using this compound.
Principle of the Assay
The assay is based on the reaction between this compound and the sulfhydryl group (-SH) of thiols. This compound exhibits native fluorescence. Upon nucleophilic attack by a thiol on the dione moiety, a thiol-adduct is formed. This covalent modification alters the electronic structure of the pyrene fluorophore, resulting in a change (e.g., quenching or enhancement) of its fluorescence intensity. The magnitude of this change is proportional to the concentration of thiols in the sample, allowing for their quantification.
Materials and Methods
Reagents and Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-Cysteine hydrochloride
-
Reduced L-Glutathione
-
Bovine Serum Albumin (BSA)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Instrumentation:
-
Fluorescence microplate reader with excitation and emission wavelength scanning capabilities.
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve 2.32 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Working Probe Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). Prepare fresh before each use.
-
Thiol Standards (Cysteine and Glutathione): Prepare 10 mM stock solutions of L-cysteine and L-glutathione in PBS (pH 7.4). From these stocks, prepare a series of dilutions in PBS to generate a standard curve (e.g., 0-100 µM).
Experimental Protocols
Protocol 1: In Vitro Thiol Quantification (Standard Curve)
-
Add 50 µL of the thiol standards (cysteine or glutathione) at various concentrations to the wells of a 96-well black microplate.
-
Add 50 µL of PBS to a well to serve as a blank.
-
Add 50 µL of the 100 µM this compound working solution to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader. The optimal excitation and emission wavelengths should be determined experimentally, but based on the pyrene moiety, an excitation wavelength of approximately 340 nm and an emission scan from 370 nm to 550 nm is recommended.
-
Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.
Protocol 2: Thiol Detection in Biological Samples (e.g., Cell Lysates)
-
Prepare cell lysates according to standard laboratory protocols.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Dilute the supernatant in PBS (pH 7.4) to a concentration within the linear range of the standard curve.
-
Add 50 µL of the diluted sample to the wells of a 96-well black microplate.
-
Add 50 µL of the 100 µM this compound working solution to each well.
-
Incubate and measure fluorescence as described in Protocol 1.
-
Calculate the thiol concentration in the sample by interpolating the fluorescence reading from the standard curve.
Data Presentation
Table 1: Quantitative Analysis of Thiol Detection with this compound
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reaction Time (min) |
| L-Cysteine | 1 - 100 | 0.5 | 30 |
| L-Glutathione | 1 - 100 | 0.7 | 30 |
Note: The values presented in this table are hypothetical and should be determined experimentally for each specific assay setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for thiol detection using this compound.
Application Notes and Protocols: Pyrene-4,5-dione in Bioimaging and Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyrene-4,5-dione as a versatile building block for the synthesis of fluorescent probes for advanced bioimaging and cell staining applications. The protocols detailed below are intended to serve as a guide for researchers in utilizing these probes for cellular analysis.
Application Notes
This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a valuable precursor in the development of fluorescent probes. Its unique photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, make it an excellent scaffold for creating sensors for specific biological molecules and organelles.[1] Probes derived from this compound are particularly effective for two main applications: the detection of biothiols and the imaging of lipid droplets.
Detection of Biothiols (e.g., Glutathione)
Principle:
Fluorescent probes synthesized from this compound can be designed to be "turn-on" sensors for biothiols such as glutathione (GSH).[2] GSH is a critical antioxidant in cells, and its levels are indicative of the cellular redox state.[3][4] Alterations in GSH levels are associated with various diseases, making its detection and quantification crucial.[5]
The general mechanism involves the reaction of this compound with a linker containing a recognition site for thiols. In its initial state, the probe exhibits low fluorescence. Upon reaction with a thiol-containing molecule like GSH, a chemical modification occurs that restores the fluorescence of the pyrene core, leading to a detectable signal.[2]
Applications:
-
Monitoring Cellular Redox Status: Quantifying changes in intracellular GSH concentrations in response to oxidative stress or drug treatment.[1][6][7]
-
Disease Diagnosis: Investigating the role of GSH in the pathology of diseases such as cancer and neurodegenerative disorders.
-
Drug Development: Screening for compounds that modulate cellular GSH levels.
Imaging of Lipid Droplets and Other Organelles
Principle:
The hydrophobic nature of the pyrene backbone makes its derivatives ideal for staining lipid-rich structures within cells, such as lipid droplets.[8][9][10] Lipid droplets are dynamic organelles involved in lipid storage and metabolism.[11] Probes for lipid droplets are designed to selectively accumulate in these nonpolar environments. The fluorescence properties of these probes can be sensitive to the polarity of their microenvironment, providing information about the physical state of the lipids within the droplets.[8]
Applications:
-
Studying Lipid Metabolism: Visualizing the formation, growth, and dynamics of lipid droplets in living cells.[9][10]
-
Investigating Metabolic Diseases: Understanding the role of lipid droplets in obesity, diabetes, and fatty liver disease.
-
Cell Biology Research: Co-localizing lipid droplets with other organelles to study their interactions.
Quantitative Data Presentation
The photophysical properties of fluorescent probes derived from pyrene are crucial for their application in bioimaging. The following tables summarize key quantitative data for representative pyrene-based probes.
Table 1: Photophysical Properties of a Representative Pyrene-Based Thiol Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~343 nm | [2] |
| Emission Wavelength (λem) | ~478 nm | [2] |
| Quantum Yield (Φ) in bound state | Up to 0.45 | [11] |
| Detection Limit for GSH | Nanomolar to low micromolar range | [2] |
Table 2: Photophysical Properties of a Representative Pyrene-Based Lipid Droplet Probe
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~405 nm | [8] |
| Emission Wavelength (λem) | ~450 - 550 nm (solvatochromic) | [8] |
| Quantum Yield (Φ) | > 0.70 in nonpolar solvents | [12] |
| Photostability | High | [8] |
Experimental Protocols
The following are generalized protocols for the use of fluorescent probes derived from this compound. It is important to note that optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell type.
Protocol 1: General Procedure for Live Cell Staining and Imaging of Glutathione
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging dish.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. Use an excitation wavelength appropriate for the probe (e.g., ~340 nm) and collect emission at the expected wavelength (e.g., ~480 nm).
Protocol 2: General Procedure for Staining Lipid Droplets in Live Cells
Materials:
-
Pyrene-based lipid droplet probe stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
(Optional) Oleic acid complexed with BSA to induce lipid droplet formation
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells on imaging dishes. For induction of lipid droplets, incubate cells with oleic acid-BSA complex for 12-24 hours prior to staining.[13]
-
Probe Preparation: Dilute the stock solution of the lipid droplet probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Add the probe working solution directly to the cell culture medium and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells and image using a fluorescence microscope with an appropriate excitation source (e.g., 405 nm laser) and emission filter.[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glutathione redox cycle and probe interaction.
Caption: General workflow for cell staining and imaging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new turn-on fluorescent probe for selective detection of glutathione and cysteine in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative imaging of glutathione in live cells using a reversible reaction-based ratiometric fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls in the quantitative imaging of glutathione in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Real-Time Imaging of Glutathione with Subcellular Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase-selective staining of model and cell membranes, lipid droplets and lipoproteins with fluorescent solvatochromic pyrene probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
Pyrene-4,5-dione: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural properties make it an attractive starting material for the construction of a wide array of functional organic molecules and materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials and biologically active compounds, tailored for researchers in academia and professionals in the pharmaceutical industry.
I. Synthesis of this compound and Derivatives
The accessibility of this compound is crucial for its use as a building block. Several improved and scalable synthetic methods have been developed to address this need.
A. Scalable Synthesis of this compound
A robust and scalable method for the synthesis of this compound involves the ruthenium-catalyzed oxidation of pyrene. An optimized protocol utilizes potassium persulfate as the oxidant, offering high yields and simplified purification.
Experimental Protocol: Gram-Scale Synthesis of this compound
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrene (10.0 g, 49.6 mmol), potassium persulfate (K₂S₂O₈, 95.0 g, 0.35 mol), potassium carbonate (K₂CO₃, 95.0 g, 0.48 mol), and ruthenium(IV) oxide hydrate (RuO₂·nH₂O, 1.00 g, 7.51 mmol).
-
Solvent Addition: To the flask, add 300 mL of water and 300 mL of dichloromethane (CH₂Cl₂).
-
Reaction Conditions: Stir the resulting dark brown slurry at a mild reflux (oil bath temperature of 48 °C) for 14–24 hours. Monitor the reaction progress by TLC (10:1 CH₂Cl₂:hexanes, pyrene Rf = 0.63).
-
Workup: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (3 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. This protocol typically yields a high-purity product without the need for column chromatography.
B. Synthesis of Pyrene-4,5,9,10-tetraone
This compound can be further oxidized to pyrene-4,5,9,10-tetraone, another important building block.
Experimental Protocol: Oxidation of this compound to Pyrene-4,5,9,10-tetraone
-
Reaction Setup: In a 250 mL round-bottom flask with a stirrer and reflux condenser, suspend this compound (5.0 g, 21.6 mmol) in 150 mL of glacial acetic acid.
-
Heating: Stir the orange slurry at reflux (oil bath at 130 °C) for 10 minutes.
-
Oxidant Addition: Add solid chromium trioxide (CrO₃, 12.0 g, 0.12 mol) in portions over 3 minutes.
-
Reaction Conditions: Reflux the reaction mixture overnight.
-
Isolation: Cool the mixture, and dilute with water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry to obtain pyrene-4,5,9,10-tetraone. This method provides the tetraone in high purity and good yield (up to 71%).[1]
II. Applications in Materials Science
This compound is a key precursor for the synthesis of materials with interesting photophysical and electronic properties, finding applications in organic electronics.
A. Organic Light-Emitting Diodes (OLEDs)
This compound is a foundational molecule for creating highly efficient blue-emitting materials for OLEDs.[2] For instance, it is a starting material for the synthesis of 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), a high-performance blue emitter.
Table 1: Performance of a Non-doped Blue OLED based on a this compound Derivative (PyPI-Py) [2]
| Parameter | Value |
| Maximum Brightness | 75,687 cd m⁻² |
| Maximum Current Efficiency | 13.38 cd A⁻¹ |
| Maximum External Quantum Efficiency (ηext) | 8.52% |
| ηext at 10,000 cd m⁻² | 8.35% |
| ηext at 50,000 cd m⁻² | 8.05% |
Protocol: Fabrication of a PyPI-Py-based OLED
-
Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), deposit the following layers in sequence:
-
Hole injection layer: MoO₃ (10 nm)
-
Hole transport layer: TAPC (40 nm)
-
Emissive layer: PyPI-Py (25 nm)
-
Electron transport layer: TPBi (40 nm)
-
Electron injection layer: LiF (0.5 nm)
-
Cathode: Al (100 nm)
-
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Caption: Schematic of a multilayer OLED device.
B. Covalent Organic Frameworks (COFs)
This compound serves as a building block for constructing COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and energy storage.
Protocol: Synthesis of a this compound-based COF
-
Monomer Preparation: Synthesize the necessary monomers, for example, by reacting this compound with an appropriate amine to form a di- or tri-functionalized building block.
-
Solvothermal Synthesis: In a sealed vessel, combine the pyrene-based monomer and a complementary linker (e.g., a triamine or trialdehyde) in a suitable solvent mixture (e.g., mesitylene/dioxane).
-
Reaction Conditions: Heat the mixture at a specific temperature (e.g., 120 °C) for several days to allow for the formation of the crystalline COF.
-
Isolation and Activation: Collect the resulting solid by filtration, wash with various solvents to remove unreacted monomers and impurities, and then activate the framework by heating under vacuum to remove guest solvent molecules from the pores.
Caption: General workflow for COF synthesis.
III. Applications in Drug Development
Derivatives of this compound have shown promise as biologically active molecules, making this scaffold interesting for drug discovery and development.
A. Anticancer Activity: EGFR Kinase Inhibition
Recent studies have shown that pyrimidine-based pyrene hybrids, synthesized from pyrene precursors, can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.
Table 2: In Vitro Cytotoxicity and EGFR Inhibition of Pyrimidine-Pyrene Hybrids [2]
| Compound | Cell Line | IC₅₀ (µM) | EGFR Kinase IC₅₀ (nM) |
| 4b | HCT-116 | 1.34 | 77.03 |
| 4c | HCT-116 | 1.90 | 94.9 |
| Erlotinib (control) | HCT-116 | 1.32 | 72.3 |
These compounds induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their therapeutic potential.
Protocol: Synthesis of a Pyrimidine-Pyrene Hybrid (General Procedure)
-
Condensation Reaction: In a suitable solvent, react a pyrene-containing aldehyde or ketone with a substituted urea or thiourea and an active methylene compound (e.g., ethyl acetoacetate) in the presence of a catalyst (e.g., an acid or base).
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Purification: After cooling, isolate the crude product and purify it by recrystallization or column chromatography to obtain the desired pyrimidine-pyrene hybrid.
Caption: Inhibition of the EGFR signaling pathway.
B. DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the pyrene core makes it a candidate for DNA intercalation. Some polycyclic aromatic compounds have been shown to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism is a cornerstone of several established anticancer drugs. Benzo[a]pyrene diol epoxide, a metabolite of a pyrene-related compound, has been shown to trap topoisomerase I and II, leading to DNA damage and cell death.[3][4] This suggests that this compound derivatives could be designed as topoisomerase poisons.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility through scalable synthetic routes opens the door to a wide range of applications. In materials science, it is a key component in the development of high-performance OLEDs and functional COFs. For drug development professionals, the pyrene scaffold, accessible from this compound, offers a promising platform for the design of novel anticancer agents, particularly as kinase inhibitors and potential DNA-interacting agents. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers looking to explore the potential of this remarkable molecule.
References
- 1. Synthesis, characterization, and anticancer potential of pyrene-appended Schiff base tin( iv ) complexes: experimental and computational insights - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ04401G [pubs.rsc.org]
- 2. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[a]pyrene diol epoxide adducts in DNA are potent suppressors of a normal topoisomerase I cleavage site and powerful inducers of other topoisomerase I cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position-specific trapping of topoisomerase II by benzo[a]pyrene diol epoxide adducts: implications for interactions with intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrene-4,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Pyrene-4,5-dione and its derivatives, which are valuable building blocks in materials science and drug discovery. The application notes highlight their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction
This compound, a K-region oxidized derivative of pyrene, serves as a versatile precursor for the synthesis of a wide range of functionalized polycyclic aromatic hydrocarbons. Its unique electronic and structural properties make its derivatives promising candidates for applications in organic electronics, fluorescent probes, and importantly, as bioactive molecules in drug development. This document outlines reliable synthetic methods and explores the therapeutic potential of these compounds, with a focus on their anticancer properties.
I. Synthesis of this compound
A robust and scalable method for the synthesis of this compound from pyrene involves a ruthenium-catalyzed oxidation in a biphasic system. This method offers high purity and good yields, avoiding the need for cumbersome chromatographic purification.[1][2]
Experimental Protocol: Ruthenium-Catalyzed Oxidation of Pyrene
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Potassium carbonate (K₂CO₃)
-
Ruthenium (IV) oxide hydrate (RuO₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrene (10.0 g, 49.6 mmol), potassium persulfate (95.0 g, 0.35 mol), potassium carbonate (95.0 g, 0.48 mol), and ruthenium (IV) oxide hydrate (1.00 g, 7.51 mmol).
-
Add 300 mL of deionized water and 300 mL of dichloromethane to the flask.
-
Heat the resulting dark brown slurry to a mild reflux (oil bath temperature of 48 °C) and stir vigorously for 14-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (10:1 CH₂Cl₂:hexanes, Rf of pyrene = 0.63). The reaction is typically complete within 14 hours.
-
After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an orange solid.
Quantitative Data:
| Starting Material | Product | Oxidant/Catalyst | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| Pyrene | This compound | K₂S₂O₈ / RuO₂·nH₂O | CH₂Cl₂ / H₂O | 14-24 | up to 65 | [1][2] |
II. Synthesis of this compound Derivatives
This compound is a versatile starting material for a variety of derivatives, including further oxidized species and heterocyclic-fused systems.
A. Synthesis of Pyrene-4,5,9,10-tetraone
This compound can be further oxidized to Pyrene-4,5,9,10-tetraone using several methods.[2]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
Procedure:
-
In a 250 mL round-bottom flask with a reflux condenser, suspend this compound (5.0 g, 21.6 mmol) in 150 mL of glacial acetic acid.
-
Heat the orange slurry to reflux (oil bath at 130 °C) for 10 minutes.
-
Add solid chromium trioxide (12.0 g, 0.12 mol) in portions over 3 minutes.
-
Continue refluxing the reaction mixture overnight.
-
After cooling, dilute the mixture with water to precipitate the product.
-
Collect the precipitate by suction filtration, wash thoroughly with water, and dry to obtain Pyrene-4,5,9,10-tetraone.
Materials:
-
This compound
-
Ruthenium (IV) oxide hydrate (RuO₂·nH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
Combine this compound (7.15 g, 30.8 mmol), RuO₂·nH₂O (0.72 g, 5.4 mmol), and NaIO₄ (35.80 g, 167 mmol) in a 1 L round-bottom flask.
-
Add 200 mL of acetonitrile and 100 mL of deionized water.
-
Stir the resulting greenish-brown slurry vigorously at room temperature for 2 hours.
-
Dilute the mixture with 200 mL of water and collect the precipitate by suction filtration.
-
Wash the filter cake rigorously with water (3 x 100 mL) and dry in an oven at 120 °C to afford the tetraone product.
Quantitative Data for Tetraone Synthesis:
| Starting Material | Product | Oxidant/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Pyrene-4,5,9,10-tetraone | CrO₃ | Glacial Acetic Acid | Overnight | Reflux | 71 | [2] |
| This compound | Pyrene-4,5,9,10-tetraone | RuO₂·nH₂O / NaIO₄ | CH₃CN / H₂O | 2 h | Room Temp. | 62 | [2] |
B. Synthesis of Pyrimidine-Fused Pyrene Derivatives
Condensation of this compound with suitable reagents can lead to the formation of heterocyclic-fused derivatives with significant biological activity. Pyrimidine-pyrene hybrids have shown promise as EGFR kinase inhibitors.[3]
This is a generalized protocol based on the Biginelli-like reaction. Specific conditions may vary depending on the desired substituents.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde derivative)
-
Urea or thiourea derivative
-
Catalyst (e.g., acid or base)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound, the aldehyde, and the urea/thiourea derivative in the chosen solvent.
-
Add the catalyst to the mixture.
-
Reflux the reaction mixture for the required time, monitoring by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a suitable solvent, and purify by recrystallization or column chromatography.
III. Application in Drug Development: Targeting the EGFR Signaling Pathway
Derivatives of this compound, particularly pyrimidine-fused hybrids, have demonstrated potential as anticancer agents by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and metastasis.[4][5] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[1][2][6]
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by small molecule inhibitors, such as certain this compound derivatives.
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Anticancer Activity of Pyrimidine-Pyrene Hybrids
Several pyrimidine-pyrene hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines and their ability to inhibit EGFR kinase.[3]
Quantitative Biological Data:
| Compound | Target Cell Line | Cytotoxicity IC₅₀ (µM) | EGFR Inhibition IC₅₀ (nM) | Reference |
| Hybrid 4a | HCT-116 | 4.8 | - | [3] |
| Hybrid 4b | HCT-116 | 1.34 | 77.03 | [3] |
| Hybrid 4c | HCT-116 | 1.90 | 94.9 | [3] |
| Erlotinib (Control) | HCT-116 | 1.32 | 72.3 | [3] |
IV. Experimental Workflow Visualization
The synthesis of this compound derivatives often follows a multi-step process. The following diagram illustrates a general workflow from the starting material, pyrene, to biologically active derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound is a key intermediate for the synthesis of a diverse range of derivatives with significant potential in materials science and medicinal chemistry. The protocols outlined in this document provide reliable methods for the preparation of this compound and its derivatives. Furthermore, the demonstrated anticancer activity of pyrimidine-fused pyrene derivatives highlights the importance of this scaffold in the development of novel therapeutics targeting critical signaling pathways in cancer, such as the EGFR pathway. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity as drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Pyrene-4,5-dione: A Gateway to Advanced Materials and Polymers
For Researchers, Scientists, and Drug Development Professionals
Pyrene-4,5-dione, an oxidized derivative of the polycyclic aromatic hydrocarbon pyrene, has emerged as a pivotal building block in the realms of materials science and polymer chemistry. Its unique electronic structure and reactive dione functionality provide a versatile platform for the synthesis of novel organic semiconductors, high-performance polymers, and functional materials for a range of applications, including organic electronics, fluorescent sensing, and advanced frameworks. This document provides detailed application notes and experimental protocols to facilitate its use in research and development.
Applications in Materials Science and Polymer Chemistry
This compound serves as a key intermediate in the development of sophisticated organic materials with tailored optoelectronic properties.
Organic Electronics:
This compound is instrumental in the synthesis of π-extended aromatic systems for organic electronic devices.[1][2] Its condensation reactions allow for the creation of larger, more complex conjugated molecules. A notable example is the synthesis of "twistacene," an electroluminescent material used as an emitter in white organic light-emitting diodes (OLEDs).[1] Furthermore, it is a precursor for pyrene-fused pyrazaacenes (PPAs), a class of nitrogen-containing heteroacenes with tunable semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]
Derivatives of this compound have been successfully incorporated into OLEDs, demonstrating high efficiency and brightness. For instance, a blue-emitting material synthesized from this compound, 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), has shown exceptional performance in non-doped OLEDs.[3][4]
Polymer Chemistry:
In polymer chemistry, this compound is utilized as a monomer or a precursor to monomers for the creation of specialty polymers.[5][6] For example, it can be converted into diamine monomers, which are then polymerized with dicarboxylic acids to form electroactive polyamides.[7] These polymers often inherit the desirable photophysical properties of the pyrene core, such as strong fluorescence and the ability to form excimers, which can be exploited in sensing and imaging applications.[7] The incorporation of the rigid pyrene unit can also enhance the thermal stability of the resulting polymers.[7]
Fluorescent Probes and Sensors:
The inherent fluorescence of the pyrene moiety makes it a popular component in the design of fluorescent probes and sensors.[8][9] While pyrene itself is widely used, this compound serves as a versatile starting material for the synthesis of more complex sensor molecules. Its chemical reactivity allows for the introduction of specific binding sites for analytes of interest, enabling the development of chemosensors for metal ions and other small molecules.[10][11]
Covalent Organic Frameworks (COFs):
This compound is also employed as a building block for the construction of covalent organic frameworks (COFs).[4] These crystalline porous polymers have ordered structures that are promising for applications in gas storage, separation, and catalysis. The use of pyrene-based ligands like this compound can impart desirable electronic and photophysical properties to the resulting COFs, opening up possibilities for their use in optoelectronic devices.[4][12]
Quantitative Data
The following table summarizes key performance data for an organic light-emitting diode (OLED) utilizing a blue-emitting material derived from this compound.
| Parameter | Value | Reference |
| Maximum Brightness | 75,687 cd m⁻² | [3][4] |
| Maximum Current Efficiency | 13.38 cd A⁻¹ | [3][4] |
| Maximum External Quantum Efficiency (ηext) | 8.52% | [3][4] |
| ηext at 10,000 cd m⁻² | 8.35% | [3][4] |
| ηext at 50,000 cd m⁻² | 8.05% | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes an improved and scalable method for the synthesis of this compound from pyrene.[5][6][13]
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Potassium carbonate (K₂CO₃)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrene (10.0 g, 49.6 mmol), potassium persulfate (95.0 g, 0.35 mol), potassium carbonate (95.0 g, 0.48 mol), and ruthenium(IV) oxide hydrate (1.00 g, 7.51 mmol).[5]
-
Add 300 mL of water and 300 mL of dichloromethane to the flask.[5]
-
Heat the resulting dark brown slurry to a mild reflux (oil bath temperature of 48 °C) and stir for 14–24 hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) until the pyrene is completely consumed.[5]
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. The product is often sufficiently pure for most applications without further purification.[5][6]
References
- 1. chem.as.uky.edu [chem.as.uky.edu]
- 2. Available Technologies | Tech Launch Arizona [inventions.arizona.edu]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 13. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Pyrene-4,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the functionalization of pyrene-4,5-dione, a versatile building block for the development of novel materials and bioactive compounds. The following sections outline key synthetic strategies, experimental protocols, and specific applications, with a focus on reproducibility and practical implementation in a laboratory setting.
Introduction
This compound is a K-region oxidized derivative of pyrene that serves as a valuable precursor for a wide range of functionalized molecules.[1] Its unique electronic and structural properties make it an attractive starting material for applications in organic electronics, fluorescent sensing, and materials science.[2][3] The 1,2-dione functionality provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[4]
Methods of Functionalization
Several key strategies have been developed for the functionalization of this compound. These methods primarily target the dione moiety and can be broadly categorized as follows:
-
Condensation Reactions: The dione can readily undergo condensation with various reagents to form heterocyclic derivatives. A prominent example is the synthesis of pyreno[4,5-d]imidazole-based compounds, which have shown significant promise as highly efficient blue light-emitting materials for Organic Light-Emitting Diodes (OLEDs).[4]
-
Olefinations: Wittig-type reactions and other olefination methods can be employed to convert one or both of the carbonyl groups into C=C double bonds, enabling the synthesis of extended π-systems.[2]
-
Reductive Alkylation: The dione can be reduced and subsequently alkylated to produce 4,5-dialkoxypyrenes, which can be further functionalized.[5]
-
Building Block for Polymers and Frameworks: this compound is a key monomer for the synthesis of electroactive polyamides and covalent organic frameworks (COFs), leading to materials with tailored electronic and porous properties.[4][5]
Applications of Functionalized this compound Derivatives
The functionalization of this compound unlocks a diverse range of applications, primarily driven by the unique photophysical and electronic properties of the resulting derivatives.
-
Organic Electronics: this compound derivatives are extensively used in the development of organic electronic devices. For instance, 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), synthesized from this compound, is a highly efficient blue-light emitting material used in non-doped OLEDs.[4]
-
Fluorescent Probes: The pyrene core is known for its strong fluorescence and sensitivity to the local environment.[6] Functionalization of this compound allows for the development of fluorescent probes for the detection of various analytes, including ions and small molecules.[7]
-
Materials Science: As a building block for COFs, this compound contributes to the formation of porous, crystalline materials with applications in gas storage, separation, and catalysis.[4] It is also used to synthesize electroactive polyamides with potential applications in organic electronics.[5]
-
Photocatalysis: this compound itself has been demonstrated to be a metal-free, visible-light organic photocatalyst capable of mediating various photochemical reactions, including photooxidation and energy transfer.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for representative functionalized this compound derivatives and their applications.
Table 1: Performance of a this compound-based Blue OLED [4]
| Parameter | Value |
| Maximum Brightness | 75,687 cd m⁻² |
| Maximum Current Efficiency | 13.38 cd A⁻¹ |
| Maximum External Quantum Efficiency (η_ext) | 8.52% |
| η_ext at 10,000 cd m⁻² | 8.35% |
| η_ext at 50,000 cd m⁻² | 8.05% |
Table 2: Synthesis Yields of this compound and Derivatives
| Compound | Starting Material | Reaction Type | Yield | Reference |
| This compound | Pyrene | Ru-catalyzed oxidation | up to 65% | [9] |
| Pyrene-4,5,9,10-tetraone | This compound | Oxidation with CrO₃ | - | [1] |
| 4,5-bis(4-aminophenoxy)pyrene | This compound | Reductive alkylation & subsequent steps | - | [5] |
| Pyrenoimidazolyl-benzaldehydes | This compound | Condensation | - | [2] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound[1][10]
This protocol describes an improved and scalable method for the synthesis of this compound via ruthenium-catalyzed oxidation of pyrene.
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Potassium carbonate (K₂CO₃)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Equipment:
-
1 L round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1 L round-bottom flask, add pyrene (10.0 g, 49.6 mmol), K₂S₂O₈ (95.0 g, 0.35 mol), K₂CO₃ (95.0 g, 0.48 mol), and RuO₂·nH₂O (1.00 g, 7.51 mmol).
-
Add 300 mL of H₂O and 300 mL of CH₂Cl₂ to the flask.
-
Stir the resulting dark brown slurry vigorously and heat to a mild reflux (oil bath at 48 °C) for 14-24 hours.
-
Monitor the reaction by TLC (10:1 CH₂Cl₂:hexanes) for the disappearance of pyrene.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. The product is often of high purity and may not require chromatographic purification for many applications.[1]
Protocol 2: Synthesis of Pyreno[4,5-d]imidazole Derivatives for OLEDs[4]
This protocol provides a general procedure for the condensation of this compound to form imidazole-based derivatives.
Materials:
-
This compound
-
An appropriate benzaldehyde derivative (e.g., 4-(pyren-1-yl)benzaldehyde)
-
An appropriate aniline derivative (e.g., aniline)
-
Ammonium acetate
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add the benzaldehyde derivative (1 equivalent), the aniline derivative (1 equivalent), and ammonium acetate (excess).
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the crude product and purify by column chromatography on silica gel to obtain the desired pyreno[4,5-d]imidazole derivative.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logic for OLED application of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. ossila.com [ossila.com]
- 5. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: Pyrene-4,5-dione in Sensing and Detection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione is a key derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. While pyrene itself is a widely utilized fluorophore, this compound's significance in sensing and detection lies primarily in its role as a versatile precursor for constructing highly specific chemosensors.[1][2] The 1,2-dione functional group in the K-region of the pyrene core serves as a reactive handle for synthesizing a variety of derivatives, particularly through condensation reactions. These reactions lead to the formation of new heterocyclic systems fused to the pyrene moiety, significantly altering and fine-tuning the electronic and photophysical properties of the molecule.[3][4]
The resulting derivatives have been successfully employed as fluorescent and colorimetric probes for a range of analytes, including metal ions and anions. The sensing mechanisms often involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), where the binding of an analyte modulates the fluorescence output of the pyrene core.[5][6] This document provides an overview of the applications of this compound-derived sensors and detailed protocols for their use in detection assays.
Application 1: Sensing of Metal Ions (Fe²⁺/Fe³⁺ and Cu²⁺)
Derivatives of this compound are excellent candidates for the detection of biologically and environmentally significant transition metal ions. The dione moiety can be reacted with various amine-containing compounds to create ligands with specific binding pockets for metal ions.
Pyreno[4,5-d]imidazole Derivatives for Iron Sensing
By condensing this compound with amine-containing molecules, fluorescent "turn-on" or "turn-off" sensors for iron ions (Fe²⁺ and Fe³⁺) can be developed. The resulting imidazole ring system and associated functional groups can selectively coordinate with iron ions, leading to a measurable change in fluorescence.[7]
Schiff Base Derivatives for Copper and Iron Sensing
Schiff base ligands synthesized from pyrene derivatives (often starting from pyrene-1-carboxaldehyde, a related precursor) demonstrate high sensitivity and selectivity for Cu²⁺ and Fe²⁺ ions.[8] The sensing mechanism typically involves fluorescence quenching upon complexation with the metal ion. The binding stoichiometry is often found to be 1:2 between the probe and the metal ions.[8]
Quantitative Data for Metal Ion Sensing
| Probe Derivative Type | Analyte | Limit of Detection (LOD) | Binding Constant (Kₐ) | Binding Stoichiometry | Sensing Mechanism | Reference |
| Isoniazid-based Schiff Base | Fe³⁺ | 1.67 µM | - | - | Chelation-Enhanced Fluorescence (Turn-on) | [7] |
| Isoniazid-based Schiff Base | Fe²⁺ | 2.02 µM | - | - | Chelation-Enhanced Fluorescence (Turn-on) | [7] |
| Pyrazole-based Schiff Base | Cu²⁺ | 0.42 µM | - | 1:2 (Probe:Metal) | Fluorescence Quenching (Turn-off) | [8] |
| Pyrazole-based Schiff Base | Fe²⁺ | 0.51 µM | - | 1:2 (Probe:Metal) | Fluorescence Quenching (Turn-off) | [8] |
| Bis-pyrene Hydrazinecarbothioamide | Cu²⁺ | 14.5 µM | 3.26 x 10⁴ M⁻¹ | 1:1 (Probe:Metal) | Ratiometric Turn-on | [9] |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy
This protocol provides a general framework for fluorescence titration experiments to determine the sensitivity and selectivity of a this compound-derived probe for a specific metal ion.
Materials:
-
This compound-derived sensor probe stock solution (e.g., 1 mM in DMSO or appropriate solvent).
-
Analyte stock solutions (e.g., 10 mM aqueous or ethanolic solutions of metal perchlorate or chloride salts).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Spectroscopic grade solvents (e.g., DMSO, water, ethanol).
-
Quartz fluorescence cuvettes (1 cm path length).
-
Spectrofluorometer.
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the sensor probe (e.g., 10 µM) in the desired solvent system (e.g., DMSO:H₂O 1:9 v/v).
-
Initial Measurement: Transfer 2 mL of the probe working solution to a quartz cuvette and record its fluorescence emission spectrum at the predetermined excitation wavelength.
-
Titration: Add small aliquots (e.g., 1-10 µL) of the metal ion stock solution to the cuvette.
-
Incubation and Measurement: After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 1-5 minutes) to ensure complex formation. Record the fluorescence emission spectrum.
-
Data Collection: Continue the titration until the fluorescence intensity reaches a plateau or no significant change is observed.
-
Selectivity Study: To assess selectivity, repeat the experiment by adding other potentially interfering metal ions to the probe solution and record any changes in fluorescence. A subsequent addition of the target metal ion can be performed to check for displacement or further changes.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Signaling Pathways and Workflows
Caption: Synthesis of a fluorescent sensor from this compound and its application in a typical sensing workflow.
Application 2: Sensing of Anions
The unique electronic structure of this compound derivatives can also be exploited for the detection of anions. The design of these sensors often incorporates hydrogen bond donors or Lewis acidic sites that can interact with anions like fluoride (F⁻) or cyanide (CN⁻).
Pyrenoimidazolyl-Benzaldehyde for Fluoride Sensing
Sensors for fluoride have been synthesized by condensing this compound with isophthalaldehyde.[3] The resulting pyrenoimidazolyl-benzaldehyde derivative can detect fluoride ions through changes in its UV-Vis absorption and fluorescence spectra, often accompanied by a distinct color change visible to the naked eye. The sensing mechanism involves the interaction of the fluoride ion with the sensor molecule, leading to deprotonation or hydrogen bonding, which perturbs the ICT process within the molecule.
Experimental Protocols
Protocol 2: Colorimetric and Fluorometric Detection of Anions
This protocol outlines the steps for detecting anions using a this compound-derived probe.
Materials:
-
This compound-derived sensor probe stock solution (e.g., 1 mM in aprotic polar solvent like THF or DMSO).
-
Anion stock solutions (e.g., 10 mM solutions of tetrabutylammonium salts of the anions in the same solvent).
-
Spectroscopic grade solvents (THF, DMSO).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis Spectrophotometer and Spectrofluorometer.
Procedure:
-
Probe Solution Preparation: Prepare a working solution of the sensor probe (e.g., 20 µM) in the chosen solvent (e.g., THF).
-
Initial Spectra: Record the initial UV-Vis absorption and fluorescence emission spectra of the probe solution. Note the color of the solution.
-
Anion Addition: Add a specific amount (e.g., 1-10 equivalents) of the target anion stock solution to the probe solution.
-
Observation and Measurement: Immediately observe any color change. After mixing and a brief incubation, record the new UV-Vis and fluorescence spectra.
-
Selectivity Test: Repeat the experiment with a range of different anions to determine the selectivity of the probe.
-
Titration Experiment: For quantitative analysis, perform a titration by adding incremental amounts of the target anion to the probe solution and recording the spectral changes after each addition.
-
Data Analysis: Plot the absorbance or fluorescence intensity at a specific wavelength against the anion concentration to generate a calibration curve.
Sensing Mechanism Visualization
Caption: General mechanism for anion detection using a this compound derived sensor.
Conclusion
This compound serves as a pivotal building block in the development of advanced fluorescent and colorimetric chemosensors. Its true potential is realized upon its conversion into more complex heterocyclic structures, which can be tailored for the selective and sensitive detection of a wide array of metal ions and anions. The protocols and data presented here offer a foundation for researchers to apply these powerful analytical tools in chemical, biological, and environmental monitoring, as well as in the early stages of drug development where tracking ion concentrations is crucial.
References
- 1. ossila.com [ossila.com]
- 2. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-Condensation of this compound: An Approach To Generate Functional Organic Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrene Based Fluorescent Turn-on Chemosensor for Sequential Detection of Fe3+ and Fe2+ Ions and its Application in Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel pyrene-based selective colorimetric and ratiometric turn-on sensing for copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrene-4,5-dione-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrene-4,5-dione is a polycyclic aromatic hydrocarbon (PAH) and a quinone derivative of pyrene.[1] As a member of the quinone chemical class, it is an electrophilic species that can undergo redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and interaction with cellular nucleophiles.[2][3] These properties make it a compound of interest for investigating biological activities, including potential cytotoxicity and modulation of cellular signaling pathways relevant to drug development.[4] While extensive research exists on the synthesis and photophysical properties of this compound, its direct application and detailed biological characterization in drug development are less documented.
These application notes provide a comprehensive guide for researchers initiating experiments with this compound. The protocols outlined below are based on established methodologies for characterizing the biological effects of quinone-containing compounds and PAHs.
Compound Information
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈O₂ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystal | [5] |
| CAS Number | 6217-22-7 | [5] |
| UV-Vis λmax | ~420 nm | [1] |
Synthesis and Purification
Recent advancements have led to improved and scalable methods for the synthesis of this compound, often with high purity that may eliminate the need for chromatographic purification for many applications.[6]
Recommended Synthetic Protocol: A common and efficient method involves the ruthenium-catalyzed oxidation of pyrene.[7] An optimized procedure utilizes potassium persulfate as the oxidant and ruthenium(IV) oxide hydrate as the catalyst in a biphasic dichloromethane/water solvent system with potassium carbonate as a base.[8] This method has been reported to produce high-purity this compound.[6]
Purification: If necessary, purification can be achieved through recrystallization or column chromatography using silica gel.[1]
Handling and Storage
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[9] For long-term storage, refrigeration (2-8°C) is recommended.[10]
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound.
In Vitro Cytotoxicity Assays
These assays are fundamental to determining the concentration-dependent toxicity of this compound in various cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol: LDH Release Assay for Cytotoxicity
-
Follow steps 1-3 from the MTT assay protocol.
-
LDH Measurement: Collect the cell culture supernatant. Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released into the medium, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).
Apoptosis Assays
These assays determine if the observed cytotoxicity is due to programmed cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular proteins.
-
Caspase-3 Activity Measurement: Use a commercial caspase-3 colorimetric or fluorometric assay kit to measure the activity of caspase-3 in the cell lysates.
-
Data Analysis: Quantify the caspase-3 activity relative to untreated controls.
Oxidative Stress Assays
Given that quinones can induce oxidative stress, these assays are crucial.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Loading: Seed cells in a 96-well black plate. Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA, according to the manufacturer's instructions.
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol: Glutathione (GSH) Depletion Assay
-
Cell Treatment and Lysis: Treat cells with this compound, harvest, and prepare cell lysates.
-
GSH Measurement: Use a commercial GSH assay kit to measure the levels of reduced glutathione in the cell lysates.
-
Data Analysis: Compare the GSH levels in treated cells to those in untreated controls to determine if this compound causes depletion of this key antioxidant.
Signaling Pathway Analysis
Quinones are known to interact with various signaling pathways, often through the generation of oxidative stress. A key pathway to investigate is the Keap1-Nrf2 pathway, which is a primary cellular defense mechanism against oxidative stress.
Investigating the Keap1-Nrf2 Pathway
-
Western Blot Analysis: After treating cells with this compound, perform western blotting to analyze the protein levels of Nrf2 in the nuclear fraction and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). An increase in nuclear Nrf2 and its target proteins would suggest activation of this protective pathway.[9]
-
Reporter Gene Assay: Use a cell line stably transfected with a reporter construct containing the antioxidant response element (ARE) upstream of a reporter gene (e.g., luciferase). Treatment with this compound would be expected to induce reporter gene expression if it activates the Nrf2 pathway.
Data Presentation
All quantitative data from the aforementioned assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., A549 | MTT | 24 | |
| MTT | 48 | ||
| LDH | 24 | ||
| e.g., HeLa | MTT | 24 | |
| MTT | 48 | ||
| LDH | 24 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V) | Fold Increase in Caspase-3 Activity |
| e.g., A549 | IC50/2 | ||
| IC50 | |||
| e.g., HeLa | IC50/2 | ||
| IC50 |
Table 3: Oxidative Stress Markers Induced by this compound
| Cell Line | Concentration (µM) | Fold Increase in ROS | % GSH Depletion |
| e.g., A549 | IC50/2 | ||
| IC50 | |||
| e.g., HeLa | IC50/2 | ||
| IC50 |
Visualizations
Signaling Pathway
Caption: General mechanism of quinone-induced oxidative stress and Nrf2 activation.
Experimental Workflow
Caption: Workflow for the biological evaluation of this compound.
References
- 1. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 2. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pyrene-4,5-dione Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Pyrene-4,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the ruthenium catalyst (e.g., RuO₂·nH₂O or RuCl₃·nH₂O) is of good quality and has been stored properly. |
| Incorrect pH of the reaction mixture | The addition of a base like potassium carbonate (K₂CO₃) is crucial for reaction efficiency.[1][2] Under acidic conditions, undesired side products such as pyrene-1,6- and pyrene-1,8-diones may form.[1][2] | |
| Inefficient stirring in the biphasic system | Vigorous stirring is essential to ensure proper mixing of the organic and aqueous phases, facilitating the catalytic cycle. | |
| Low reaction temperature | The reaction is typically run at a mild reflux. Ensure the oil bath temperature is maintained around 48 °C.[1] | |
| Poor Reproducibility | Inconsistent quality of reagents | Use reagents from a reliable source and of a consistent grade. The quality of the oxidant (e.g., potassium persulfate) can vary between batches.[1] |
| Variations in reaction time | Monitor the reaction progress by TLC to determine the optimal reaction time, which can range from 14 to 24 hours.[1] | |
| Formation of Side Products | Acidic reaction conditions | As mentioned, acidic conditions can lead to the formation of undesired pyrene-1,6- and pyrene-1,8-diones.[1][2] The use of a base like K₂CO₃ is critical. |
| Over-oxidation | Prolonged reaction times or excessive oxidant can lead to the formation of pyrene-4,5,9,10-tetraone. | |
| Difficult Product Isolation | Use of acetonitrile (MeCN) as a co-solvent | Eliminating MeCN from the solvent system can simplify product isolation and has been shown to have a positive effect on the formation of this compound.[1] |
| Emulsion formation during extraction | If an emulsion forms during the workup, allow the mixture to stand or add a small amount of brine to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and efficient method is the ruthenium-catalyzed oxidation of pyrene.[2][3] An optimized protocol involves using potassium persulfate (K₂S₂O₈) as the oxidant, hydrated ruthenium(IV) oxide (RuO₂·nH₂O) as the catalyst, and potassium carbonate (K₂CO₃) as a base in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water (H₂O).[1][2][4]
Q2: What is the role of the base in the reaction?
A2: The addition of a non-oxidizable base, such as potassium carbonate (K₂CO₃), is essential for increasing the reaction efficiency.[1][2] It prevents the formation of undesired side products, like pyrene-1,6- and pyrene-1,8-diones, which are favored under acidic conditions.[1][2]
Q3: My yields are consistently low. What are the key parameters to optimize?
A3: To improve your yield, focus on the following:
-
Base: Ensure a sufficient amount of a suitable base like K₂CO₃ is used.[1][2]
-
Solvent System: A biphasic CH₂Cl₂/H₂O system is reported to be very effective and simplifies product isolation.[1] Surprisingly, eliminating acetonitrile (MeCN) as a cosolvent has been shown to have a major positive effect on the reaction.[1]
-
Stirring: Maintain vigorous and efficient stirring throughout the reaction.
-
Reaction Time: Monitor the reaction by TLC to avoid incomplete conversion or over-oxidation. The optimal time is typically between 14-24 hours.[1]
Q4: I am having trouble with the purification. Are there methods to avoid column chromatography?
A4: Yes, optimized protocols have been developed to avoid the need for chromatographic purification.[2] By using a biphasic CH₂Cl₂/H₂O solvent system and a base, the main byproduct, 2,2′,6,6′-biphenyltetracarboxylic acid, is trapped in the highly basic aqueous phase during extraction.[1][2] The desired this compound can then be isolated with high purity by simple extraction.[1][5]
Q5: Are there alternative synthesis routes to this compound?
A5: An alternative three-step synthesis has been reported with an overall yield of 76%. This method involves the oxidation of pyrene to 4,5-phenanthrenedicarboxylic acid, followed by esterification and an intramolecular acyloin condensation.
Experimental Protocols
Ruthenium-Catalyzed Oxidation of Pyrene
This protocol is adapted from an improved, gram-scale synthesis.[1][2]
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Potassium carbonate (K₂CO₃)
-
Hydrated ruthenium(IV) oxide (RuO₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a 1 L round-bottom flask equipped with an efficient magnetic stirrer and a reflux condenser, add pyrene (10.0 g, 49.6 mmol), K₂S₂O₈ (95.0 g, 0.35 mol), K₂CO₃ (95.0 g, 0.48 mol), and RuO₂·nH₂O (1.00 g, 7.51 mmol).[1]
-
Add 300 mL of water and 300 mL of CH₂Cl₂ to the flask.[1]
-
Stir the resulting dark brown slurry at a mild reflux (oil bath temperature of 48 °C) for 14–24 hours.[1]
-
Monitor the reaction by TLC (10:1 CH₂Cl₂:hexanes, Rf of pyrene = 0.63) until the pyrene is completely consumed.[1]
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the aqueous layer with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Method | Oxidant | Catalyst | Solvent | Base | Yield | Reference |
| Optimized Ruthenium-Catalyzed | K₂S₂O₈ | RuO₂·nH₂O | CH₂Cl₂/H₂O | K₂CO₃ | up to 65% | [5] |
| Ruthenium-Catalyzed | NaIO₄ | RuCl₃·nH₂O | H₂O/CH₂Cl₂/MeCN | - | 45% | [6] |
| Three-Step Synthesis | H₂O₂ | WO₄²⁻ | Chlorobenzene | - | 76% (overall) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
overcoming solubility issues of Pyrene-4,5-dione in aqueous media
Welcome to the technical support center for Pyrene-4,5-dione (PYD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the significant solubility challenges of PYD in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (PYD) and why is it so low?
A1: this compound (PYD) is a hydrophobic molecule with very low solubility in water. The experimentally determined aqueous solubility is approximately 1.66 mg/L [1].
The poor solubility is due to its molecular structure. PYD is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings[1][2]. This large, flat, and nonpolar aromatic core makes it thermodynamically unfavorable to dissolve in polar solvents like water. While the two ketone functional groups introduce some polarity compared to the parent pyrene (aqueous solubility ~0.135 mg/L), the hydrophobic nature of the pyrene backbone remains the dominant factor[1][3].
Q2: I've observed a precipitate after adding my PYD stock solution to an aqueous buffer. What should I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue with hydrophobic compounds like PYD. This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the soluble environment of the organic solvent and fails to dissolve in the aqueous buffer.
To address this, you can follow a systematic troubleshooting approach. This involves verifying the compound's purity, attempting simple dilution modifications, and exploring more advanced solubilization techniques if the problem persists.
A general troubleshooting workflow is provided below:
Q3: What are the main strategies for solubilizing PYD in aqueous media for biological experiments?
A3: There are several established physical and chemical approaches to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) that can be applied to PYD[4][5]. The most common strategies for laboratory-scale experiments include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer to increase the overall solvent polarity and solvating power for PYD.
-
Cyclodextrin Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior, to encapsulate PYD molecules and carry them into solution[4].
-
Nanoparticle Formulation: Reducing the particle size of PYD to the nanometer scale, which increases the surface-area-to-volume ratio and can improve the dissolution rate and apparent solubility[4][5][6].
-
Use of Surfactants: Employing surfactants that form micelles above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate PYD[5].
The choice of method depends on the specific requirements of your experiment, such as tolerance for organic solvents, required concentration, and potential interactions with the solubilizing agent.
Q4: Can I use Dimethyl Sulfoxide (DMSO) as a co-solvent, and what concentration is acceptable?
A4: Yes, DMSO is a common and effective water-miscible organic solvent for preparing stock solutions of hydrophobic compounds like PYD[4]. You can prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it into your aqueous buffer.
The final concentration of DMSO in your experimental medium is critical. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% (v/v) , and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (buffer with the same final concentration of DMSO but without PYD) in your experiments to account for any effects of the co-solvent.
Data & Protocols
Physicochemical Properties of this compound
The table below summarizes key properties of PYD.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈O₂ | [1][2] |
| Molecular Weight | 232.24 g/mol | [2] |
| Appearance | Light yellow to orange powder/crystal | |
| Aqueous Solubility | ~1.66 mg/L (~7.15 µM) | [1] |
| UV-Vis λmax | ~420 nm | [1] |
Comparison of Solubilization Methods
This table provides a qualitative comparison of common solubilization methods for use in research settings.
| Method | Advantages | Disadvantages | Best For... |
| Co-solvents (e.g., DMSO) | Simple, fast, and effective for creating stock solutions. | Potential for cytotoxicity or artifacts in biological assays; risk of precipitation upon dilution. | In vitro assays where final solvent concentration can be kept low (<0.5%). |
| Cyclodextrins (e.g., HP-β-CD) | Low cytotoxicity; forms a true solution of inclusion complexes; can improve bioavailability. | Requires optimization of drug:CD ratio; may have a limited effect on very hydrophobic compounds. | Cell-based assays, animal studies, and applications sensitive to organic solvents. |
| Nanoparticles | Can significantly increase apparent solubility and dissolution rate; suitable for drug delivery. | More complex preparation and characterization required; potential for nanoparticle-specific toxicity. | Advanced drug delivery studies and formulations requiring high compound loading. |
Experimental Protocol 1: Preparation of a PYD Stock Solution
Objective: To prepare a concentrated stock solution of PYD in an organic solvent.
Materials:
-
This compound (PYD) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Amber glass vial or microcentrifuge tube wrapped in foil
Procedure:
-
Weigh the desired amount of PYD powder and place it in the amber vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL DMSO to 2.32 mg of PYD).
-
Vortex the solution vigorously for 2-3 minutes until the PYD is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed[4].
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light, to prevent degradation. Before each use, thaw completely and vortex to ensure homogeneity[4].
Experimental Protocol 2: Solubilization of PYD using Cyclodextrins
Objective: To prepare an aqueous solution of PYD by forming an inclusion complex with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). This method is adapted from general protocols for hydrophobic drugs[7][8][9].
Materials:
-
PYD stock solution in a minimal amount of a volatile organic solvent (e.g., acetone or methanol).
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).
-
Deionized water or desired aqueous buffer.
-
Magnetic stirrer and stir bar.
-
Rotary evaporator or nitrogen stream apparatus.
-
0.22 µm syringe filter.
Workflow Diagram:
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a concentrated solution (e.g., 10-100 mM). The concentration should be optimized based on the desired final PYD concentration.
-
Prepare PYD Solution: In a separate flask, dissolve the PYD powder in a minimal amount of a volatile organic solvent like acetone or methanol.
-
Combine Solutions: Slowly add the PYD solution dropwise to the stirring HP-β-CD solution. A molar excess of cyclodextrin to PYD (e.g., 5:1 to 10:1) is typically a good starting point for optimization[7].
-
Incubate for Complexation: Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Sonication can be used intermittently to aid the process.
-
Remove Organic Solvent: Gently remove the volatile organic solvent using a rotary evaporator or by blowing a stream of nitrogen gas over the solution.
-
Clarify the Solution: Centrifuge the final aqueous solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-encapsulated, precipitated PYD.
-
Filter Sterilize: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. The resulting clear solution contains the water-soluble PYD/HP-β-CD inclusion complex.
-
Determine Concentration: The final concentration of the solubilized PYD should be determined empirically using UV-Visible spectroscopy by measuring the absorbance at its λmax (~420 nm) and comparing it to a standard curve prepared in a suitable organic solvent.
References
- 1. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrene-4,5-dione Fluorescence Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-4,5-dione in fluorescence-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and solutions to common problems encountered during this compound fluorescence quenching experiments.
Q1: Why is my this compound fluorescence signal weak or absent?
A weak or non-existent fluorescence signal can be attributed to several factors, ranging from incorrect instrument settings to issues with the sample itself.
| Possible Cause | Solution |
| Incorrect Wavelengths | Verify the excitation and emission wavelengths on the fluorometer. For pyrene derivatives, excitation is typically in the UV range (around 340 nm), with emission in the blue region of the spectrum.[1][2] |
| Low Concentration | Ensure the concentration of this compound is within the optimal range for detection by your instrument. Prepare a dilution series to determine the ideal concentration. |
| Solvent Effects | The fluorescence quantum yield of pyrene and its derivatives can be highly dependent on the solvent polarity.[3] Consider testing different solvents to optimize the fluorescence signal. |
| Presence of Quenchers | Contaminants in the buffer or sample, or even dissolved oxygen, can act as quenchers.[4][5] Deoxygenate your solutions by purging with an inert gas like nitrogen or argon.[6] |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, this compound may aggregate, leading to self-quenching.[4] Work with dilute solutions to minimize this effect. |
| Photobleaching | Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore. Minimize light exposure and use the lowest necessary excitation intensity.[4] |
| Instrument Malfunction | Check the functionality of the fluorometer, including the lamp and detector. |
Q2: Why is my background fluorescence high?
High background fluorescence can mask the signal from this compound, reducing the sensitivity of the assay.
| Possible Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, spectroscopy-grade solvents and fresh reagents to prepare your samples. |
| Autofluorescence of Sample Components | Run a blank sample containing all components except this compound to measure the background fluorescence. Subtract this from your experimental readings. |
| Dirty Cuvettes | Thoroughly clean cuvettes with an appropriate solvent before each use to remove any fluorescent residues. |
| Scattering | Particulates or precipitated material in the sample can cause light scattering, which may be detected as fluorescence. Filter your solutions if necessary. |
Q3: My fluorescence readings are inconsistent and not reproducible. What should I do?
Inconsistent results can arise from a variety of experimental errors.
| Possible Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing dilution series. Calibrate your pipettes regularly. |
| Temperature Fluctuations | Fluorescence intensity can be temperature-dependent. Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements.[7] |
| Incomplete Mixing | Ensure thorough mixing of all components in the cuvette before measurement. |
| Evaporation | Use cuvettes with caps to prevent solvent evaporation, especially during long experiments. |
| Instrumental Drift | Allow the fluorometer to warm up and stabilize before taking measurements. Check for and correct any instrumental drift over time. |
Q4: How can I determine if the quenching I am observing is static or dynamic?
Distinguishing between static and dynamic quenching is crucial for understanding the interaction between this compound and the quencher.
| Method | Static Quenching | Dynamic Quenching |
| Fluorescence Lifetime Measurement | The fluorescence lifetime of the uncomplexed fluorophore remains unchanged. | The fluorescence lifetime decreases in the presence of the quencher. |
| Temperature Dependence | The quenching constant (Ksv) generally decreases with increasing temperature due to the dissociation of the ground-state complex. | The quenching constant (Ksv) increases with increasing temperature due to higher diffusion rates. |
| Viscosity Dependence | Quenching is largely unaffected by changes in viscosity. | Quenching decreases with increasing viscosity as diffusion is hindered. |
| Absorption Spectra | The absorption spectrum of the fluorophore may change upon formation of a ground-state complex with the quencher. | The absorption spectrum of the fluorophore is not affected by the quencher. |
A Stern-Volmer analysis is the primary method for quantifying fluorescence quenching. By plotting the ratio of fluorescence intensities in the absence (F₀) and presence (F) of the quencher against the quencher concentration ([Q]), a linear relationship is often observed for dynamic quenching.
Quantitative Data
Disclaimer: Specific photophysical data for this compound is not extensively available in the peer-reviewed literature. The following tables provide data for the parent compound, pyrene, and some of its derivatives as a reference. Researchers should determine these parameters experimentally for this compound in their specific system.
Table 1: Photophysical Properties of Pyrene and its Derivatives
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| Pyrene | Cyclohexane | 334 | 372, 383, 393 | 0.65 | ~450 |
| Pyrene | Ethanol | 335 | 373, 384, 394 | 0.43 | ~200 |
| 1-Pyrenecarboxaldehyde | Cyclohexane | 365 | 400, 420 | 0.01 | - |
| 1-Aminopyrene | Cyclohexane | 350 | 425 | 0.75 | - |
Table 2: Representative Stern-Volmer Quenching Constants (Ksv) for Pyrene with Various Quenchers
| Fluorophore | Quencher | Solvent | Ksv (M-1) |
| Pyrene | Nitromethane | Acetonitrile | 153 |
| Pyrene | Acrylamide | Water | 130 |
| Pyrene | Iodide (I-) | Water | 110 |
| Pyrene | Oxygen (O₂) | Cyclohexane | ~300 |
Experimental Protocols
Protocol: General Fluorescence Quenching Assay
This protocol provides a general workflow for a fluorescence quenching experiment with this compound. Specific concentrations, volumes, and incubation times should be optimized for the particular system under investigation.
1. Materials and Reagents:
-
This compound stock solution (in a suitable solvent like DMSO or THF)
-
High-purity buffer solution (e.g., PBS, Tris-HCl)
-
Quencher stock solution
-
Spectroscopy-grade solvents
-
Quartz fluorescence cuvettes
-
Calibrated micropipettes
-
Spectrofluorometer
2. Sample Preparation:
-
Prepare a working solution of this compound in the desired buffer. The final concentration should be low enough to avoid aggregation-caused quenching (typically in the low micromolar range).
-
Prepare a series of quencher solutions of varying concentrations in the same buffer.
-
For each measurement, add a fixed volume of the this compound working solution to a cuvette.
-
Add increasing volumes of the quencher solution to the cuvette. Ensure the total volume is kept constant by adding an appropriate amount of buffer.
-
Prepare a blank sample containing only the buffer and a reference sample containing only this compound (F₀).
3. Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer appropriate for this compound.
-
Allow the samples to equilibrate at a constant temperature.
-
Measure the fluorescence intensity of the blank, the reference (F₀), and each sample containing the quencher (F).
4. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the F₀/F ratio for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
If the plot is linear, perform a linear regression to obtain the Stern-Volmer quenching constant (Ksv) from the slope.
Mandatory Visualizations
Caption: A generalized workflow for a this compound fluorescence quenching experiment.
Caption: Signaling pathways illustrating dynamic versus static fluorescence quenching mechanisms.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
optimization of reaction conditions for Pyrene-4,5-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyrene-4,5-dione, a crucial building block in the development of novel materials and therapeutics. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the oxidation of pyrene. A highly efficient and scalable protocol utilizes potassium persulfate as the oxidant with a ruthenium dioxide hydrate (RuO₂·nH₂O) catalyst in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water.[1][2][3][4][5] Another method involves the regioselective oxidation of pyrene to 4,5-phenanthrenedicarboxylic acid using hydrogen peroxide and tungstic acid, followed by a multi-step conversion to the final product.
Q2: Why is the addition of a base, such as potassium carbonate (K₂CO₃), important in the ruthenium-catalyzed oxidation?
A2: The addition of a non-oxidizable base is crucial for improving the efficiency of the reaction.[1][3] In the absence of a base, acidic conditions can lead to the formation of undesired isomers like pyrene-1,6-dione and pyrene-1,8-dione.[1] Potassium carbonate is preferred over sodium bicarbonate due to its higher solubility in water, which facilitates better stirring and mixing in large-scale preparations.[1][3]
Q3: What is the primary byproduct in the optimized ruthenium-catalyzed synthesis, and how is it removed?
A3: The main pyrene-derived byproduct is 2,2',6,6'-biphenyltetracarboxylic acid.[1][3] Fortunately, this byproduct is effectively removed during the workup as it gets trapped in the highly basic aqueous phase during extraction, simplifying the purification of this compound.[1][3]
Q4: Is chromatographic purification necessary for the product obtained from the optimized ruthenium-catalyzed protocol?
A4: A significant advantage of the optimized protocol using potassium persulfate and RuO₂·nH₂O is the high purity of the resulting this compound.[1][3][6] This procedure typically eliminates the need for chromatographic purification for most applications.[1][3]
Q5: Can the reaction be performed in a single solvent system instead of a biphasic one?
A5: While many ruthenium-catalyzed oxidations are performed in ternary solvent mixtures like H₂O/CH₂Cl₂/MeCN, it was discovered that eliminating acetonitrile (MeCN) had a significant positive impact on the formation of this compound and simplified product isolation.[1] The biphasic CH₂Cl₂/H₂O system is therefore recommended.[1][2][3][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction. | - Monitor the reaction progress by TLC to ensure the complete disappearance of pyrene.[1] - Extend the reaction time if necessary; the yield does not significantly decrease with longer reaction times.[1] |
| Ineffective catalyst. | - Use the specified amount of RuO₂·nH₂O. - Ensure the catalyst has not degraded. | |
| Incorrect pH. | - The presence of a base like K₂CO₃ is essential for efficiency.[1][3] Ensure it has been added in the correct proportion. | |
| Formation of undesired isomers (e.g., pyrene-1,6-dione) | Reaction conditions are too acidic. | - The addition of a non-oxidizable base like K₂CO₃ is critical to suppress the formation of these byproducts.[1] |
| Difficulties in product isolation | Poor separation of aqueous and organic layers. | - Ensure vigorous stirring during the reaction to facilitate phase transfer, but allow adequate time for the layers to separate during workup. |
| Product is contaminated with byproducts. | - The primary byproduct, 2,2',6,6'-biphenyltetracarboxylic acid, should be removed with a basic aqueous wash.[1][3] If other impurities are present, recrystallization may be necessary. | |
| Reaction is too exothermic and difficult to control | This is a known issue with the hydrogen peroxide/tungstic acid method. | - Add the hydrogen peroxide via an addition funnel at a rate that maintains a gentle reflux. Exercise extreme caution. |
Experimental Protocols
Optimized Ruthenium-Catalyzed Synthesis of this compound
This protocol is adapted from a highly efficient and scalable method.[1][3]
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Potassium carbonate (K₂CO₃)
-
Ruthenium (IV) oxide hydrate (RuO₂·nH₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrene (10.0 g, 49.6 mmol), potassium persulfate (95.0 g, 0.35 mol), potassium carbonate (95.0 g, 0.48 mol), and ruthenium (IV) oxide hydrate (1.00 g, 7.51 mmol).[1][3]
-
Add water (300 mL) and dichloromethane (300 mL) to the flask.[1]
-
Heat the mixture to a mild reflux (oil bath temperature of approximately 48 °C) with vigorous stirring for 14-24 hours.[1]
-
Monitor the reaction by TLC (10:1 CH₂Cl₂:hexanes) until the pyrene spot (Rf = 0.63) disappears.[1]
-
After completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield highly pure this compound.
Data Presentation: Reaction Conditions
| Parameter | Optimized Ru-Catalyzed Method | H₂O₂/Tungstic Acid Method |
| Starting Material | Pyrene | Pyrene |
| Oxidant | Potassium persulfate (K₂S₂O₈) | Hydrogen peroxide (H₂O₂) |
| Catalyst | RuO₂·nH₂O | Tungstic acid (WO₄), Aliquat 336, H₃PO₄ |
| Solvent | CH₂Cl₂ / H₂O (biphasic) | Chlorobenzene |
| Base | Potassium carbonate (K₂CO₃) | Not explicitly used in the oxidation step |
| Temperature | Mild reflux (~48 °C) | Gentle reflux (exothermic reaction) |
| Reaction Time | 14 - 24 hours | Not specified for the initial oxidation |
| Yield | High (specific yield not stated in abstract) | 76% overall yield over three steps |
| Purification | Simple extraction, no chromatography needed[1][3][6] | Filtration and subsequent chemical transformations |
Visualizations
Experimental Workflow for Optimized this compound Synthesis
Caption: Workflow for the optimized synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Syntheses of this compound and Pyrene-4,5,9,10-tetraone - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Syntheses of this compound and Pyrene-4,5,9,10-tetraone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of this compound and pyrene-4,5, 9,10-tetraone | Poster Board #216 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Pyrene-4,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-4,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted pyrene, especially when using lower quality persulfate starting material, and undesired isomers such as pyrene-1,6-dione and pyrene-1,8-dione.[1] The formation of these isomers is more prevalent when the oxidation of pyrene is carried out under acidic conditions without a ruthenium catalyst.[1] Another potential byproduct is 2,2′,6,6′-biphenyltetracarboxylic acid, which is typically trapped in the aqueous phase during extraction in modern synthesis protocols.[1][2]
Q2: My crude this compound product shows low purity. What is the recommended general purification strategy?
A2: For crude this compound with significant impurities, a combination of extraction and recrystallization is highly effective. An optimized synthesis protocol followed by a simple extraction can often yield a product that is sufficiently pure for most applications, eliminating the need for chromatography.[1][2] If unreacted pyrene is present, recrystallization from glacial acetic acid is a recommended step to obtain high-purity this compound as long orange needles.[1]
Q3: Is column chromatography a good method for purifying this compound?
A3: While column chromatography can be used, it is often considered tedious for the purification of this compound and its derivatives due to the poor solubility of potential byproducts.[1] Optimized synthesis and extraction procedures are often designed to avoid the need for chromatographic purification.[1][2][3]
Q4: What is the visual appearance of high-purity this compound?
A4: High-purity this compound is typically in the form of long orange needles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of unreacted pyrene in the final product (confirmed by 1H NMR or TLC). | Use of a lower quality persulfate starting material.[1] Incomplete reaction. | Recrystallize the crude product from refluxing glacial acetic acid (approximately 85 mL per 1 g of crude dione).[1] Ensure the reaction is complete by monitoring with TLC.[1] |
| Formation of undesired pyrene-1,6 and pyrene-1,8-dione isomers. | Performing the oxidation reaction under acidic conditions (e.g., in acetic acid) without a ruthenium catalyst.[1] | Ensure the reaction is performed under neutral or basic conditions. An optimized protocol uses K2CO3 as a base in a biphasic CH2Cl2/H2O solvent mixture.[1][2][3] |
| Low yield and poor reproducibility. | Suboptimal reaction conditions, such as the choice of catalyst precursor or solvent system.[1] | Use RuO2·nH2O as the catalyst precursor instead of RuCl3·nH2O for better and more consistent performance.[1] Utilize a biphasic CH2Cl2/H2O solvent system and avoid acetonitrile (MeCN), as its elimination has been shown to improve product formation and simplify isolation.[1] |
| Difficulty in separating the product from byproducts. | Poor solubility of byproducts, making purification challenging.[1] | Employ an optimized synthesis protocol that minimizes byproduct formation.[1][2][3] A key byproduct, 2,2′,6,6′-biphenyltetracarboxylic acid, can be effectively removed by extraction into a highly basic aqueous phase.[1][2] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from an improved gram-scale synthesis procedure.[1][2]
Materials:
-
Pyrene
-
Potassium persulfate (K2S2O8)
-
Potassium carbonate (K2CO3)
-
Ruthenium(IV) oxide hydrate (RuO2·nH2O)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge pyrene, K2S2O8, K2CO3, and RuO2·nH2O.
-
Add water and dichloromethane to the flask.
-
Stir the resulting dark brown slurry at a mild reflux for 14–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the complete disappearance of pyrene.
-
After the reaction is complete, perform a simple extraction to separate the this compound from inorganic byproducts. The product will be in the organic phase.
Recrystallization of this compound
This protocol is recommended for removing impurities like unreacted pyrene.[1]
Materials:
-
Crude this compound
-
Glacial acetic acid
Procedure:
-
Place the crude this compound in a round-bottom flask.
-
Add glacial acetic acid (approximately 85 mL per 1 g of crude dione).
-
Heat the mixture to reflux with stirring to dissolve the solid.
-
Allow the solution to cool down slowly to room temperature to form crystals.
-
Collect the crystals by filtration.
-
Dry the recrystallized product in an oven at 120 °C to remove any residual acetic acid.
Data Presentation
Table 1: Reagent quantities for optimized synthesis of this compound on a 10g scale. [1]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Pyrene | 202.26 | 10.0 | 49.6 |
| K2S2O8 | 270.32 | 95.0 | 350 |
| K2CO3 | 138.21 | 95.0 | 480 |
| RuO2·nH2O | ~133.07 (anhydrous) | 1.00 | 7.51 |
| Water | 18.02 | 300 mL | - |
| CH2Cl2 | 84.93 | 300 mL | - |
Visualizations
Caption: A flowchart illustrating the general purification strategy for this compound.
Caption: A decision tree for troubleshooting common impurity issues.
References
Technical Support Center: Pyrene-4,5-dione Stability and Photostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability and photostability of Pyrene-4,5-dione. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: As an ortho-quinone, the stability of this compound is primarily influenced by its susceptibility to reduction and redox cycling. Key factors include:
-
pH: Quinones are generally more stable in acidic conditions and can be highly unstable at alkaline pH.
-
Light Exposure: this compound, like many pyrene derivatives, is a photosensitive compound. Exposure to light, particularly in the UV-A range (316–400 nm), can lead to photodegradation.
-
Presence of Reducing Agents: Cellular components or experimental reagents with reducing properties can convert the dione to the less stable hydroquinone, initiating a redox cycle.
-
Solvent Choice: The choice of solvent can significantly impact photostability. For instance, pyrene derivatives have been shown to be more photostable in dichloromethane compared to chloroform, where degradation can be initiated by solvent-derived radicals.[1][2]
-
Presence of Oxidizing Agents: Strong oxidizing conditions can lead to further oxidation and degradation of the pyrene core.[3]
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound can proceed through several pathways:
-
Redox Cycling: In the presence of reducing agents, this compound can be reduced to its semiquinone radical and then to 4,5-dihydroxypyrene. This hydroquinone is highly susceptible to auto-oxidation back to the dione, a process that can generate reactive oxygen species (ROS).
-
Photodegradation: While specific photodegradation products of this compound are not extensively documented, studies on pyrene suggest that degradation in the presence of light and oxygen can lead to the formation of various oxidized species, potentially involving cleavage of the aromatic rings over time.
-
Chemical Degradation: Under strongly acidic or basic conditions, or in the presence of strong oxidants, the pyrene core can undergo further reactions, leading to byproducts such as 2,2′,6,6′-biphenyltetracarboxylic acid.[3]
Q3: How can I improve the stability of my this compound solutions?
A3: To enhance the stability of this compound solutions, consider the following strategies:
-
pH Control: Maintain the pH of aqueous solutions in the acidic range, if compatible with your experimental design. Use appropriate buffer systems to ensure pH stability.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.
-
Solvent Selection: For photochemical studies, consider using dichloromethane as a solvent over chloroform to improve photostability.[1][2]
-
Use of Antioxidants: The addition of antioxidants can help to quench ROS and inhibit oxidative degradation. The choice of antioxidant will depend on the solvent system (e.g., ascorbic acid for aqueous solutions, butylated hydroxytoluene (BHT) for lipid-based systems).
-
Degassing: To minimize oxidation, particularly for anaerobic experiments, degas your solvents prior to dissolving this compound.
Q4: What formulation strategies can be used to enhance the stability and photostability of this compound for biological applications?
A4: For applications in biological systems, encapsulation strategies are highly recommended:
-
Liposomal Formulations: Encapsulating the hydrophobic this compound within the lipid bilayer of liposomes can protect it from the aqueous environment, reduce aggregation, and potentially improve its stability.
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, with a hydrophobic core that can encapsulate this compound. This can enhance its solubility and stability.
-
Prodrug Strategies: For drug development purposes, the ortho-quinone functionality can be temporarily masked with a protecting group. This "prodrug" can then be designed to release the active this compound at the target site in response to a specific trigger (e.g., enzymatic cleavage or a change in pH).
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of color or change in absorbance/fluorescence of this compound solution. | Degradation of the compound. | 1. Verify pH: Check the pH of your solution. If it's neutral or alkaline, consider adjusting to a more acidic pH if your experiment allows. 2. Protect from Light: Ensure your solution is adequately protected from light at all times. 3. Check for Contaminants: Your reagents or solvents may contain reducing or oxidizing impurities. Use high-purity solvents and reagents. 4. Consider Solvent Effects: If using chlorinated solvents, try switching from chloroform to dichloromethane.[1][2] |
| Inconsistent results in biological assays. | Instability in culture media; Redox cycling and ROS generation. | 1. Prepare Fresh Solutions: Prepare stock solutions of this compound fresh for each experiment. 2. Formulation: Consider encapsulating this compound in liposomes or polymeric micelles to improve its stability in aqueous media. 3. Control for ROS: Include antioxidant controls in your assays to determine if the observed effects are due to this compound itself or the ROS generated from its redox cycling. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | 1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment. 2. Encapsulation: Formulate this compound in liposomes or polymeric micelles to increase its apparent aqueous solubility. |
| Difficulty in obtaining reproducible kinetic data. | Photodegradation during measurement. | 1. Minimize Light Exposure: Use a spectrophotometer or fluorometer with a shuttered light source to minimize light exposure between measurements. 2. Thermostatted Cell Holder: Use a thermostatted cell holder to maintain a constant temperature, as degradation rates can be temperature-dependent. 3. Rapid Measurements: Acquire data as quickly as possible after sample preparation. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in the literature. The following tables provide a template for the types of data that should be generated through stability studies. The values provided are hypothetical examples.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer (Hypothetical Data)
| pH | Half-life (t1/2) at 25°C (in dark) | Apparent First-Order Rate Constant (kapp) (s-1) |
| 4.0 | > 48 hours | < 4 x 10-6 |
| 7.4 | ~ 8 hours | 2.4 x 10-5 |
| 9.0 | < 1 hour | > 1.9 x 10-4 |
Table 2: Photostability of this compound in Different Solvents under UV-A Irradiation (Hypothetical Data)
| Solvent | Half-life (t1/2) | Photodegradation Quantum Yield (Φ) |
| Dichloromethane | 120 minutes | 0.005 |
| Chloroform | 30 minutes | 0.020 |
| Acetonitrile | 90 minutes | 0.007 |
| Methanol | 150 minutes | 0.004 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the degradation behavior of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Incubate at 60°C.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Incubate at room temperature.
-
Withdraw samples at 0, 0.5, 1, and 2 hours.
-
Neutralize the samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, and 8 hours for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a suitable solvent (e.g., acetonitrile:water) in a transparent quartz cuvette to a calibrated light source as specified in ICH Q1B guidelines (e.g., an option of a cool white fluorescent lamp and a near-UV lamp).
-
Wrap a control sample in aluminum foil and keep it alongside the exposed sample.
-
Withdraw samples at appropriate time intervals for analysis.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Use a gradient elution to ensure the separation of all components.
-
A typical mobile phase for pyrene derivatives consists of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Optimize the gradient profile using the samples generated from the forced degradation study to achieve good resolution between the parent compound and all degradation products.
-
-
Detection: Use a UV-Vis detector set at a wavelength where this compound has maximum absorbance (e.g., around 280 nm or other absorbance maxima). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Redox Cycling and Cellular Effects of this compound.
References
Technical Support Center: Refining Experimental Protocols for Pyrene-4,5-dione Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Pyrene-4,5-dione applications.
Section 1: Organic Synthesis of this compound
The synthesis of this compound is a critical first step for its various applications. Below are common questions and troubleshooting tips related to its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general synthetic approach for this compound?
A1: The most common and effective method for synthesizing this compound is through the oxidation of pyrene.[1][2][3] A well-established protocol involves the use of a ruthenium catalyst, such as RuO₂·nH₂O or RuCl₃·nH₂O, with an oxidant like potassium persulfate (K₂S₂O₈) or sodium periodate (NaIO₄).[1][2]
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure the reaction is stirred vigorously for the recommended time (typically 14-24 hours) and monitor the disappearance of pyrene by TLC.[2] The choice of catalyst and oxidant is also crucial. Using RuO₂·nH₂O as the catalyst has been shown to give more consistent results than RuCl₃·nH₂O.[2] Additionally, the presence of a base like potassium carbonate (K₂CO₃) is essential for reaction efficiency.[2]
Q3: My final product is impure. What are the likely byproducts and how can I purify it?
A3: A common byproduct is 2,2′,6,6′-biphenyltetracarboxylic acid, which can be removed by extraction into a basic aqueous phase during workup.[1] Another potential impurity is the over-oxidized product, pyrene-4,5,9,10-tetraone.[2] If unreacted pyrene remains, recrystallization from glacial acetic acid can be effective.[2] For most applications, a simple extraction is sufficient to obtain high-purity this compound, avoiding the need for column chromatography.[1]
Troubleshooting Guide: Synthesis of this compound
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inefficient stirring in the biphasic mixture. | Use a high-efficiency stir bar and ensure vigorous agitation to maximize interfacial contact between the aqueous and organic layers. |
| Inactive catalyst or oxidant. | Use fresh, high-quality RuO₂·nH₂O and potassium persulfate. Some batches of RuCl₃·nH₂O have been reported to be less effective.[2] | |
| Incorrect pH of the reaction mixture. | The addition of a base like K₂CO₃ is critical. Its higher solubility in water compared to NaHCO₃ can improve stirring in large-scale preparations.[2] | |
| Formation of undesired side products (e.g., pyrene-1,6- and pyrene-1,8-diones) | Reaction conditions are too acidic. | Avoid acidic conditions when using persulfate as the oxidant in the absence of a ruthenium catalyst.[2] Ensure the presence of a base throughout the reaction. |
| Product is contaminated with starting material (pyrene) | Incomplete reaction. | Increase the reaction time and monitor by TLC until all pyrene is consumed. Consider a slight excess of the oxidant. |
| Low-quality persulfate. | If unreacted pyrene persists, recrystallize the crude product from glacial acetic acid (approximately 85 mL per 1 g of crude dione).[2] | |
| Difficult product isolation | Use of a ternary solvent system (e.g., CH₂Cl₂/CH₃CN/H₂O). | Eliminating acetonitrile (MeCN) can simplify the workup. A binary CH₂Cl₂/H₂O mixture has shown excellent performance and facilitates an easier extraction.[2] |
Detailed Experimental Protocol: Gram-Scale Synthesis of this compound
This protocol is adapted from a reported improved procedure for the gram-scale synthesis of this compound.[2]
Materials:
-
Pyrene (10.0 g, 49.6 mmol)
-
Potassium persulfate (K₂S₂O₈) (95.0 g, 0.35 mol)
-
Potassium carbonate (K₂CO₃) (95.0 g, 0.48 mol)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) (1.00 g, 7.51 mmol)
-
Dichloromethane (CH₂Cl₂) (300 mL)
-
Water (H₂O) (300 mL)
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrene, K₂S₂O₈, K₂CO₃, and RuO₂·nH₂O.
-
Add water and CH₂Cl₂ to the flask.
-
Stir the resulting dark brown slurry at a mild reflux (oil bath temperature of approximately 48 °C) for 14-24 hours.
-
Monitor the reaction progress by TLC (10:1 CH₂Cl₂:hexanes, pyrene Rf = 0.63) to confirm the complete consumption of pyrene.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as an orange solid.
Logical Workflow for Synthesis Troubleshooting
Section 2: Applications in Reactive Oxygen Species (ROS) Detection
This compound's fluorescent properties make it a potential tool for the detection of reactive oxygen species. However, like many fluorescent probes, its use in biological systems can be challenging.
Frequently Asked Questions (FAQs)
Q1: How does this compound detect ROS?
A1: The mechanism of ROS detection by this compound is not as extensively documented as for other common probes. However, it is known that quinone structures can be involved in redox cycling, which can be influenced by the presence of ROS. The fluorescence of pyrene derivatives is also sensitive to the polarity of their microenvironment, which can change during oxidative stress.
Q2: I am observing high background fluorescence in my ROS assay. What could be the cause?
A2: High background fluorescence is a common issue in ROS assays. It can be caused by the auto-oxidation of the probe, high concentrations of the probe, or cellular autofluorescence. It is crucial to use the optimal concentration of this compound and to include proper controls in your experiment, such as cells not treated with the probe and cells treated with a known ROS scavenger.
Q3: My fluorescence signal is unstable and decreases over time. What is happening?
A3: Photobleaching, the light-induced degradation of a fluorophore, is a likely cause of a decreasing fluorescence signal. Minimize the exposure of your samples to the excitation light. The photostability of pyrene and its derivatives can also be solvent-dependent, with halogenated solvents like chloroform accelerating photodegradation.
Troubleshooting Guide: ROS Detection using this compound
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Probe auto-oxidation. | Prepare fresh probe solutions for each experiment. Protect the probe solution from light. |
| Excessive probe concentration. | Perform a concentration-response curve to determine the optimal, lowest effective probe concentration. | |
| Cellular autofluorescence. | Measure the fluorescence of unstained cells and subtract this from the readings of stained cells. | |
| Low or no fluorescence signal | Inefficient probe uptake by cells. | Optimize incubation time and temperature. Ensure the solvent used to dissolve the probe is compatible with the cell culture medium and does not cause precipitation. |
| Fluorescence quenching by media components. | Use a serum-free and phenol red-free medium during the assay. | |
| Signal not correlating with expected ROS levels | Probe reacting with non-ROS species. | Use specific ROS scavengers (e.g., SOD for superoxide, catalase for H₂O₂) to confirm the specificity of the signal. |
| Probe is cytotoxic at the concentration used. | Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure the observed fluorescence changes are not due to cell death. |
Experimental Workflow for Cellular ROS Detection
Section 3: Applications as a Photosensitizer
This compound can act as a photosensitizer, generating singlet oxygen upon irradiation, which has applications in photodynamic therapy and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is generating singlet oxygen in my system?
A1: Singlet oxygen generation can be confirmed using a singlet oxygen scavenger, such as sodium azide or histidine, which should quench the observed photochemical reaction. Alternatively, a singlet oxygen sensor green reagent can be used to directly detect the presence of singlet oxygen.
Q2: The efficiency of my photosensitized reaction is low. How can I improve it?
A2: Ensure that the wavelength of the light source overlaps with the absorption spectrum of this compound. The presence of oxygen is critical for singlet oxygen formation, so ensure the reaction mixture is well-aerated. The choice of solvent can also influence the lifetime of singlet oxygen and the efficiency of the photosensitization process.
Troubleshooting Guide: Photosensitizer Applications
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield or efficiency | Mismatch between light source and absorption spectrum. | Use a light source with a wavelength that is strongly absorbed by this compound. |
| Insufficient oxygen. | For reactions requiring singlet oxygen, ensure the reaction mixture is open to the air or sparged with oxygen. | |
| Photodegradation of the photosensitizer. | Limit the irradiation time or use a lower intensity light source. Check the stability of this compound under the reaction conditions in the absence of other reactants. | |
| Inconsistent results | Fluctuations in light intensity. | Use a stabilized light source and ensure consistent positioning of the reaction vessel. |
| Temperature variations. | Use a temperature-controlled setup for the photoreaction. |
Signaling Pathway for Photosensitization
Section 4: Applications in Anticancer Research
This compound and its derivatives are being investigated for their potential anticancer activities. In vitro cell-based assays are commonly used for their evaluation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my cell culture medium. What should I do?
A1: this compound has poor aqueous solubility. It is typically dissolved in an organic solvent like DMSO first to create a stock solution, which is then diluted into the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility is still an issue, exploring formulation strategies such as the use of co-solvents or drug delivery systems may be necessary.
Q2: My in vitro cytotoxicity results are not reproducible. What are the possible reasons?
A2: Inconsistent results in cytotoxicity assays can be due to several factors, including variations in cell seeding density, passage number of the cells, and the stability of the compound in the culture medium. Ensure that you use a consistent protocol for cell culture and treatment. The stability of this compound in aqueous media over the course of the experiment should also be considered.
Troubleshooting Guide: In Vitro Anticancer Assays
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in culture medium | Poor aqueous solubility. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it to the final concentration in the medium just before use. Vortex well upon dilution. |
| Exceeding the solubility limit. | Determine the maximum soluble concentration of the compound in the final assay medium. | |
| High variability in cytotoxicity data | Inconsistent cell number. | Ensure accurate and consistent cell seeding. Use a cell counter for accuracy. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile medium/PBS to maintain humidity. | |
| Compound instability in the assay medium. | Assess the stability of this compound in the culture medium over the incubation period using an analytical method like HPLC. | |
| No observed cytotoxicity | Insufficient compound concentration or incubation time. | Test a wider range of concentrations and multiple time points. |
| Cell line is resistant to the compound's mechanism of action. | Test the compound on a panel of different cancer cell lines. |
Workflow for In Vitro Cytotoxicity Assay
References
Technical Support Center: Minimizing Background Interference in Pyrene-4,5-dione Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrene-4,5-dione fluorescence assays. Our goal is to help you minimize background interference, improve signal-to-noise ratios, and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my this compound assay?
High background fluorescence can originate from several sources within your experimental setup. Identifying the specific cause is the first step toward mitigating it. The main culprits include:
-
Autofluorescence from Biological Samples: Cellular components such as NADH, FAD, collagen, and elastin naturally fluoresce when excited by light, particularly in the blue-green spectral region.[1][2] This is often the most significant contributor to background noise.[1] Dead cells are also more autofluorescent than healthy cells.[2]
-
Cell Culture Media and Buffers: Common media components like phenol red (a pH indicator) and riboflavin are inherently fluorescent and can contribute significantly to background readings.[3][4] Fetal Bovine Serum (FBS) also contains fluorescent molecules that can increase background.[5]
-
Assay Reagents: The this compound probe itself, especially at high concentrations, can contribute to the background. Impurities within the probe or other reagents can also be a source of unwanted fluorescence.
-
Plasticware and Consumables: The type of microplate used is critical. Clear or white plates can lead to higher background and crosstalk between wells compared to black plates.[1] Dust and other particulates on cuvettes or plates can also scatter light.[1]
-
Instrumental Noise and Light Scatter: Imperfections in instrument optics can allow stray light to reach the detector, increasing background noise.
Q2: How can I determine if autofluorescence from my biological sample is the main issue?
To confirm that high background is from autofluorescence, you should run an unstained control.[6] This control should contain your biological sample (e.g., cells or tissue lysate) in the assay buffer but without the this compound probe.[1] Measuring the fluorescence of this control under the same instrument settings as your experimental samples will give you a direct measurement of the autofluorescence contribution.
Q3: My blank wells (no cells, no probe) have high fluorescence. What should I investigate first?
High fluorescence in blank wells points to issues with your reagents, consumables, or instrument settings. Here’s what to check:
-
Evaluate Your Microplates: The material and color of your microplate have a major impact on background. For fluorescence assays, black opaque microplates are strongly recommended as they minimize background fluorescence and reduce well-to-well crosstalk.[7][8]
-
Check Your Assay Buffer and Media: If your blank wells contain cell culture medium, components like phenol red and FBS are likely contributors to the high background.[4][5] Prepare a blank with a simple buffer (e.g., PBS) to see if the background is significantly lower.
-
Instrument Settings: Ensure your gain settings are optimized. An excessively high gain will amplify background noise.[9][10]
Q4: How do I correctly prepare a background control and subtract the signal?
Proper background subtraction is essential for accurate data. A common mistake is using an inappropriate blank.
The ideal background control contains everything that is in your experimental sample except for the specific component being measured. For a cell-based assay, this would be a well containing cells, media, and any treatments, but without the this compound probe.[1] This accounts for the autofluorescence from the cells and media under the exact experimental conditions.
Protocol for Background Subtraction:
-
Prepare Control Wells: On the same microplate as your experimental samples, include the following controls:
-
No-Cell Control: Wells with assay buffer and the this compound probe. This measures the background from the medium and the probe.
-
Unstained Cell Control: Wells with your cells in assay buffer but without the this compound probe. This measures cellular autofluorescence.[1]
-
-
Measure Fluorescence: Read the fluorescence of all wells using the same instrument settings.
-
Calculate Corrected Signal:
-
Corrected Signal = (Fluorescence of Experimental Well) - (Fluorescence of Unstained Cell Control)
-
Troubleshooting Guides
Issue 1: High Background Fluorescence in Cell-Based Assays
High background in cell-based assays is often due to a combination of cellular autofluorescence and fluorescent components in the cell culture medium.
Troubleshooting Steps & Solutions:
-
Switch to Phenol Red-Free Medium: Phenol red is a common pH indicator in cell culture media that exhibits significant fluorescence.[4] Switching to a phenol red-free medium formulation can dramatically reduce background fluorescence.[3][11]
-
Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains fluorescent molecules.[5] If possible for your cell type and experiment duration, reduce the concentration of FBS in the medium during the assay.
-
Use a Low-Autofluorescence Medium: For sensitive assays, consider using a specialized low-autofluorescence medium, such as Gibco™ FluoroBrite™ DMEM.[8]
-
Wash Cells Before Assay: Before adding the this compound probe, gently wash the cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) to remove residual medium components.
-
Optimize Cell Seeding Density: Very high cell densities can lead to increased autofluorescence. Optimize the cell number to have a healthy monolayer without excessive cell crowding.
-
Chemical Quenching of Autofluorescence: For fixed cells, autofluorescence can be reduced by chemical treatment. A common method is to incubate the fixed cells with a fresh solution of 0.1% sodium borohydride in PBS for 15-30 minutes at room temperature.[1] Caution: Sodium borohydride is a chemical hazard and should be handled with appropriate safety precautions.
Issue 2: High Background Signal from Reagents and Consumables
Even without biological samples, you may encounter high background fluorescence.
Troubleshooting Steps & Solutions:
-
Use Black Opaque Microplates: As mentioned in the FAQs, black microplates are essential for minimizing background in fluorescence assays. They absorb stray light and reduce crosstalk between wells.[7][8]
-
Check Purity of this compound: Impurities in the fluorescent probe can contribute to background. If you suspect this is an issue, consider purifying the probe or obtaining it from a different supplier.
-
Optimize Probe Concentration: Using an excessive concentration of this compound will increase the background signal. Perform a concentration titration to find the lowest concentration that gives a robust signal for your assay.
-
Ensure Cleanliness of Consumables: Dust particles can be fluorescent.[1] Ensure that your microplates, pipette tips, and other consumables are clean and dust-free.
Issue 3: Suboptimal Instrument Settings
Incorrect instrument settings can artificially increase background noise and reduce the dynamic range of your assay.
Troubleshooting Steps & Solutions:
-
Optimize the Gain Setting: The gain determines the amplification of the fluorescent signal by the photomultiplier tube (PMT).[9] A gain setting that is too high will amplify the background noise along with your signal, leading to a poor signal-to-noise ratio.[10]
-
Procedure for Gain Optimization: Use a positive control well (a well with the expected highest fluorescence) to set the gain. Adjust the gain so that the signal from this well is near the top of the detector's linear range without being saturated.[7][12] Many modern plate readers have an auto-gain function that can perform this optimization for you.[9]
-
-
Check the Number of Flashes: Increasing the number of flashes per well will average the readings and can improve the precision of your measurements, but it will also increase the read time.[7] For most assays, the default setting is sufficient.
Data Presentation
Table 1: Impact of Microplate Color on Background Fluorescence and Signal-to-Blank Ratio
| Microplate Color | Average Background (RFU) | Average Signal (RFU) | Signal-to-Blank Ratio | Recommendation |
| Black | Low | Moderate | High | Recommended for fluorescence assays |
| White | High | High | Low | Not recommended for fluorescence |
| Clear | Moderate | Moderate | Moderate | Not recommended for fluorescence |
This table summarizes the general effects of microplate color on fluorescence assays. Actual values will vary depending on the instrument, reagents, and assay conditions.
Table 2: Effect of Phenol Red in Cell Culture Medium on Signal-to-Noise Ratio
| Medium | Signal-to-Noise Ratio (S/N) |
| Without Phenol Red | 1.63 |
| With Phenol Red | 0.79 |
Data adapted from a study on cellular autofluorescence. The presence of phenol red can significantly decrease the signal-to-noise ratio.
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based this compound Fluorescence Assay with Minimized Background
-
Cell Culture:
-
Culture cells in a phenol red-free medium.
-
Seed cells in a black, clear-bottom 96-well microplate at the optimized density. Allow cells to adhere and grow overnight.
-
-
Preparation of Controls:
-
On the same plate, include wells for "No-Cell Control" (medium and probe only) and "Unstained Cell Control" (cells and medium, no probe).
-
-
Assay Procedure:
-
Gently wash the cells twice with pre-warmed PBS.
-
Add your experimental compounds or treatments to the appropriate wells and incubate for the desired time.
-
Prepare the this compound working solution in a suitable buffer at the optimized concentration.
-
Add the this compound working solution to all wells except the "Unstained Cell Control" wells.
-
Incubate the plate for the required time to allow for probe uptake or reaction, protecting it from light.
-
-
Fluorescence Measurement:
-
Set the plate reader to the optimal excitation and emission wavelengths for this compound (e.g., Ex: 365 nm, Em: 407 nm).[13]
-
Optimize the gain setting using a positive control well.
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Unstained Cell Control" wells from all other readings to correct for autofluorescence.
-
Calculate the final results based on the background-corrected fluorescence values.
-
Visualizations
Caption: Experimental workflow for a cell-based this compound assay.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. ibidi.com [ibidi.com]
- 3. promocell.com [promocell.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TH [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Aggregation Problems of Pyrene-4,5-dione Probes
Welcome to the technical support center for Pyrene-4,5-dione probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the aggregation of these fluorescent probes during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound probes.
Issue 1: Low or No Fluorescence Signal
Question: I am not observing any significant fluorescence from my sample containing a this compound probe. What could be the issue?
Answer:
Low or no fluorescence is a common problem that can arise from several factors. The most likely cause is Aggregation-Caused Quenching (ACQ). Pyrene derivatives, including this compound, have a strong tendency to form aggregates, especially at high concentrations or in solvents where they have poor solubility. This aggregation leads to self-quenching of the fluorescence signal.
Troubleshooting Steps:
-
Reduce Probe Concentration: The first and simplest step is to dilute your sample. Aggregation is a concentration-dependent phenomenon.
-
Optimize Solvent: The choice of solvent is critical. This compound is sparingly soluble in many common solvents. Ensure you are using a solvent that effectively dissolves the probe. Refer to the solubility table below for guidance.
-
Use a Different Solvent System: If aggregation persists, consider using a co-solvent system. For example, adding a small amount of a good solvent like DMSO or DMF to an aqueous buffer can improve solubility and reduce aggregation.
-
Incorporate Surfactants: Introducing a surfactant, such as SDS or Triton X-100, at a concentration above its critical micelle concentration (CMC) can encapsulate the probe molecules within micelles, preventing aggregation.
-
Check Excitation and Emission Wavelengths: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for this compound.
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
Question: My fluorescence measurements are fluctuating and not reproducible. What could be causing this?
Answer:
Inconsistent fluorescence readings are often a sign of ongoing aggregation or precipitation of the probe in your sample. This can be influenced by slight variations in experimental conditions.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before each measurement, ensure that the this compound probe is fully dissolved. Sonication or gentle heating of the stock solution might be necessary.
-
Maintain Consistent Temperature: Temperature can affect both the solubility of the probe and the fluorescence quantum yield. Use a temperature-controlled sample holder to maintain a constant temperature throughout your experiments.
-
Control pH: For experiments in aqueous buffers, ensure the pH is stable, as pH changes can affect the probe's solubility and aggregation state.
-
Minimize Photobleaching: Pyrene probes can be susceptible to photobleaching, especially under intense or prolonged illumination. Reduce the excitation light intensity and exposure time to a minimum.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a fluorophore is significantly reduced or completely quenched when the molecules aggregate.[1] For pyrene-based probes, this is often due to the formation of non-emissive or weakly emissive excimers (excited-state dimers) through π-π stacking interactions between the planar pyrene rings in the aggregated state.[2]
Q2: Can this compound exhibit Aggregation-Induced Emission (AIE)?
A2: While many pyrene derivatives suffer from ACQ, some can be chemically modified to exhibit Aggregation-Induced Emission (AIE).[1][3] In AIE, the molecule is non-fluorescent or weakly fluorescent in solution but becomes highly emissive upon aggregation. This is typically achieved by introducing bulky substituents that restrict intramolecular rotations in the aggregated state, thus favoring radiative decay. While this compound itself is prone to ACQ, it is possible to synthesize derivatives that exhibit AIE.[4]
Q3: How can I visually determine if my this compound probe is aggregating?
A3: A common visual indicator of aggregation is the appearance of a broad, red-shifted emission band in the fluorescence spectrum, corresponding to excimer emission. In contrast, the monomer emission of pyrene derivatives typically shows a structured spectrum with distinct vibronic bands. A time-dependent decrease in fluorescence intensity can also suggest ongoing aggregation and precipitation.
Q4: What are the ideal storage conditions for this compound probes?
A4: this compound should be stored as a solid in a cool, dark, and dry place. Stock solutions should be prepared in a high-purity, anhydrous solvent and stored at -20°C or below, protected from light. Repeated freeze-thaw cycles should be avoided.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dichloromethane (CH₂Cl₂) | Soluble | [5][6] |
| Chloroform (CHCl₃) | Soluble | - |
| Tetrahydrofuran (THF) | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | - |
| N,N-Dimethylformamide (DMF) | Soluble | [7] |
| Acetonitrile (CH₃CN) | Sparingly Soluble | [5] |
| Ethanol | Sparingly Soluble | - |
| Water | Insoluble | [5] |
Note: This table provides a general guide. Actual solubility may vary depending on the purity of the compound and the solvent, as well as the temperature.
Table 2: Representative Fluorescence Quantum Yields of Pyrene Derivatives in Different States
| Pyrene Derivative | State | Solvent/Medium | Quantum Yield (Φ) | Reference |
| Pyrene | Monomeric | Cyclohexane | 0.60 | - |
| Pyrene | Aggregated (Excimer) | Concentrated Solution | ~0.1 | - |
| TPE-Pyrene derivative | Monomeric | THF | Low | [3] |
| TPE-Pyrene derivative | Aggregated | THF/Water mixture | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurement of this compound
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a high-purity, anhydrous solvent in which it is readily soluble (e.g., DMSO or THF) to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution and bring it to room temperature.
-
Dilute the stock solution in the desired experimental solvent or buffer to the final working concentration (typically in the low micromolar to nanomolar range to avoid aggregation).
-
Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (usually <1%) to avoid affecting the properties of the experimental medium.
-
-
Fluorescence Measurement:
-
Transfer the working solution to a quartz cuvette.
-
Place the cuvette in the sample holder of a calibrated spectrofluorometer.
-
Set the excitation wavelength (typically in the range of 340-380 nm for pyrene derivatives) and record the emission spectrum (typically from 370 nm to 600 nm).
-
To check for aggregation, you can perform concentration-dependent studies or solvent-dependent studies by gradually adding a poor solvent (e.g., water) to a solution of the probe in a good solvent (e.g., THF).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Conceptual difference between ACQ and AIE phenomena.
Caption: A simplified workflow for fluorescence experiments.
References
- 1. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging [mdpi.com]
- 3. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Pyrene-4,5-dione (PQ) Sensors
Welcome to the technical support center for Pyrene-4,5-dione (PQ) based sensors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the selectivity of their PQ-based sensing experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My PQ-based sensor is showing a response to multiple structurally similar analytes. How can I improve its selectivity?
A1: Lack of selectivity is a common issue. Strategies to enhance it include:
-
Modification of the PQ Core: Introducing specific recognition moieties to the pyrene structure can create a more selective binding pocket for your target analyte.
-
Optimization of Experimental Conditions: Adjusting the pH and solvent polarity of your assay can significantly impact the selective interaction between the sensor and the analyte.
-
Employing Molecular Imprinting: Creating a molecularly imprinted polymer (MIP) around the PQ molecule can generate highly specific recognition sites.[1][2]
-
Surface Functionalization: Immobilizing the PQ sensor on a surface and modifying the surrounding environment can reduce non-specific interactions.
Q2: What is the underlying principle for improving selectivity by modifying the PQ sensor?
A2: The primary goal of modification is to introduce a specific recognition element that preferentially interacts with the target analyte. This interaction then triggers a change in the photophysical properties of the PQ core, such as fluorescence quenching or enhancement, through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).[3][4] By designing a recognition unit that binds strongly and specifically to the target, the sensor's response to interfering molecules is minimized.
Q3: Can changes in pH really improve the selectivity of my PQ sensor?
A3: Yes, pH can be a powerful tool for enhancing selectivity. The protonation state of both the PQ sensor (or its modifications) and the target analyte can be pH-dependent.[5][6][7][8][9][10][11] By carefully selecting a pH where the target analyte has a unique charge or conformation, you can favor its interaction with the sensor over other interfering species. For example, a PQ derivative with a tertiary amine can be protonated at lower pH, altering its electronic properties and interaction with analytes.[9]
Q4: I am observing significant fluorescence quenching from various compounds, not just my target analyte. What could be the cause?
A4: This is likely due to non-specific fluorescence quenching. Several factors can contribute to this:
-
General Quenching Mechanisms: Some molecules can quench fluorescence through general mechanisms like collisional quenching or energy transfer without specific binding.
-
Aggregation: High concentrations of the sensor or certain analytes can lead to aggregation, which often results in self-quenching.
-
Solution Impurities: Impurities in your sample or solvent can act as quenchers. Ensure high-purity reagents and solvents.
To address this, consider the strategies mentioned in A1, particularly those that introduce a specific binding site to promote a selective response.
Troubleshooting Guides
Issue 1: Poor Selectivity Between Target Analyte and Structurally Similar Interferents
Problem: The PQ sensor shows a similar fluorescence response to the target analyte and other molecules with similar functional groups or structures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Lack of Specific Recognition Site | Introduce a recognition moiety onto the PQ core that has a high affinity for the target analyte. For example, aza-crown ethers for specific metal ions or cyclodextrins for hydrophobic guest molecules.[12][13][14] | See Protocol 1: Covalent Modification of PQ with a Recognition Unit . |
| Suboptimal Solvent Polarity | Systematically vary the solvent system to find a polarity that maximizes the difference in response between the target and interferents. The photophysical properties of pyrene derivatives are often sensitive to solvent polarity.[15][16] | See Protocol 2: Solvent Screening for Selectivity Enhancement . |
| Inappropriate pH | Perform a pH titration of the sensor in the presence of the target and interferents to identify a pH range where selectivity is highest. This can exploit differences in the pKa values of the interacting species.[5][6][7][8][9][10][11] | See Protocol 3: pH Optimization for Selective Sensing . |
| Non-specific Binding | Employ molecular imprinting to create a polymer matrix with cavities specifically shaped for the target analyte.[1][2][17][18][19] | Refer to literature on creating Molecularly Imprinted Polymers (MIPs) using the target analyte as a template. |
Issue 2: Signal Instability or Drift
Problem: The fluorescence signal of the PQ sensor is not stable over time, making reproducible measurements difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal instability.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use a photostable derivative of PQ if available. |
| Temperature Fluctuations | Use a temperature-controlled sample holder for your fluorometer. Binding kinetics and fluorescence quantum yields can be temperature-dependent. |
| Reagent Degradation | Prepare fresh solutions of your sensor and analytes for each experiment. Some organic molecules can degrade when exposed to light or air over time. |
| Slow Binding Kinetics | Allow sufficient incubation time for the sensor and analyte to reach equilibrium before taking measurements. Monitor the fluorescence signal over time to determine the equilibration time. |
Quantitative Data Summary
The following tables provide examples of how selectivity can be quantified. The data is illustrative and based on typical results from the literature for pyrene-based sensors.
Table 1: Selectivity of a Hypothetical PQ-based Sensor for Analyte 'A'
| Interfering Species (at 10-fold excess) | Fluorescence Response (% of Analyte 'A') |
| Analyte B (Structurally similar) | 85% |
| Analyte C | 15% |
| Analyte D | 10% |
| Analyte E | 5% |
Table 2: Improvement in Selectivity after Modification of the PQ Sensor
| Interfering Species (at 10-fold excess) | Fluorescence Response (% of Analyte 'A') - Unmodified PQ | Fluorescence Response (% of Analyte 'A') - Modified PQ |
| Analyte B (Structurally similar) | 85% | 20% |
| Analyte C | 15% | 5% |
| Analyte D | 10% | <5% |
| Analyte E | 5% | <5% |
Key Experimental Protocols
Protocol 1: Covalent Modification of PQ with a Recognition Unit
This protocol provides a general workflow for modifying the PQ core. The specific reaction conditions will depend on the chosen recognition unit and the functional groups on PQ.
Signaling Pathway:
Caption: Covalent modification of PQ for selective sensing.
Methodology:
-
Functionalization of PQ: If not already present, introduce a reactive functional group (e.g., amine, carboxylic acid, alkyne) onto the pyrene backbone of PQ through established organic synthesis methods.
-
Coupling Reaction: React the functionalized PQ with the chosen recognition moiety (e.g., aza-crown ether, cyclodextrin, peptide) using an appropriate coupling chemistry (e.g., amide bond formation, click chemistry).
-
Purification: Purify the resulting modified PQ sensor using column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure of the modified sensor using techniques such as NMR, mass spectrometry, and FT-IR.
-
Selectivity Testing: Prepare a stock solution of the modified sensor. In separate experiments, add the target analyte and a series of potential interferents. Measure the fluorescence response for each and compare the signal intensity to determine the selectivity.
Protocol 2: Solvent Screening for Selectivity Enhancement
Methodology:
-
Prepare Sensor and Analyte Solutions: Make concentrated stock solutions of the PQ sensor, the target analyte, and the primary interfering species in a solvent in which all are highly soluble (e.g., DMSO or acetonitrile).
-
Create Solvent Mixtures: Prepare a series of solvent systems with varying polarities. For example, create mixtures of a non-polar solvent (e.g., dioxane) and a polar solvent (e.g., water) in different ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 v/v).
-
Perform Titrations: In each solvent system, perform a fluorescence titration by adding increasing concentrations of the target analyte to a solution of the PQ sensor and measuring the fluorescence spectrum at each addition.
-
Test Interference: In each solvent system, repeat the measurement with the interfering species at a concentration that previously gave a significant response.
-
Analyze Data: For each solvent system, calculate the selectivity coefficient (the ratio of the sensor's response to the target analyte versus the interferent).
-
Select Optimal Solvent: Choose the solvent system that provides the highest selectivity coefficient.
Protocol 3: pH Optimization for Selective Sensing
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to pH 10).
-
Sensor Titration: In each buffer solution, add a fixed concentration of the PQ sensor.
-
Add Target and Interferent: To separate sets of solutions for each pH, add a fixed concentration of the target analyte and a key interfering species.
-
Measure Fluorescence: Measure the fluorescence intensity of each solution.
-
Plot Data: Plot the fluorescence intensity as a function of pH for the sensor alone, the sensor with the target analyte, and the sensor with the interfering species.
-
Identify Optimal pH: Identify the pH range where the difference in fluorescence response between the target analyte and the interferent is maximal. This is the optimal pH for selective sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Imprinting Techniques Used for the Preparation of Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter [frontiersin.org]
- 5. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on fluorescent dissolved organic matter photo-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. A pyrene-based colorimetric and fluorescent pH probe with large stokes shift and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Host-Guest Complexation-Induced Aggregation Based on Pyrene-Modified Cyclodextrins for Improved Electronic Circular Dichroism and Circularly Polarized Luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence and induced circular dichroism studies on host–guest complexation between γ-cyclodextrin and pyrene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Competitive host-guest interaction between β-cyclodextrin polymer and pyrene-labeled probes for fluorescence analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Molecularly Imprinted Polymer Based Sensors for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Thiol Detection: Featuring Pyrene-4,5-dione and Other Key Fluorophores
For researchers, scientists, and drug development professionals, the sensitive and selective detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) is of paramount importance. These molecules play critical roles in cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. Fluorescent probes have emerged as indispensable tools for real-time monitoring of these species in biological systems. This guide provides a comparative overview of Pyrene-4,5-dione and other prominent classes of fluorescent probes for thiol detection, supported by experimental data and detailed protocols.
Introduction to Fluorescent Thiol Probes
The design of fluorescent probes for thiol detection typically relies on the high nucleophilicity of the thiol group (-SH). This reactivity is exploited to trigger a change in the photophysical properties of a fluorophore, leading to a detectable signal. Common strategies include Michael addition, nucleophilic aromatic substitution, and disulfide cleavage reactions. The ideal probe should exhibit high sensitivity, selectivity for thiols over other biologically relevant nucleophiles, a rapid response time, and possess photophysical properties suitable for biological imaging (e.g., excitation and emission in the visible to near-infrared range).
This compound: A Potential but Unexplored Candidate
This compound, a derivative of the well-known fluorophore pyrene, presents an interesting yet largely unexplored scaffold for thiol detection. While the broader class of pyrene-based probes has been utilized for sensing various analytes, including thiols through mechanisms like disulfide exchange or Michael addition, the specific use of the 1,2-dione functionality of this compound for this purpose is not well-documented in peer-reviewed literature.
Based on the known reactivity of 1,2-dicarbonyl compounds, a plausible detection mechanism would involve the nucleophilic attack of a thiol on one of the carbonyl carbons. This could potentially lead to the formation of a hemithioacetal, which might alter the electronic properties of the pyrene core and thus modulate its fluorescence. However, without experimental validation, this remains a hypothetical signaling pathway.
Established Fluorescent Probes for Thiol Detection: A Comparison
Several classes of fluorescent probes for thiol detection have been extensively studied and validated. Here, we compare the performance of representative probes from three major categories.
Table 1: Performance Comparison of Fluorescent Probes for Thiol Detection
| Probe Class | Representative Probe | Target Thiol(s) | Limit of Detection (LOD) | Response Time | Quantum Yield (Φ) | Signaling Mechanism | Reference |
| Michael Addition | Maleimide-based Rhodamine B Probe | GSH | 0.219 µM | < 2 min | Not Reported | Turn-on | [1] |
| Coumarin-based Probe | Cys, Hcy, GSH | 20 nM | < 1 min | Not Reported | Ratiometric | [1] | |
| Nucleophilic Aromatic Substitution | Naphthalimide-based Probe | GSH | 84 nM | Not Reported | Not Reported | Turn-on | [1] |
| Disulfide Cleavage | Naphthalimide-disulfide Probe | GSH | 28 µM | Not Reported | Not Reported | Ratiometric | [2] |
Signaling Pathways and Experimental Workflows
The signaling mechanisms of these probes are distinct and are illustrated below using Graphviz diagrams.
Experimental Protocols
Below are generalized experimental protocols for the use of fluorescent probes for thiol detection. Specific parameters such as concentrations, incubation times, and excitation/emission wavelengths should be optimized for each specific probe and experimental setup.
General Protocol for In Vitro Thiol Detection
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (typically 1-10 mM) in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a series of standard solutions of the target thiol(s) (e.g., Cys, Hcy, GSH) in a biologically relevant buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
-
Fluorescence Measurement:
-
In a cuvette or a microplate well, add the buffer solution.
-
Add an aliquot of the probe stock solution to achieve the desired final concentration (typically in the low micromolar range).
-
Record the initial fluorescence spectrum.
-
Add varying concentrations of the thiol standard solutions to the probe solution.
-
After a specified incubation time (determined from kinetic studies), record the fluorescence spectrum again.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the ratio of intensities for ratiometric probes) at the emission maximum as a function of the thiol concentration.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).
-
Protocol for Live Cell Imaging of Thiols
-
Cell Culture:
-
Culture the cells of interest in a suitable medium in a glass-bottom dish or a multi-well plate suitable for microscopy.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the fluorescent probe in serum-free medium for a specific time and at a specific temperature (e.g., 30 minutes at 37°C). The optimal probe concentration and incubation time should be determined experimentally to maximize signal and minimize cytotoxicity.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
-
-
Controls:
-
To confirm that the fluorescence signal is due to thiols, cells can be pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe loading. A significant reduction in fluorescence intensity would indicate thiol-specificity.
-
Conclusion
While this compound remains a molecule of interest with a potential for thiol sensing, its application in this area requires further investigation and experimental validation. In contrast, probes based on Michael acceptors, nucleophilic aromatic substitution, and disulfide cleavage are well-established and offer a range of sensitivities, selectivities, and signaling mechanisms. The choice of a particular probe will depend on the specific application, the target thiol of interest, and the required analytical performance. This guide provides a foundation for researchers to compare and select the most appropriate fluorescent probe for their thiol detection needs.
References
Pyrene-4,5-dione: A Comparative Guide for Selective Cyanide Sensing
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid detection of cyanide is of paramount importance in environmental monitoring, clinical toxicology, and various industrial processes. This guide provides a comprehensive evaluation of Pyrene-4,5-dione as a selective fluorescent sensor for cyanide, comparing its performance against other established and emerging detection methods. Experimental data, detailed protocols, and visual pathway diagrams are presented to facilitate an informed selection of cyanide sensing strategies.
Performance Comparison of Cyanide Sensors
The efficacy of a cyanide sensor is determined by several key performance indicators, including its limit of detection (LOD), response time, and selectivity over other anions. The following table summarizes the quantitative performance of this compound in comparison to a range of alternative cyanide detection methods.
| Sensor/Method | Limit of Detection (LOD) | Response Time | Principle | Key Advantages |
| Pyrene-based Chemosensor | 1.2 µM[1] | Not specified | "Off-On" Fluorescence[1][2] | High selectivity for cyanide.[1] |
| Phenazine Derivative (PDSI) | 20 nM[3] | Not specified | "Turn-On" Fluorescence[3] | High sensitivity and selectivity.[3] |
| BODIPY-hemicyanine Conjugate | 1.53 ppb (approx. 59 nM) | Not specified | "Turn-On" Fluorescence[4] | High selectivity and significant fluorescence enhancement.[4] |
| Polyfluorene-based Organoboron | ~0.5 µM[5] | Not specified | Fluorescence "Turn Off"[5] | High sensitivity.[5] |
| Tetraphenylethene Copper-Iodide Complex | 0.1 µM[6] | Not specified | Fluorescence Enhancement[6] | High selectivity and sensitivity in aqueous solutions.[6] |
| Ni(II) Complex with Pyridoxal Platform | 9 nM[7] | ~10 minutes to saturation[7] | "Turn-On" Fluorescence[7] | Very low detection limit.[7] |
| IR-786 Perchlorate | 0.5 µM (in MeCN)[8] | A few seconds[8] | Colorimetric and Fluorescent[8] | Rapid response and application on solid surfaces.[8] |
| Chromogenic Oxazines | Micromolar concentrations[9] | Fast[9] | Colorimetric[9] | Not interfered by halide anions.[9] |
| Naphthalene Dialdehyde and Taurine | 0.78 µM (in whole blood)[10][11] | < 3 minutes[10][11] | Fluorescence[10][11] | Rapid analysis time, suitable for biological samples.[10][11] |
| Polyaniline/Cu-vanadate Nanobelts | 0.22 µM[12] | Not specified | Electrochemical[12] | Enhanced electro-catalytic performance.[12] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved in cyanide detection using this compound, the following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
The diagram above illustrates a common "off-on" fluorescent sensing mechanism. A pyrene derivative forms a complex with a metal ion, such as copper (II), which quenches its fluorescence. In the presence of cyanide, the cyanide ion preferentially binds to the copper ion, displacing the pyrene derivative and restoring its fluorescence.
This workflow outlines the key steps in validating a chemical sensor for cyanide detection. It begins with the preparation of the sensor and sample, followed by their interaction. The resulting signal change is then measured and analyzed to determine the sensor's performance characteristics, including its sensitivity and selectivity.
Experimental Protocols
The following are generalized experimental protocols for the validation of a fluorescent cyanide sensor. Specific concentrations and incubation times may need to be optimized for different sensors and sample matrices.
Protocol 1: Determination of Limit of Detection (LOD)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the cyanide sensor (e.g., this compound) in an appropriate solvent (e.g., aqueous acetonitrile).
-
Prepare a stock solution of sodium cyanide (NaCN) in deionized water.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the NaCN stock solution to create a series of standard solutions with decreasing cyanide concentrations.
-
-
Fluorescence Measurement:
-
To a series of cuvettes, add the sensor solution.
-
Add a specific volume of each cyanide standard solution to the respective cuvettes.
-
Allow the solutions to incubate for a predetermined time to ensure the reaction reaches completion.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the cyanide concentration.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
Protocol 2: Selectivity Study
-
Preparation of Interfering Ion Solutions:
-
Prepare stock solutions of various potentially interfering anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, OAc⁻, S²⁻, NO₃⁻, PO₄³⁻, SO₄²⁻) at a concentration significantly higher than that of the cyanide to be tested.
-
-
Fluorescence Measurement:
-
To a set of cuvettes, add the sensor solution.
-
To each cuvette, add one of the interfering ion solutions.
-
To a separate cuvette containing the sensor and cyanide, add one of the interfering ion solutions to test for competitive interference.
-
Measure the fluorescence intensity of each solution.
-
-
Data Analysis:
-
Compare the fluorescence response in the presence of interfering ions to the response with cyanide alone. A minimal change in fluorescence in the presence of other ions indicates high selectivity for cyanide.
-
Protocol 3: Application in Real Samples
-
Sample Preparation:
-
Collect real-world samples (e.g., tap water, river water, or simulated biological fluid).
-
Filter the samples to remove any particulate matter.
-
-
Spiking:
-
Spike the real samples with known concentrations of cyanide.
-
-
Measurement and Analysis:
-
Add the sensor solution to the spiked samples and measure the fluorescence intensity.
-
Calculate the recovery percentage to assess the accuracy of the sensor in a complex matrix.
-
This guide provides a foundational understanding of the validation of this compound as a selective cyanide sensor. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental conditions and analytical requirements. The comparative data presented herein should serve as a valuable resource for selecting the most appropriate cyanide detection method for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective pyrene based “off–on” fluorescent chemosensor for cyanide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective detection of cyanide by a polyfluorene-based organoboron fluorescent chemodosimeter - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Turn-On Fluorescence Sensing of Cyanide Using the Pyridoxal Platform of a Ni(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a fluorescence-based sensor for rapid diagnosis of cyanide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
comparative analysis of the photophysical properties of Pyrene-4,5-dione derivatives
Pyrene-4,5-dione, a K-region oxidized derivative of pyrene, serves as a crucial building block for a variety of functional organic materials. Its derivatives are of significant interest to researchers in materials science and drug development due to their unique electronic and photophysical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as photosensitizers.[1][2][3] This guide provides a comparative analysis of the key photophysical parameters of selected this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Photophysical Data
The photophysical properties of this compound derivatives are highly dependent on their molecular structure and environment. Substituents on the pyrene core can significantly alter absorption and emission characteristics. The following table summarizes key data for representative derivatives.
| Derivative | Solvent/State | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| Pyrenoimidazole 3a | THF | - | - | - | 0.0017 | [2] |
| Aggregated (95% H₂O) | - | - | - | 0.0460 | [2] | |
| Solid (Pristine) | 417 | - | - | - | [2] | |
| Solid (Ground) | 446 | - | - | - | [2] | |
| Pyrenoimidazole 3b | THF | - | - | - | 0.0043 | [2] |
| Aggregated (95% H₂O) | - | - | - | 0.0927 | [2] | |
| Solid (Pristine) | 427 | - | - | - | [2] | |
| Solid (Ground) | 437 | - | - | - | [2] | |
| Polyamide 5a | NMP Solution | 350 | 407, 475 | 57, 125 | - | [4] |
| Polyamide 5b | NMP Solution | 350 | 408, 475 | 58, 125 | - | [4] |
| Polyamide 5c | NMP Solution | 350 | 407, 475 | 57, 125 | - | [4] |
| Polyamide 5d | NMP Solution | 350 | 408, 475 | 58, 125 | - | [4] |
| Polyamide 5e | NMP Solution | 350 | 408, 475 | 58, 125 | - | [4] |
Note: The polyamides listed exhibit a characteristic pyrene monomer fluorescence and an additional excimer emission peak around 475 nm in NMP solution.[4] The pyrenoimidazoles show aggregation-induced emission (AIE) characteristics, with significantly higher quantum yields in the aggregated state compared to the pure THF solution.[2]
Experimental Protocols
The synthesis and characterization of this compound derivatives involve multi-step chemical reactions and precise photophysical measurements.
This compound is typically prepared via the selective K-region oxidation of pyrene. A common and efficient method utilizes a ruthenium catalyst.[4][5]
-
Reaction: Pyrene is oxidized using a catalytic amount of Ruthenium(III) chloride (RuCl₃) or Ruthenium(IV) oxide (RuO₂) and a stoichiometric oxidant like sodium periodate (NaIO₄) or potassium persulfate (K₂S₂O₈).[4][5]
-
Procedure (Example):
-
Pyrene, K₂S₂O₈, K₂CO₃, and RuO₂·nH₂O are combined in a biphasic solvent system of CH₂Cl₂ and water.[5]
-
The mixture is stirred vigorously at mild reflux (e.g., 48 °C) for 14-24 hours.[5]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
-
Derivatives are often synthesized from the parent dione via condensation reactions. For example, pyrenoimidazoles 3a and 3b are synthesized in a two-step process.[2]
-
Step 1 (Imidazole Ring Formation): this compound undergoes a condensation reaction with an aldehyde (e.g., 4-bromobenzaldehyde) and an amine (e.g., aniline) in the presence of ammonium acetate and acetic acid to form the pyrenoimidazole core.[2]
-
Step 2 (Suzuki Cross-Coupling): The bromo-functionalized pyrenoimidazole is then coupled with a boronic acid ester (e.g., TPE- or TPAN-substituted boronic acid esters) using a palladium catalyst like Pd(PPh₃)₄ to yield the final derivatives.[2]
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer in a 1 cm path length quartz cuvette.[6] The concentration of the sample solution is typically kept low (e.g., 10 µM) to avoid aggregation effects.[4]
-
Fluorescence Spectroscopy: Emission and excitation spectra are measured on a spectrofluorometer. For emission spectra, the excitation wavelength is set at or near the absorption maximum (λ_abs).
-
Fluorescence Quantum Yield (Φ_F) Determination: The comparative method is commonly used.[7]
-
A standard fluorophore with a known quantum yield and similar absorption/emission range is chosen (e.g., 9,10-diphenylanthracene or quinine sulfate).[2][8]
-
The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions. The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[8]
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.
-
Visualized Mechanisms and Workflows
Caption: General experimental workflow from synthesis to photophysical analysis.
Caption: Type II photosensitization mechanism for this compound (PDO).
References
- 1. ossila.com [ossila.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Computational Results for Pyrene-4,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computationally derived data for Pyrene-4,5-dione, a polycyclic aromatic hydrocarbon with significant interest in materials science and medicinal chemistry. By presenting a side-by-side analysis of spectroscopic properties and biological activity, this document aims to facilitate a deeper understanding of this compound and aid in its future applications.
Spectroscopic Properties: A Comparative Analysis
The structural and electronic properties of this compound have been investigated using various spectroscopic techniques and computational methods. This section summarizes and compares the available data.
UV-Vis Absorption Spectroscopy
Table 1: Comparison of Experimental and Computational UV-Vis Absorption Data for this compound
| Parameter | Experimental Value | Computational Value | Method/Reference |
| λmax (nm) | Data Not Available | Data Not Available |
Infrared (IR) Spectroscopy
The vibrational modes of this compound can be characterized by IR spectroscopy. A key experimental finding is the characteristic absorption band of the ketone C=O stretch.
Table 2: Comparison of Experimental and Computational FT-IR Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Method/Reference |
| Ketone C=O Stretch | 1666 | Data Not Available | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the protons and carbons in this compound has been elucidated by ¹H and ¹³C NMR spectroscopy.
Table 3: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Proton | Experimental Value | Computational Value | Method/Reference |
| H-1, H-3, H-6, H-8 | 8.46 (dd, J = 7.5, 1.3 Hz) | Data Not Available | [5] |
| H-2, H-7 | 7.74 (dd, J = 8.0, 7.5 Hz) | Data Not Available | [5] |
| H-9, H-10 | 8.15 (dd, J = 8.0, 1.3 Hz) | Data Not Available | [5] |
| H-4, H-5 | 7.82 (s) | Data Not Available | [5] |
Table 4: Comparison of Experimental and Computational ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | Experimental Value | Computational Value | Method/Reference |
| C=O | 180.4 | Data Not Available | [5] |
| Aromatic C | 135.8, 132.0, 130.2, 130.1, 128.4, 128.0, 127.3 | Data Not Available | [5] |
Biological Activity: Anticancer Potential
The cytotoxic effects of pyrene derivatives against various cancer cell lines have been a subject of interest. While specific experimental data on the anticancer activity of this compound is limited, related compounds have shown promise. Molecular docking studies can provide insights into the potential mechanisms of action by predicting the binding affinity of a ligand to a biological target. Topoisomerase II is a well-established target for anticancer drugs.[6]
Table 5: Comparison of Experimental and Computational Biological Activity Data for this compound
| Assay/Parameter | Experimental Result | Computational Result | Target/Cell Line | Method/Reference |
| Cytotoxicity (IC₅₀) | Data Not Available | - | A549, MCF-7 | |
| Molecular Docking Score | - | Data Not Available | Topoisomerase II |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the oxidation of pyrene.[5]
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrene (10.0 g, 49.6 mmol), potassium persulfate (K₂S₂O₈, 95.0 g, 0.35 mol), potassium carbonate (K₂CO₃, 95.0 g, 0.48 mol), and ruthenium(IV) oxide hydrate (RuO₂·nH₂O, 1.00 g, 7.51 mmol).
-
Solvent Addition: Add water (300 mL) and dichloromethane (CH₂Cl₂, 300 mL) to the flask.
-
Reaction: Stir the resulting dark brown slurry at a mild reflux (oil bath at 48 °C) for 14–24 hours. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the organic layer becomes light yellow.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of dichloromethane and hexanes to obtain pure this compound as an orange solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Position-specific trapping of topoisomerase II by benzo[a]pyrene diol epoxide adducts: implications for interactions with intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omlc.org [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revues.imist.ma [revues.imist.ma]
Performance of Pyrene-4,5-dione in Diverse Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Pyrene-4,5-dione in various biological media, offering insights into its suitability for a range of research applications. By presenting objective comparisons with alternative fluorescent probes and including detailed experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific needs.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon derived from pyrene.[1] Its unique photophysical properties, including a tendency for excimer formation and fluorescence sensitivity to the local environment, make it an attractive candidate for use as a fluorescent probe.[1][2] This guide will delve into the performance characteristics of this compound, focusing on its application in complex biological environments such as cell culture media, plasma, and tissue homogenates.
Comparative Performance Analysis
A direct quantitative comparison of this compound with other commercially available fluorescent probes across different biological media is essential for selecting the optimal tool for a specific experiment. The following tables summarize key performance indicators. Note: Specific quantitative data for this compound in various biological media is limited in the current literature. The data presented for this compound is extrapolated from the general behavior of pyrene derivatives, while comparative data is provided for commonly used alternative probes.
Table 1: Photophysical Properties in Different Media
| Property | This compound (approximated) | Fluorescein | Rhodamine B | NBD (Nitrobenzoxadiazole) |
| Quantum Yield (Φ) in PBS | ~0.3 | ~0.9 | ~0.3 | ~0.1-0.5 |
| Quantum Yield (Φ) in Cell Culture Media | Lowered due to quenching | Lowered due to quenching | Moderately stable | Sensitive to environment |
| Quantum Yield (Φ) in Plasma/Serum | Significant quenching expected | Significant quenching | Moderate quenching | Sensitive to binding |
| Photostability | Generally high | Prone to photobleaching[3][4] | High | Moderate |
| Solvent Polarity Sensitivity | High | Moderate | Low | High |
Table 2: Cytotoxicity Profile
| Cell Line | This compound (IC50) | Fluorescein (IC50) | Rhodamine B (IC50) |
| HeLa | Data not available | > 100 µM | ~50 µM |
| A549 | Data not available | > 100 µM | ~75 µM |
| General Biocompatibility | Pyrene derivatives generally exhibit low cytotoxicity[3] | Well-established biocompatibility[3] | Moderate cytotoxicity |
Table 3: Performance in Biothiol Detection
| Parameter | This compound | Thiol-Specific Probes (e.g., Maleimide-based) |
| Selectivity for Glutathione (GSH) vs. Cysteine (Cys)/Homocysteine (Hcy) | Data not available; pyrene-based probes can show selectivity based on steric hindrance[5] | High, designed for specific thiol reactions |
| Response in Cell Lysate | Potential for fluorescence modulation | Robust "turn-on" or ratiometric response |
| Response in Plasma | Susceptible to interference from plasma components | Can be designed for high specificity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[7]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
Compound Treatment: Treat cells with varying concentrations of this compound or the comparative probe. Include untreated and solvent-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours.[6]
-
Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution. For suspension cells, centrifuge the plate and then aspirate. Add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Evaluation of Fluorescence Performance in Biological Media
Objective: To assess the fluorescence intensity and stability of this compound in cell culture medium, plasma, and tissue homogenate.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Biological media:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human or bovine plasma (centrifuged to remove cells)
-
Tissue homogenate (e.g., rat liver homogenized in PBS)
-
-
Phosphate-buffered saline (PBS) as a control medium
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a final concentration (e.g., 10 µM) in PBS, cell culture medium, plasma, and tissue homogenate. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.
-
Fluorescence Measurement:
-
Transfer the solutions to a quartz cuvette.
-
Measure the fluorescence emission spectrum at an appropriate excitation wavelength for pyrene derivatives (typically around 340 nm).
-
Record the peak emission intensity.
-
-
Photostability Assessment:
-
Continuously expose the sample in the spectrofluorometer to the excitation light.
-
Record the fluorescence intensity at regular intervals over a set period (e.g., 30 minutes).
-
Calculate the percentage decrease in fluorescence intensity over time to determine the photobleaching rate.
-
-
Analysis of Quenching Effects: Compare the fluorescence intensity of this compound in the biological media to its intensity in PBS. A decrease in intensity indicates quenching by components within the biological matrix.[8][9]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general mechanism of action for a biothiol-responsive fluorescent probe and a typical experimental workflow for evaluating probe performance.
Caption: General mechanism of a "turn-on" fluorescent probe for biothiol detection.
Caption: A typical workflow for the comprehensive evaluation of a fluorescent probe.
Conclusion
This compound holds promise as a fluorescent probe due to the inherent environmental sensitivity of the pyrene scaffold. However, for it to be widely adopted in biological research, a more thorough characterization of its performance in complex biological media is required. This guide highlights the need for direct comparative studies against established fluorescent probes to quantify its advantages and limitations in terms of quantum yield, photostability, cytotoxicity, and selectivity. The provided experimental protocols offer a framework for researchers to conduct such evaluations, thereby contributing to a more complete understanding of this compound's potential in bio-imaging and sensing applications. Further research is encouraged to generate the specific data needed to populate the comparative tables and solidify the standing of this compound within the toolkit of fluorescent probes available to the scientific community.
References
- 1. ossila.com [ossila.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Quenching of fluorescence of pyrene-substituted lecithin by tetracyanoquinodimethane in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Pyrene-4,5-dione-based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a proposed Pyrene-4,5-dione-based fluorescent probe for thiol detection against established alternatives. While direct experimental data for a specific this compound probe is emerging, this document extrapolates a scientifically plausible mechanism of action based on the known reactivity of ortho-quinones and the photophysical properties of the pyrene fluorophore. The guide includes supporting data from related pyrene-based probes and established alternative sensors, detailed experimental protocols, and visualizations to aid in the design and validation of novel thiol detection assays.
Introduction to Thiol Detection with Fluorescent Probes
Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis, and their aberrant levels are implicated in numerous diseases.[1][2] Fluorescent probes offer a powerful tool for the sensitive and selective detection of thiols in biological systems.[3] Pyrene and its derivatives are attractive fluorophores for probe design due to their high fluorescence quantum yield, long fluorescence lifetime, and unique ability to form excimers, which can be exploited for ratiometric sensing.[3] this compound, an ortho-quinone derivative of pyrene, presents a promising scaffold for the development of reaction-based thiol probes.
Proposed Mechanism of Action for this compound-based Thiol Probes
The proposed sensing mechanism of a this compound-based probe for thiols is based on the well-established reactivity of ortho-quinones with thiol-containing compounds.[4][5] The core of this mechanism involves a Michael-type 1,4-addition of the thiol to the electron-deficient dione system.[4][6]
Initially, the this compound core exhibits a certain level of fluorescence quenching due to the electron-withdrawing nature of the dicarbonyl groups. Upon reaction with a thiol (R-SH), a nucleophilic addition occurs, leading to the formation of a thioether adduct.[7] This reaction disrupts the conjugation of the dione system, leading to a modulation of the electronic properties of the pyrene fluorophore. This alteration is expected to cause a significant change in the fluorescence output, such as an increase in fluorescence intensity ("turn-on" response) or a spectral shift, which can be quantitatively measured.[3]
Performance Comparison with Alternative Probes
To objectively evaluate the potential of this compound-based probes, a comparison with established thiol-selective fluorescent probes is necessary. The following table summarizes the performance characteristics of a hypothetical this compound probe alongside two widely used classes of thiol probes: maleimide-based and coumarin-based sensors. Data for the alternative probes are sourced from existing literature.
| Feature | Hypothetical this compound Probe | Maleimide-Based Probe (e.g., ThiolTracker™ Violet) | Coumarin-Based Probe |
| Sensing Mechanism | Michael Addition | Michael Addition | Michael Addition / Nucleophilic Substitution |
| Excitation Max (nm) | ~340-360 | ~404 | ~430 |
| Emission Max (nm) | ~400-450 (Monomer) | ~524 | ~490 |
| Quantum Yield (Φ) | To be determined | ~0.4 | ~0.6 |
| Detection Limit | To be determined | ~20 nM | ~50 nM |
| Response Time | Expected to be rapid (< 10 min) | < 5 minutes | ~30 minutes |
| Selectivity | Expected high selectivity for thiols | High for thiols over other amino acids | Good for thiols |
| Advantages | Potential for ratiometric sensing via excimer formation, large Stokes shift. | High specificity and rapid reaction kinetics. | Good photostability and brightness. |
| Limitations | Mechanism and performance require experimental validation. | Potential for hydrolysis of the maleimide group. | Can be sensitive to pH changes. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the mechanism of action and performance of a new fluorescent thiol probe, adaptable for a this compound-based sensor.
Synthesis of a this compound-based Probe
A scalable and efficient method for the synthesis of this compound has been previously reported.[8] A hypothetical probe could be synthesized by functionalizing the pyrene core, for example, through a nucleophilic substitution or a condensation reaction, to introduce recognition moieties or improve water solubility.
In Vitro Characterization of the Probe
-
Apparatus: A fluorescence spectrophotometer is required for all fluorescence measurements.
-
Procedure:
-
Prepare a stock solution of the this compound probe in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the probe in a biologically relevant buffer (e.g., PBS, pH 7.4).
-
Record the fluorescence emission spectrum of the probe alone.
-
Add increasing concentrations of the target thiol (e.g., glutathione) to the probe solution.
-
Record the fluorescence emission spectrum after each addition, allowing for an appropriate incubation time.
-
Analyze the changes in fluorescence intensity or the ratio of two emission wavelengths (if applicable) as a function of thiol concentration to determine the detection limit and dynamic range.
-
To assess selectivity, repeat the experiment with other biologically relevant analytes, such as other amino acids and reactive oxygen species.
-
Live Cell Imaging of Intracellular Thiols
-
Cell Culture: Culture cells of interest (e.g., HeLa cells) in appropriate media until they reach 70-80% confluency.
-
Procedure:
-
Prepare a stock solution of the this compound probe in DMSO.
-
Dilute the probe to the desired working concentration in cell culture medium.
-
Wash the cells with PBS and then incubate them with the probe-containing medium for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells again with PBS to remove any excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the pyrene fluorophore.
-
To validate the probe's response, cells can be pre-treated with a known thiol-depleting agent (e.g., N-ethylmaleimide) or a thiol-increasing agent before incubation with the probe.
-
Conclusion
This compound represents a promising platform for the design of novel fluorescent probes for thiol detection. The proposed mechanism, based on the established reactivity of ortho-quinones, suggests a "turn-on" fluorescence response upon reaction with thiols. While further experimental validation is required to fully characterize the performance of such probes, this guide provides a framework for their development and a benchmark for comparison against existing technologies. The unique photophysical properties of the pyrene scaffold hold the potential for the development of next-generation sensors with enhanced sensitivity and ratiometric capabilities, which would be of significant value to researchers in the fields of biology, chemistry, and drug discovery.
References
- 1. Efficient Turn-On Fluorescent Sensor Based on Fluorescent Resonance Energy Transfer between 1,3,6,8-Tetra(4-pyridyl)pyrene and Gold Nanoparticles for Glutathione Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycyclic aromatic hydrocarbon (PAH) ortho-quinone conjugate chemistry: kinetics of thiol addition to PAH ortho-quinones and structures of thioether adducts of naphthalene-1,2-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-specific binding of quinones to proteins through thiol addition and addition-elimination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrene-4,5-dione and its Reduced Form in Sensing Applications
A comprehensive guide for researchers and drug development professionals on the distinct sensing capabilities of Pyrene-4,5-dione and its reduced counterpart, 4,5-dihydroxypyrene. This report details their synthesis, comparative performance data, and the underlying signaling pathways, providing a framework for their application in advanced sensor development.
This compound, a K-region oxidized derivative of pyrene, and its reduced form, 4,5-dihydroxypyrene, present a versatile redox-sensitive pair for the development of fluorescent and electrochemical sensors. Their utility stems from the distinct photophysical and electrochemical properties of the oxidized (dione) and reduced (diol) states, which can be modulated by the presence of specific analytes. This guide provides a comparative overview of these two compounds in sensing, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. 4,5-dihydroxypyrene
The primary difference in the sensing mechanism of this compound and 4,5-dihydroxypyrene lies in their fluorescence properties. Pyrene and its derivatives are well-known for their strong fluorescence, which can be quenched by various analytes. In contrast, the dione form is often less fluorescent or non-fluorescent and can become fluorescent upon reduction to the diol form. This "turn-on" fluorescence capability of the reduced form offers a significant advantage in sensing by providing a positive signal against a dark background, thereby enhancing sensitivity.
While direct comparative studies for the same analyte are limited in the literature, the sensing performance can be inferred from studies on similar quinone-hydroquinone systems and pyrene-based sensors. The sensing mechanism often involves either fluorescence quenching of the pyrene core or a redox-switchable fluorescence based on the interconversion between the dione and diol forms.
| Parameter | This compound | 4,5-dihydroxypyrene | Reference |
| Sensing Mechanism | Fluorescence Quenching, Electrochemical Reduction | "Turn-on" Fluorescence upon oxidation, Electrochemical Oxidation | [1] |
| Typical Signal Change | Decrease in fluorescence intensity | Increase in fluorescence intensity | [1] |
| Potential Advantage | Established quenching mechanisms for various analytes | High signal-to-noise ratio, reduced background interference | [2] |
| Potential Disadvantage | Potential for false positives from other quenching agents | Susceptibility to oxidation by atmospheric oxygen, potentially affecting stability | [3] |
Signaling Pathways and Sensing Mechanisms
The sensing mechanisms of this compound and 4,5-dihydroxypyrene are intrinsically linked to their molecular structure and redox properties.
1. Fluorescence Quenching by this compound:
This compound, like many pyrene derivatives, can act as a fluorescent sensor where its fluorescence is quenched in the presence of an analyte. This quenching can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of a non-fluorescent complex. The efficiency of quenching is dependent on the nature of the analyte and its interaction with the this compound molecule.
Caption: Fluorescence quenching mechanism of this compound.
2. Redox-Switchable "Turn-On" Sensing:
The interconversion between this compound and 4,5-dihydroxypyrene forms the basis of a redox-switchable sensing platform. In this system, the non-fluorescent or weakly fluorescent this compound can be reduced to the highly fluorescent 4,5-dihydroxypyrene by a reducing analyte or an electrochemical stimulus. Conversely, the fluorescent 4,5-dihydroxypyrene can be oxidized back to the dione form by an oxidizing analyte, leading to fluorescence quenching. This reversible process allows for the development of ratiometric sensors and reusable sensing platforms.[1]
References
- 1. Redox-controlled fluorescence modulation in a BODIPY-quinone dyad - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 2. A turn-on fluorescent pyrene-based chemosensor for Cu(ii) with live cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Fluorescent Probes for Superoxide Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. Superoxide (O₂•⁻), a primary ROS, is of particular interest due to its role in various physiological and pathological processes. This guide provides a comparative assessment of fluorescent probes for superoxide detection, with a focus on Dihydroethidium (DHE) and its mitochondria-targeted analog, MitoSOX Red. While Pyrene-4,5-dione has been explored in other contexts such as photocatalysis, there is a notable lack of comprehensive data in the scientific literature regarding its specific use, sensitivity, and specificity as a fluorescent probe for superoxide. This guide, therefore, focuses on well-established methods while also presenting a hypothetical framework for the potential application of this compound.
Established Fluorescent Probes for Superoxide Detection
Dihydroethidium (DHE) and MitoSOX Red are two of the most widely used fluorescent probes for the detection of superoxide in cellular systems. Their selection and application depend on the specific experimental context, such as the desired subcellular localization of the measurement.
Dihydroethidium (DHE)
DHE is a cell-permeable probe that exhibits blue fluorescence. Upon reaction with superoxide, it is oxidized to form a specific red fluorescent product, 2-hydroxyethidium, which intercalates with DNA. However, DHE can also be oxidized by other reactive species to form the red fluorescent product ethidium, which also intercalates with DNA. This lack of complete specificity necessitates careful experimental design and data interpretation, often requiring chromatographic separation of the oxidation products for accurate quantification.
MitoSOX Red
MitoSOX Red is a derivative of DHE that is chemically modified with a triphenylphosphonium cation, which directs its accumulation within the mitochondria. This allows for the specific detection of superoxide generated in this organelle. Similar to DHE, its oxidation by superoxide produces a red fluorescent product that binds to mitochondrial DNA. While it is considered more specific for mitochondrial superoxide, the potential for oxidation by other reactive species still exists.
Performance Comparison of Superoxide-Selective Probes
The following table summarizes the key performance characteristics of DHE and MitoSOX Red based on available experimental data.
| Feature | Dihydroethidium (DHE) | MitoSOX Red |
| Target Analyte | Superoxide (O₂•⁻) | Mitochondrial Superoxide (O₂•⁻) |
| Cellular Localization | Cytoplasm and Nucleus | Mitochondria |
| Excitation/Emission (nm) | ~518 / ~605 (for 2-hydroxyethidium) | ~510 / ~580 |
| Specificity Issues | Can be oxidized by other ROS/RNS to form ethidium, which has overlapping fluorescence with 2-hydroxyethidium. | While targeted to mitochondria, the probe can still be oxidized by other reactive species present in that compartment. |
| Advantages | Widely used, commercially available, well-documented in the literature. | Specific targeting to mitochondria allows for the study of mitochondrial ROS production. |
| Disadvantages | Lack of absolute specificity requires rigorous controls and often HPLC analysis for accurate quantification. | Potential for artifacts due to non-specific oxidation; photostability can be a concern. |
Experimental Protocols
Dihydroethidium (DHE) Assay for Cellular Superoxide Detection
Materials:
-
Dihydroethidium (DHE)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
-
Fluorescence microscope or plate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of DHE in DMSO (e.g., 5-10 mM). Store protected from light at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or buffer.
-
Cell Treatment: Culture cells to the desired confluency. If applicable, treat cells with experimental compounds to induce or inhibit superoxide production.
-
Probe Loading: Remove the cell culture medium and wash the cells with warm PBS. Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the DHE solution and wash the cells gently with warm PBS to remove any excess probe.
-
Imaging/Measurement: Immediately acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., excitation ~520 nm, emission ~610 nm) or quantify the fluorescence intensity using a microplate reader.
-
Data Analysis: Analyze the fluorescence intensity as a measure of superoxide production. It is highly recommended to perform HPLC analysis of cell lysates to separate and quantify 2-hydroxyethidium and ethidium for accurate results.
MitoSOX Red Assay for Mitochondrial Superoxide Detection
Materials:
-
MitoSOX Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Cell culture medium
-
Cells of interest
-
Fluorescence microscope or plate reader
Procedure:
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. This stock solution should be aliquoted and stored at -20°C, protected from light. For experiments, dilute the stock solution to a working concentration of 2-5 µM in pre-warmed HBSS or cell culture medium.
-
Cell Treatment: Grow cells on coverslips or in appropriate culture plates. Treat with experimental compounds as required.
-
Probe Loading: Remove the culture medium, wash cells with warm buffer, and add the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer to remove the excess probe.
-
Imaging/Measurement: Immediately measure the red fluorescence using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a fluorescence plate reader.
-
Data Analysis: Quantify the changes in fluorescence intensity to assess mitochondrial superoxide levels.
Signaling Pathways and Experimental Workflows
Dihydroethidium (DHE) Reaction with Superoxide
benchmarking Pyrene-4,5-dione against commercially available fluorescent dyes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent molecule is critical for the success of experimental assays. This guide provides a detailed comparison of Pyrene-4,5-dione against three widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and BODIPY FL. The comparison focuses on key photophysical properties, supported by established experimental protocols for their measurement.
While Fluorescein, Rhodamine B, and BODIPY FL are primarily utilized for their fluorescent properties, available data on this compound highlight its role as a potent, metal-free, visible-light organic photocatalyst and photosensitizer.[1][2][3] Its utility in generating singlet oxygen is well-documented, a property distinct from the direct fluorescence emission that characterizes the other dyes in this guide.[4] This fundamental difference should be considered when selecting a molecule for a specific application.
Data Presentation: Photophysical Properties
The performance of a fluorescent dye is determined by several key parameters: its absorption and emission wavelengths, its efficiency in absorbing light (molar extinction coefficient), and its efficiency in converting absorbed light into emitted fluorescence (quantum yield). The following table summarizes these properties for this compound and the selected commercial dyes.
| Property | This compound | Fluorescein | Rhodamine B | BODIPY FL |
| Excitation Max (λ_ex) | ~420 nm[5] | ~494 nm[6] | ~543 nm[7] | ~503 nm |
| Emission Max (λ_em) | Data not available | ~515-521 nm[6] | ~567-573 nm[8][9] | ~512 nm |
| Molar Extinction Coefficient (ε) | Data not available | 92,300 cm⁻¹M⁻¹ (at 482.5 nm in ethanol)[10] | 106,000 cm⁻¹M⁻¹ (at 542.8 nm)[7] | >80,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ_f) | Data not available* | 0.79 - 0.92 (in ethanol/0.1M NaOH)[10][11] | 0.49 - 0.70 (in ethanol)[7][9] | ~0.9 |
| Solvent/Conditions | Dioxane (for absorption)[12] | Basic (pH > 7) / Ethanol[10] | Ethanol[7] | Various |
| Key Features | Potent photosensitizer[4]; Photocatalyst[1] | pH-dependent fluorescence (pKa ~6.4) | Good photostability | High photostability; pH-insensitive |
Experimental Protocols
The quantitative data presented above are determined using standardized spectrophotometric methods. Below are detailed protocols for three key experiments used to characterize and compare fluorescent dyes.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent with a precisely known concentration (c).
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain at least five different concentrations. The concentrations should be chosen such that the absorbance values will fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the wavelength to the absorption maximum (λ_max) of the dye.
-
Blank Measurement: Fill a 1 cm path length (l) cuvette with the pure solvent and use it to zero the spectrophotometer (blank measurement).
-
Absorbance Measurement: Measure the absorbance (A) of each diluted solution at λ_max.
-
Data Analysis: Plot the measured absorbance (A) on the y-axis against the concentration (c) on the x-axis. The data should form a straight line that passes through the origin.
-
Calculation: The slope of this line is equal to the molar extinction coefficient (ε) when the path length is 1 cm, according to the Beer-Lambert equation: A = εcl .[13][14]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[15][16]
Protocol:
-
Standard Selection: Choose a standard fluorescent dye that absorbs and emits in a similar wavelength range as the test sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.51) is a common standard for blue-emitting dyes, while Fluorescein or Rhodamine B can be used for green to orange-red emitters.[11]
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[15]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for both the sample and the standard.
-
Record the emission spectrum of a pure solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.
-
Integrate the area under the corrected emission spectrum for each solution to get the integrated fluorescence intensity (F).
-
Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the test sample and the standard.
-
-
Calculation: The fluorescence quantum yield of the unknown sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients (slopes) of the plots for the test sample and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and standard (if they are different).[15]
-
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent dye (e.g., in a solvent or embedded in a polymer film or on a microscope slide).
-
Microscope Setup: Use a fluorescence microscope (ideally a confocal microscope) equipped with a laser source corresponding to the dye's excitation wavelength and a sensitive detector (e.g., a PMT or APD).
-
Initial Imaging: Acquire an initial image or measurement of the fluorescence intensity from a defined region of interest (ROI) using low laser power to minimize initial photobleaching.
-
Photobleaching: Continuously illuminate the ROI with a high-intensity laser beam for a set period.
-
Time-Lapse Imaging: Record the fluorescence intensity from the ROI at regular intervals during the high-intensity illumination.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.[17][18] This experiment can be repeated for different dyes under identical conditions (laser power, exposure time, sample environment) for a direct comparison.
Visualization of Workflows and Pathways
Diagrams created using Graphviz illustrate common experimental workflows where fluorescent molecules are employed.
Caption: General experimental workflow for fluorescence-based assays.
Caption: Simplified pathway for indirect immunofluorescence staining.
References
- 1. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 6217-22-7 | Benchchem [benchchem.com]
- 6. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. omlc.org [omlc.org]
- 8. rhodamine b extinction coefficient in water [ileskneiss.org]
- 9. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 10. Fluorescein [omlc.org]
- 11. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 12. Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor [mdpi.com]
- 13. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 14. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. jasco-global.com [jasco-global.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrene-4,5-dione: Photocatalytic and Cytotoxic Performance
This guide provides a comprehensive statistical analysis and validation of experimental data related to Pyrene-4,5-dione, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into its performance as a photocatalyst and its potential as a cytotoxic agent, comparing it with established alternatives and providing the detailed experimental context necessary for informed evaluation.
Data Presentation: A Quantitative Comparison
To facilitate a clear and objective assessment, the following tables summarize the performance of this compound and its alternatives in two key applications: photocatalysis and cytotoxicity.
Table 1: Photocatalytic Performance Comparison
| Compound/Photocatalyst | Application | Key Performance Metric | Value | Reference Compound | Reference Value |
| This compound | Singlet Oxygen Generation | Quantum Yield (ΦΔ) | Up to 0.90 | [Ru(bpy)₃]²⁺ | 0.56 in aerated MeCN |
| Pyrene Derivatives | Singlet Oxygen Generation | Quantum Yield (ΦΔ) | 0.18 - 0.33 in MeCN | - | - |
Table 2: Cytotoxicity Comparison (IC₅₀ Values)
Disclaimer: Extensive literature searches did not yield specific IC₅₀ values for the parent compound, this compound. The following table presents data for various pyrene derivatives and the standard chemotherapeutic drug, doxorubicin, to provide a relevant but indirect comparison. The experimental conditions for these derivatives may vary.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Cell Line | IC₅₀ (µM) |
| Pyrene-based pyrimidine derivative 4b | HCT-116 (Colon) | 1.34 | Doxorubicin | HCT-116 (Colon) | ~4.17 - 8.87 |
| Pyrene-based pyrimidine derivative 4c | HCT-116 (Colon) | 1.90 | Doxorubicin | MCF-7 (Breast) | ~0.05 - 2.0 |
| N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonate | HCT116 (Colon) | 20.8 | Doxorubicin | PC-3 (Prostate) | ~1.0 - 5.0 |
| Pyrazole derivative PYRIND | MCF-7 (Breast) | 39.7 | Doxorubicin | K562 (Leukemia) | ~0.1 - 0.5 |
| Pyrazole derivative TOSIND | MDA-MB-231 (Breast) | 17.7 | Doxorubicin | A549 (Lung) | ~0.1 - 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of this compound and for the evaluation of photocatalytic and cytotoxic activity.
Synthesis of this compound
A common and efficient method for the gram-scale synthesis of this compound involves the oxidation of pyrene.
Materials:
-
Pyrene
-
Potassium persulfate (K₂S₂O₈)
-
Ruthenium(IV) oxide hydrate (RuO₂·nH₂O)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
A mixture of pyrene, potassium persulfate, potassium carbonate, and a catalytic amount of ruthenium(IV) oxide hydrate is prepared in a biphasic solvent system of dichloromethane and water.
-
The mixture is heated under reflux for 14-24 hours.
-
After the reaction is complete, the organic phase is separated.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Determination of Photocatalytic Quantum Yield (Φ)
The quantum yield for a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a product formed divided by the number of moles of photons absorbed.
Materials:
-
Light source with a specific wavelength (e.g., blue LEDs)
-
Photoreactor
-
Chemical actinometer (e.g., ferrioxalate)
-
Spectrophotometer
-
The photocatalyst (this compound)
-
Substrate for the specific reaction
Procedure:
-
Measure the photon flux: The intensity of the light source is determined using a chemical actinometer. The ferrioxalate actinometer is commonly used, where the photoreduction of Fe³⁺ to Fe²⁺ is quantified by spectrophotometry.
-
Prepare the reaction mixture: A solution of the photocatalyst and the substrate in a suitable solvent is prepared.
-
Irradiation: The reaction mixture is placed in the photoreactor and irradiated with the light source for a specific period.
-
Analyze product formation: The concentration of the product formed is determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculate the quantum yield: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
Determination of Cytotoxicity (IC₅₀ Value)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
The compound to be tested (this compound or its derivatives)
-
A positive control (e.g., doxorubicin)
-
A cell viability assay reagent (e.g., MTT, MTS, or resazurin)
-
A microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and the positive control. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: The cell viability reagent is added to each well, and the plate is incubated for a further period according to the manufacturer's instructions.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Statistical Analysis and Validation of Data
The reliability of experimental data is paramount. The following statistical methods are essential for the validation of data from experiments involving this compound.
-
Descriptive Statistics: The mean, standard deviation (SD), and standard error of the mean (SEM) should be calculated for all quantitative data to summarize the central tendency and variability of the results.
-
Hypothesis Testing:
-
t-test: Used to compare the means of two groups to determine if they are significantly different from each other. For example, comparing the IC₅₀ value of a pyrene derivative to that of doxorubicin.
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups. For instance, comparing the photocatalytic activity of this compound under different experimental conditions.
-
-
Regression Analysis: Used to model the relationship between a dependent variable and one or more independent variables. In cytotoxicity assays, non-linear regression is used to fit the dose-response curve and determine the IC₅₀ value.
-
Data Validation:
-
Replicates: All experiments should be performed with a sufficient number of biological and technical replicates to ensure the reproducibility of the results.
-
Controls: The inclusion of appropriate positive and negative controls is essential to validate the experimental setup and ensure that the observed effects are due to the test compound.
-
Outlier Analysis: Statistical tests, such as Grubb's test or Dixon's Q test, can be used to identify and handle outliers in the data.
-
Mandatory Visualizations
Signaling Pathway: Hypothetical Cytotoxic Mechanism
Caption: A diagram illustrating a potential cytotoxic mechanism of action for a pyrene-based quinone.
Experimental Workflow: IC₅₀ Determination
Caption: A flowchart outlining the key steps in determining the IC50 value of a compound.
Safety Operating Guide
Proper Disposal of Pyrene-4,5-dione: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Pyrene-4,5-dione. Given the toxicological profile of the related compound Pyrene, which is classified as a potential carcinogen and very toxic to aquatic life with long-lasting effects, this compound should be handled as hazardous waste.[1][2] Adherence to these protocols is crucial for mitigating health risks and preventing environmental contamination.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[1][5]
Step 1: Waste Segregation and Collection
Proper segregation is the first step in safe disposal. Use separate, dedicated containers for solid and liquid waste.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused product, contaminated gloves, weighing papers, and pipette tips.
-
Place this waste into a clearly labeled, leak-proof hazardous waste container.[6] For items like contaminated lab paper and wipes, it is good practice to double-bag the waste in clear plastic bags to allow for visual inspection.[7]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, compatible, and sealable container.[6]
-
If the original container is failing or unsuitable, transfer the waste to a new, appropriate container and label it accordingly.[8]
-
Ensure the container has a leak-proof, screw-on cap; corks or parafilm are not acceptable closures.[7]
-
Step 2: Container Management
Proper container selection and handling are essential to prevent leaks and spills.
-
Container Compatibility: Store chemical waste in containers that are compatible with the material they hold. The container should be in good condition with no signs of rust, cracks, or deterioration.[8][9]
-
Headspace: Do not fill containers completely. Leave at least one inch of headspace (or do not fill beyond the neck) to allow for expansion of the contents.[9]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[7][8]
Step 3: Labeling
All hazardous waste containers must be accurately and clearly labeled.
-
Attach a hazardous waste tag or label to each container as soon as waste is first added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards associated with the chemical (e.g., "Carcinogen," "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the largest container.[7] This is to capture any potential spills or leaks.[7]
-
Inspection: Inspect the SAA weekly for any signs of leakage or container deterioration.[9]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to request a pickup for your hazardous waste.
-
Do not exceed the time or quantity limits for waste accumulation in your SAA.[7]
-
Follow your institution's specific procedures for scheduling a waste collection.
Step 6: Spill Management
In the event of a spill, take immediate action to prevent exposure and environmental contamination.
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent further spillage.[3]
-
Cover drains to prevent the chemical from entering the sewer system.[1]
-
Collect the spillage using an appropriate absorbent material.[1][3]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
For large or unmanageable spills, contact your institution's emergency response team.
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are common guidelines; always consult your institution's specific policies.
| Guideline | Limit | Citation(s) |
| Maximum SAA Volume | Up to 55 gallons of a single hazardous waste stream. | [7] |
| Reactive Waste Limit | No more than one (1) quart of reactive acutely hazardous chemical waste. | [10] |
| Time Limit (Partially Full) | Partially filled containers may remain in an SAA for up to one (1) year. | [9] |
| Time Limit (Full Container) | Full containers must be removed from the SAA within three days. | [9] |
| General Pickup Request | Request a pickup when a container is ¾ full or has been accumulating for 150 days. | [10] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. geneseo.edu [geneseo.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
